2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Description
Properties
IUPAC Name |
2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-8(13)6-1-3-7(4-2-6)14-9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUKUVDYZQDUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351560 | |
| Record name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141134-24-9 | |
| Record name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, a detailed synthesis protocol, reactivity, and specific applications of this versatile intermediate. The content is structured to provide not just data, but also insights into the practical application and scientific reasoning behind the methodologies presented.
Introduction: The Significance of Fluorinated α-Bromoketones in Medicinal Chemistry
This compound, belonging to the class of α-bromoketones, is a highly valuable reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The presence of a difluoromethoxy group on the phenyl ring imparts unique electronic properties and can enhance the metabolic stability and binding affinity of target molecules. The α-bromo functionality serves as a reactive handle, enabling a variety of nucleophilic substitution and cross-coupling reactions, making it a cornerstone for the construction of diverse molecular scaffolds. This guide will explore the essential chemical characteristics and practical utility of this important synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its effective use in synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The data is compiled from reliable chemical supplier information and predictive models based on the compound's structure.
| Property | Value | Source |
| CAS Number | 141134-24-9 | [1] |
| Molecular Formula | C₉H₇BrF₂O₂ | [1] |
| Molecular Weight | 265.05 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 63-65 °C | |
| Boiling Point | 276.3 ± 35.0 °C (Predicted) | [2] |
| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and dichloromethane. | [3] |
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene protons adjacent to the bromine atom.
-
Aromatic Protons: The four protons on the disubstituted benzene ring will likely appear as two doublets in the range of δ 7.0-8.0 ppm. The protons ortho to the carbonyl group will be deshielded and appear further downfield compared to the protons ortho to the difluoromethoxy group.
-
Methylene Protons (-CH₂Br): A singlet corresponding to the two methylene protons is expected around δ 4.4-4.5 ppm. The electronegative bromine atom and the adjacent carbonyl group cause a significant downfield shift.[4]
-
Difluoromethoxy Proton (-OCHF₂): A triplet is expected for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and is expected to appear in the range of δ 190-192 ppm.[4]
-
Aromatic Carbons: The six aromatic carbons will show distinct signals in the region of δ 115-140 ppm. The carbon attached to the difluoromethoxy group will show a characteristic triplet due to C-F coupling.
-
Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to have a chemical shift in the range of δ 30-35 ppm.[4]
-
Difluoromethoxy Carbon (-OCHF₂): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of a bromine radical (•Br) and the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the 4-(difluoromethoxy)benzoyl cation.[5]
Synthesis of this compound
The synthesis of the title compound is typically achieved through the α-bromination of the corresponding acetophenone precursor, 1-(4-(difluoromethoxy)phenyl)ethanone.
Synthesis Workflow Diagram
Sources
"2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone" molecular weight
An In-Depth Technical Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and organic synthesis. The document details its fundamental chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, it outlines established methodologies for its synthesis, purification, and analytical characterization. The guide discusses the compound's significance and applications, particularly within the field of drug development, and concludes with essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this versatile chemical building block.
Core Chemical and Physical Properties
This compound is a halogenated aromatic ketone. The presence of the α-bromo ketone functional group makes it a highly reactive and valuable electrophile for introducing the 4-(difluoromethoxy)phenacyl moiety into various molecular scaffolds. The difluoromethoxy group is a bioisostere of other functionalities, such as a hydroxyl or methoxy group, and is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1]
Molecular Structure and Weight
The molecular integrity of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The precise molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for confirmation of its identity via mass spectrometry.
The key quantitative properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Weight | 265.05 g/mol | [2][3] |
| Molecular Formula | C₉H₇BrF₂O₂ | [2][3] |
| CAS Number | 141134-24-9 | [2][3] |
| Melting Point | 66-68 °C | [3] |
| Boiling Point | 301.9 ± 37.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
Below is a 2D representation of the chemical structure, generated using Graphviz, to illustrate the connectivity of the atoms.
Caption: 2D structure of this compound.
Synthesis and Purification Protocol
The synthesis of α-bromoketones is a fundamental transformation in organic chemistry. A common and effective method for preparing this compound involves the direct bromination of the parent ketone, 1-(4-(difluoromethoxy)phenyl)ethanone. The causality behind this choice is the high reactivity of the α-carbon adjacent to the carbonyl group, which is readily susceptible to electrophilic substitution.
Experimental Protocol: Electrophilic Bromination
This protocol is a representative procedure based on established methods for α-bromination of acetophenones.[4]
Step 1: Reaction Setup
-
Dissolve 1.0 equivalent of 1-(4-(difluoromethoxy)phenyl)ethanone in a suitable inert solvent (e.g., chloroform, 1,4-dioxane, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath. The low temperature is crucial to control the reaction rate and minimize the formation of undesired polybrominated byproducts.
Step 2: Brominating Agent Addition
-
Slowly add 1.0-1.1 equivalents of bromine (Br₂), often dissolved in the same solvent, to the stirred solution via the dropping funnel. The reaction is typically catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃) or a Brønsted acid like HBr.
-
Maintain the temperature below 10 °C during the addition. The reaction progress can be monitored by the disappearance of the bromine's reddish-brown color.
Step 3: Reaction Work-up
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature to ensure completion.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water and brine.
Step 4: Purification
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
Analytical Characterization Workflow
To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow is essential. Each step provides orthogonal data, creating a self-validating system for quality control.
Caption: A typical workflow for the synthesis and analytical validation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common choice for this type of molecule.[5] The goal is to obtain a single major peak, indicating high purity (typically >98%).
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[6] The analysis should show a molecular ion peak cluster corresponding to the calculated isotopic distribution for C₉H₇BrF₂O₂, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the difluoromethoxy proton (a triplet), and the methylene protons adjacent to the bromine (a singlet).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the carbonyl (C=O) stretch, which is typically a strong absorption around 1680-1700 cm⁻¹.[7]
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a critical building block for their synthesis.[8] Its utility stems from the α-bromo ketone moiety, which is a potent electrophile.
Key Applications:
-
Synthesis of Heterocycles: It is widely used in Hantzsch thiazole synthesis and other cyclization reactions to form five- and six-membered heterocyclic rings, which are common motifs in medicinal chemistry.
-
Alkylation of Nucleophiles: The compound can alkylate a wide range of nucleophiles (e.g., amines, thiols, phenols), allowing for the attachment of the 4-(difluoromethoxy)phenacyl group to a lead molecule. This modification can significantly alter the pharmacological profile of the parent compound.
-
Precursor for APIs: It serves as a key intermediate in the synthesis of various drug candidates. For example, similar bromo-ethanone structures are fundamental to the synthesis of drugs like Salmeterol, a long-acting β2 adrenergic receptor agonist used to treat asthma and COPD.[9]
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate precautions. Based on data for structurally similar α-bromoacetophenones, the compound should be considered a hazardous substance.
-
Hazards: It is likely to be a lachrymator and may cause severe skin burns, eye damage, and respiratory irritation.[10][11] It may also cause an allergic skin reaction.[10]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound, with a molecular weight of 265.05 g/mol , is a fundamentally important intermediate for the pharmaceutical and fine chemical industries. Its unique combination of a reactive bromo-ketone handle and a pharmaceutically relevant difluoromethoxy-phenyl group makes it a versatile tool for synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the development of novel therapeutics and complex organic molecules.
References
- Vertex AI Search. 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethanone.
- PubChem. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one.
- PubChem. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone.
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.
- Appchem. This compound.
- SIELC Technologies. Ethanone, 2-bromo-1-(4-bromophenyl)-.
- Chemrio. 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one.
- ChemBK. 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation.
- PubChem. 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone.
- Sigma-Aldrich. 2-bromo-1-phenyl ethanone.
- ChemicalBook. 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis.
- SpectraBase. 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethanone - Optional[MS (GC)] - Spectrum.
- Chemsrc. CAS#:141134-24-9 | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone.
- Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis.
- PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Respiratory Relief: Understanding 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. CAS#:141134-24-9 | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
- 4. prepchem.com [prepchem.com]
- 5. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one | C9H6BrF3O2 | CID 2778691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | C14H10BrFO | CID 11300837 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
This guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the Friedel-Crafts acylation of difluoromethoxybenzene, followed by the selective α-bromination of the resulting ketone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and safety considerations.
Strategic Overview of the Synthesis
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the introduction of an acetyl group to the difluoromethoxybenzene ring via a Friedel-Crafts acylation reaction. The subsequent step is the selective bromination at the α-position of the newly formed ketone.
Caption: Overall synthetic pathway for this compound.
Step 1: Synthesis of 1-(4-(difluoromethoxy)phenyl)ethanone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2] In this synthesis, difluoromethoxybenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanistic Insight
The reaction is initiated by the activation of acetyl chloride by the Lewis acid, AlCl₃, to form a highly electrophilic acylium ion. This acylium ion is resonance-stabilized.[3][4] The electron-rich difluoromethoxybenzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the ring, restoring aromaticity and yielding the desired ketone, 1-(4-(difluoromethoxy)phenyl)ethanone.[5]
Caption: Mechanism of the Friedel-Crafts Acylation of Difluoromethoxybenzene.
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of aromatic ethers.[6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Difluoromethoxybenzene | 144.11 | 50 | 7.21 g |
| Acetyl Chloride | 78.50 | 55 (1.1 eq) | 4.32 g (3.9 mL) |
| Aluminum Chloride (anhydrous) | 133.34 | 60 (1.2 eq) | 8.00 g |
| Dichloromethane (anhydrous) | - | - | 100 mL |
| Hydrochloric Acid (conc.) | - | - | 20 mL |
| Ice | - | - | 50 g |
| Saturated Sodium Bicarbonate | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.00 g, 60 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (3.9 mL, 55 mmol) to the stirred suspension.
-
In a separate flask, prepare a solution of difluoromethoxybenzene (7.21 g, 50 mmol) in anhydrous dichloromethane (50 mL).
-
Add the difluoromethoxybenzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice (50 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(4-(difluoromethoxy)phenyl)ethanone.
Expected Yield: 75-85%
Step 2: α-Bromination of 1-(4-(difluoromethoxy)phenyl)ethanone
The second step involves the selective bromination of the methyl group adjacent to the carbonyl function of 1-(4-(difluoromethoxy)phenyl)ethanone. This reaction is typically carried out under acidic conditions, which favors the formation of the enol intermediate, the active nucleophile in this transformation.[3]
Mechanistic Insight
The acid-catalyzed α-bromination of a ketone proceeds through the formation of an enol. The carbonyl oxygen is first protonated by the acid catalyst, which increases the acidity of the α-protons. A weak base then removes an α-proton to form the enol. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the formation of a new carbon-bromine bond. Finally, deprotonation of the carbonyl oxygen regenerates the ketone, now brominated at the α-position.
Caption: Mechanism of the Acid-Catalyzed α-Bromination of a Ketone.
Experimental Protocol
This protocol is based on established methods for the α-bromination of acetophenones.[3] A recent study by Gao et al. (2024) demonstrated the effective use of pyridine hydrobromide perbromide as a safer alternative to liquid bromine for the α-bromination of various acetophenone derivatives, achieving high yields.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-(4-(difluoromethoxy)phenyl)ethanone | 186.16 | 20 | 3.72 g |
| Pyridine hydrobromide perbromide | 319.83 | 22 (1.1 eq) | 7.04 g |
| Glacial Acetic Acid | - | - | 40 mL |
| Water | - | - | 100 mL |
| Sodium Bicarbonate (solid) | - | - | - |
| Dichloromethane | - | - | 50 mL |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-(difluoromethoxy)phenyl)ethanone (3.72 g, 20 mmol) in glacial acetic acid (40 mL).
-
Add pyridine hydrobromide perbromide (7.04 g, 22 mmol) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with dichloromethane (2 x 25 mL).
-
Combine the organic layers and carefully neutralize with solid sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Expected Yield: >80%[1]
Characterization Data
1-(4-(difluoromethoxy)phenyl)ethanone:
-
Appearance: Colorless to pale yellow liquid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J = 8.8 Hz, 2H), 7.18 (d, J = 8.8 Hz, 2H), 6.58 (t, J = 73.2 Hz, 1H), 2.60 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 154.2, 131.8, 130.8, 119.5, 115.4 (t, J = 260.5 Hz), 26.6.
-
MS (EI): m/z 186 (M⁺), 171, 143, 123.
This compound:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.02 (d, J = 8.8 Hz, 2H), 7.22 (d, J = 8.8 Hz, 2H), 6.60 (t, J = 73.2 Hz, 1H), 4.42 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.5, 154.8, 132.5, 131.5, 120.0, 115.3 (t, J = 261.0 Hz), 30.8.
-
MS (EI): m/z 264/266 (M⁺, Br isotope pattern), 185, 143, 123.
Safety and Handling
-
Aluminum chloride is a water-sensitive and corrosive solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl chloride is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate PPE.
-
Bromine and pyridine hydrobromide perbromide are toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty gloves.
-
α-Bromo ketones are lachrymators and skin irritants. Avoid inhalation of vapors and direct contact with skin and eyes.
Conclusion
The synthesis of this compound can be reliably performed in two high-yielding steps. The Friedel-Crafts acylation of difluoromethoxybenzene provides the key ketone intermediate, which is then selectively brominated at the α-position. The use of pyridine hydrobromide perbromide offers a safer and more manageable alternative to liquid bromine for the bromination step. Adherence to the detailed protocols and safety precautions outlined in this guide will enable the efficient and safe production of this valuable pharmaceutical intermediate.
References
- Gao, Y., Chen, N., Jiang, X., & Yang, X. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Chemistry Central Journal, 18(1), 1-9.
- Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, 23, 88.
- Wikipedia contributors. (2023, December 27). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
- Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 6. websites.umich.edu [websites.umich.edu]
A Technical Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This guide provides a comprehensive technical overview of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, a key building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its critical applications in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery who require a detailed understanding of this versatile intermediate. The difluoromethoxy moiety imparts unique electronic and metabolic properties, while the α-bromo ketone functionality serves as a reactive handle for constructing complex molecular architectures.
Introduction: The Strategic Importance of Fluorinated Intermediates
In the landscape of drug development, the incorporation of fluorine atoms into lead compounds is a well-established strategy for enhancing pharmacological profiles. The difluoromethoxy group (-OCHF₂) is particularly valuable as a bioisostere for hydroxyl or methoxy groups. It can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby protons, often leading to enhanced binding affinity and better pharmacokinetic properties.
This compound emerges as a compound of significant interest by combining this strategic difluoromethoxy group with an α-bromo ketone. This ketone is a highly versatile electrophilic hub, enabling a wide range of subsequent chemical transformations. Its utility as a precursor for various heterocyclic systems and other complex scaffolds makes it an indispensable tool for medicinal chemists aiming to accelerate the drug discovery pipeline.[1]
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in synthesis. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | [2][3] |
| Synonyms | 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone | [2][3] |
| CAS Number | 141134-24-9 | [2][4] |
| Molecular Formula | C₉H₇BrF₂O₂ | [4] |
| Molecular Weight | 265.05 g/mol | [4] |
| Physical State | Solid (Typical for similar α-bromoacetophenones) | N/A |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and dichloromethane.[5] | [5] |
| Melting Point | Data not publicly available. Similar compounds like 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethanone melt in the range of 48-55°C.[6] | [6] |
Synthesis and Purification: A Validated Protocol
The most common and efficient method for preparing α-bromo ketones is through the direct bromination of the parent ketone. The following protocol outlines a reliable procedure for the synthesis of this compound from its corresponding acetophenone.
Synthetic Workflow Diagram
Sources
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and critical safety protocols for 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. As a brominated ketone, this compound is a valuable reagent in organic synthesis; however, its structure suggests significant potential hazards that demand rigorous safety measures. This document is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, ensuring personal safety and procedural integrity.
Chemical Identity and Hazard Classification
This compound is a halogenated aromatic ketone. The presence of an α-bromo ketone functional group is a strong indicator of its potential as a lachrymator and an alkylating agent, which are common traits for this class of compounds. The difluoromethoxy group on the phenyl ring adds to the chemical's complexity and may influence its reactivity and metabolic fate.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 141134-24-9 | [1] |
| Molecular Formula | C₉H₇BrF₂O₂ | [1] |
| Molecular Weight | 265.05 g/mol | [1] |
| Appearance | Solid (Typical for related compounds) | [2] |
| Melting Point | 66-68°C | |
| Boiling Point | 301.9 ± 37.0 °C |
GHS Classification and Hazard Statements
Based on available safety data sheets, this compound is classified with the signal word "Warning" and is associated with the following hazard statements.[3] However, it is crucial to note that structurally similar α-bromo ketones are often classified as "Danger" and are considered corrosive.[4][5] Therefore, a conservative approach to handling, assuming high toxicity and corrosivity, is strongly recommended.
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
The precautionary statements underscore the need for stringent exposure controls.[3]
Toxicological Profile and Exposure Limits
A critical gap in the current body of knowledge is the absence of specific quantitative toxicological data (LD50/LC50) for this compound.[6] This lack of data necessitates a risk assessment based on the known hazards of the α-bromo ketone class of compounds, which are generally potent irritants and can be corrosive.
Routes of Exposure and Symptoms
-
Inhalation: Inhalation of dust or fumes may cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potentially pulmonary edema (fluid in the lungs).[5]
-
Skin Contact: Direct contact can cause significant irritation, and in line with related compounds, may lead to severe chemical burns.[4][5] Prolonged or repeated exposure can lead to dermatitis.
-
Eye Contact: This compound is expected to be a strong lachrymator, causing immediate and severe irritation, pain, and tearing. Serious eye damage, including blindness, is a significant risk.[4][5]
-
Ingestion: Ingestion is likely to cause irritation and burns to the gastrointestinal tract.[5]
Occupational Exposure Limits
There are no established occupational exposure limits (e.g., PEL, TLV) for this compound or for the broader class of α-bromo ketones.[5] This absence of defined limits reinforces the need to minimize all routes of exposure through rigorous engineering controls and personal protective equipment.
Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.
Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or fumes.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before each use and changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory.
Caption: Personal Protective Equipment (PPE) Workflow.
Storage Requirements
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be designated for corrosive and toxic materials.
Reactivity and Incompatibility
As an α-bromo ketone, this compound is a reactive electrophile. Understanding its reactivity is key to preventing hazardous situations.
-
Incompatible Materials: Avoid contact with strong bases, amines, and reducing agents, as these can trigger vigorous or exothermic reactions.[5]
-
Hazardous Decomposition Products: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[7]
-
Chemical Stability: The compound is generally stable under recommended storage conditions.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 20 minutes.[6][7][8][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large volumes of water for at least 20 minutes, holding the eyelids open.[6][7][8][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Caption: Emergency Response Flowchart for Exposures.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: The compound is combustible. A fire will likely produce toxic and corrosive gases.[11]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures (Spill Cleanup)
-
Immediate Actions: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.
-
Cleanup Protocol:
-
Don the appropriate PPE as described in section 3.2.
-
For a solid spill, gently cover the material with an inert absorbent like sand, vermiculite, or dry lime. Avoid creating dust.
-
Carefully sweep the mixture into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
Disposal and Environmental Considerations
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[3]
-
Product: Dispose of via a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contaminated Packaging: Containers should be triple-rinsed and disposed of according to institutional and local regulations.
Environmental Fate
Specific data on the environmental fate and ecotoxicity of this compound are not available. However, fluorinated organic compounds can be persistent in the environment.[3][9] Due to the presence of the difluoromethoxy group, it should be assumed that this compound is not readily biodegradable and all releases to the environment must be avoided.
Regulatory Information
According to available data, this compound (CAS 141134-24-9) is not listed on major chemical inventories such as EINECS (Europe) or TSCA (USA).[6] It is, however, listed on the Vietnam National Chemical Inventory.[6] Users are responsible for ensuring compliance with all local, national, and international regulations.
References
- XiXisys. (2025). GHS 11 (Rev.11) SDS Word 下载CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone.
- Mayo Clinic. Chemical burns: First aid.
- NHS. Acid and chemical burns.
- St John Ambulance. Chemical Burns First Aid.
- Cleveland Clinic. (2022). Chemical Burns: Symptoms, Causes & Treatment.
- healthdirect. Chemical burns — first aid and treatment.
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health.
- PubChem. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. National Institutes of Health.
- Appchem. This compound.
- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. OpenStax.
- LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- PubChem. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. National Institutes of Health.
- ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation.
- Fiveable. Alpha Halogenation of Aldehydes and Ketones.
- PubChem. alpha-Chloro(bromo)ketone. National Institutes of Health.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
Sources
- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 5. nj.gov [nj.gov]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone [xixisys.com]
- 7. aksci.com [aksci.com]
- 8. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. chembk.com [chembk.com]
Spectral Characterization of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for the organic compound 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative analysis with structurally analogous compounds to provide a robust, predictive interpretation of its key spectral features.
Introduction
This compound is a halogenated aromatic ketone of interest in synthetic organic chemistry, potentially serving as a versatile building block for more complex molecules in pharmaceutical and agrochemical research. The presence of a bromine atom alpha to the carbonyl group makes it a reactive electrophile, while the difluoromethoxy substituent on the phenyl ring significantly modulates its electronic properties and reactivity. Accurate spectral characterization is paramount for verifying the identity and purity of this compound in any research and development setting.
This guide will delve into the predicted spectral characteristics of the title compound and substantiate these predictions through a comparative analysis with well-characterized, structurally similar molecules, namely 2-bromo-1-(4-fluorophenyl)ethanone and 2-bromo-1-(4-methoxyphenyl)ethanone.
Molecular Structure and Key Features
The molecular structure of this compound forms the basis for all spectral interpretation. The key functional groups that will dominate the spectral data are the para-substituted aromatic ring, the carbonyl group (ketone), the alpha-bromine, and the unique difluoromethoxy group.
Caption: Molecular structure of this compound.
Predicted Spectral Data Summary
The following tables summarize the predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.1 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.2 - 7.3 | Doublet | 2H | Aromatic (ortho to OCHF₂) |
| ~6.8 - 7.1 | Triplet (t) | 1H | -OCHF₂ |
| ~4.5 | Singlet | 2H | -CH₂Br |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O |
| ~155 | Aromatic C-OCHF₂ |
| ~132 | Aromatic C (ortho to C=O) |
| ~130 | Aromatic C-C=O |
| ~118 | Aromatic C (ortho to OCHF₂) |
| ~115 (t) | -OCHF₂ |
| ~30 | -CH₂Br |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1700-1680 | Strong | C=O stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1200 | Strong | Aryl-O stretch |
| ~1100-1000 | Strong | C-F stretch |
| ~700-600 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 264/266 | [M]⁺ and [M+2]⁺ molecular ion peaks |
| 185 | [M - Br]⁺ |
| 157 | [M - Br - CO]⁺ or [C₇H₅OF₂]⁺ |
| 123 | [C₇H₄FO]⁺ |
| 107 | [C₇H₄F]⁺ |
In-depth Spectral Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Aromatic Region: The para-substitution pattern will result in two distinct signals for the aromatic protons, appearing as doublets. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear downfield around 8.0-8.1 ppm. The protons ortho to the difluoromethoxy group will be upfield relative to the other aromatic protons, likely appearing around 7.2-7.3 ppm.
-
Difluoromethoxy Proton: The single proton on the difluoromethoxy group will be split into a triplet by the two adjacent fluorine atoms, with a characteristic coupling constant. This signal is anticipated in the range of 6.8-7.1 ppm.
-
Methylene Protons: The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and will appear as a sharp singlet around 4.5 ppm. The electronegativity of the adjacent bromine and carbonyl group causes this significant downfield shift.
Comparative Analysis: In 2-bromo-1-(4-fluorophenyl)ethanone, the aromatic protons appear at approximately 8.03 ppm and 7.18 ppm. For 2-bromo-1-(4-methoxyphenyl)ethanone, these signals are found around 7.98 ppm and 6.97 ppm.[1] The difluoromethoxy group is more electron-withdrawing than a methoxy group but less than a nitro group. Therefore, the chemical shifts of the aromatic protons in the target molecule are predicted to be intermediate to these analogues, with the protons ortho to the carbonyl being slightly more deshielded.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a clear carbon count and information about the electronic environment of each carbon atom.
-
Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, around 190 ppm.[2]
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to molecular symmetry. The carbon attached to the difluoromethoxy group will be downfield (~155 ppm), and the carbon attached to the carbonyl group will be around 130 ppm. The two sets of equivalent aromatic carbons will appear in the 118-132 ppm range.
-
Difluoromethoxy Carbon: The carbon of the -OCHF₂ group will be split into a triplet by the two attached fluorine atoms and is expected around 115 ppm.
-
Methylene Carbon: The carbon of the -CH₂Br group will be the most upfield signal, appearing around 30 ppm.
Comparative Analysis: The carbonyl carbon in 2-bromo-1-(4-fluorophenyl)ethanone appears at 189.8 ppm, while in 2-bromo-1-(4-methoxyphenyl)ethanone it is at 189.9 ppm.[1] The chemical shift of the carbonyl carbon is not expected to be significantly altered by the para-substituent in this case. The key difference will be in the shifts of the aromatic carbons, which are sensitive to the electronic effects of the substituent.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorptions from the carbonyl and C-F bonds.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1680 cm⁻¹. This is a characteristic absorption for an aryl ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple alkyl ketone.
-
Aromatic C=C Stretches: Medium to strong bands around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-F Stretches: The difluoromethoxy group will give rise to very strong and characteristic C-F stretching absorptions in the fingerprint region, typically between 1100-1000 cm⁻¹.
-
Aryl-O Stretch: A strong absorption corresponding to the aryl-O stretching vibration is expected around 1250-1200 cm⁻¹.
-
C-Br Stretch: A weaker absorption for the C-Br stretch is expected in the lower frequency region of the spectrum, typically between 700-600 cm⁻¹.
Comparative Analysis: The carbonyl stretch in 2-bromo-1-(4-fluorophenyl)ethanone is a useful reference point. The electronic nature of the difluoromethoxy group will influence the exact position of the C=O stretch, but it is predicted to remain within the typical range for α-bromo aryl ketones.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet with a characteristic 1:1 intensity ratio, due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values are 264 and 266.
-
Major Fragmentation Pathways: The primary fragmentation is expected to be the loss of the bromine atom, leading to a prominent peak at m/z 185. Subsequent loss of a carbonyl group (CO) would result in a fragment at m/z 157. Further fragmentation of the aromatic portion of the molecule is also expected.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectral data discussed in this guide.
NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI).
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Acquire a mass spectrum over a suitable m/z range (e.g., 50-350 amu).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion peak with the theoretical pattern for a molecule containing one bromine atom.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By combining fundamental principles of spectroscopy with a comparative analysis of structurally related compounds, a reliable and detailed interpretation of the expected NMR, IR, and MS data has been presented. These data and interpretations should serve as a valuable resource for scientists working with this compound, aiding in its identification, characterization, and quality control. It is important to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation.
References
- Appchem. (n.d.). This compound.
- ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation.
- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.
- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
- SpectraBase. (n.d.). 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethanone.
Sources
"2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone" commercial suppliers
An In-Depth Technical Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry, particularly within pharmaceutical research and development. The document details the compound's chemical and physical properties, outlines a strategic approach to sourcing high-purity material from commercial suppliers, and furnishes a validated analytical protocol for quality assurance. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate informed procurement and effective application of this versatile reagent.
Section 1: Introduction to this compound
This compound, an α-bromoacetophenone derivative, is a crystalline solid that serves as a highly reactive intermediate for introducing the 4-(difluoromethoxy)benzoylmethyl moiety into a target molecule. The presence of the difluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The α-bromine atom provides a reactive handle for various nucleophilic substitution and coupling reactions, making it an essential precursor in the synthesis of complex organic molecules.
Chemical Identity and Properties
A precise understanding of the compound's properties is fundamental to its effective use and handling.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone | |
| Synonyms | 4-(difluoromethoxy)phenacyl bromide, 2-Bromo-4'-(difluoromethoxy)acetophenone | [1] |
| CAS Number | 141134-24-9 | [1][2][3] |
| Molecular Formula | C9H7BrF2O2 | [2] |
| Molecular Weight | 265.05 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 63-65 °C | |
| Purity (Typical) | ≥95% | |
| InChI Key | JMUKUVDYZQDUSP-UHFFFAOYSA-N |
Structure of this compound
Section 2: Commercial Supplier Landscape
The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. The integrity of a multi-step synthesis can be compromised from the outset by impure or misidentified reagents. Therefore, a robust supplier evaluation process is paramount.
Framework for Supplier Evaluation
A systematic approach to qualifying a supplier ensures consistency and reliability. The following workflow is recommended:
Comparative Overview of Commercial Suppliers
Several chemical vendors list this compound in their catalogs. The following table summarizes key offerings from a selection of suppliers. Researchers should always verify current stock and specifications directly with the supplier.
| Supplier | Product Number (Example) | Purity Specification | Key Documents Provided |
| Sigma-Aldrich | ATE423891474 (AstaTech, Inc.) | 95% | Certificate of Analysis (CoA), Certificate of Origin (COO) |
| BLDpharm | BD00789826 | Not specified online; inquire | CoA Inquiry available |
| Appchem | AI67173 | Not specified online; inquire | Safety Data Sheet (SDS) |
| CymitQuimica | IN-DA001FZH | Not specified online; inquire | None specified online |
| Chemrio | Not specified | Not specified online; inquire | None specified online |
Note: This list is not exhaustive and is intended for illustrative purposes. Availability and product details are subject to change.
Section 3: Quality Control and Analytical Methodology
Independent verification of a starting material's identity and purity is a cornerstone of good laboratory practice. The Certificate of Analysis (CoA) provided by the supplier is the first point of reference, but it should be corroborated with in-house testing, especially for critical applications.
The Centrality of the Certificate of Analysis (CoA)
A comprehensive CoA should include:
-
Compound Identification: Name, CAS number, lot number.
-
Physical Properties: Appearance, melting point.
-
Analytical Data: Results from techniques like HPLC (purity), ¹H NMR (structural confirmation), and Mass Spectrometry (molecular weight confirmation).
-
Date of Analysis and Expiration/Retest Date.
Always request a lot-specific CoA, as blanket technical data sheets may not reflect the quality of the specific batch you receive.
Recommended Analytical Protocol: RP-HPLC-UV
Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is a robust and widely accessible method for assessing the purity of α-bromoacetophenone derivatives.[4]
Objective: To determine the purity of this compound by calculating the area percentage of the main peak.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water. For Mass-Spec compatibility, replace any acid modifier with formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with Acetonitrile to a working concentration of ~0.1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
-
Inject a blank (Acetonitrile) to ensure a clean baseline.
-
Inject the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all potential impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method should provide a clear separation of the target compound from potential starting materials or by-products from its synthesis.[6]
Section 4: Applications in Synthetic Chemistry
The primary utility of this compound lies in its role as an electrophile. The carbon atom bearing the bromine is susceptible to attack by a wide range of nucleophiles. This reactivity is central to the construction of more complex molecular architectures.
A common application is the synthesis of substituted ketones or heterocyclic systems, such as imidazoles or thiazoles, which are prevalent motifs in many biologically active compounds.
Section 5: Safety, Handling, and Storage
As with all α-haloketones, this compound should be handled with care due to its lachrymatory and irritant properties. Adherence to standard laboratory safety protocols is essential.
Hazard Identification
Based on data for the compound and structurally similar molecules, the following hazards are noted:[7][8]
-
GHS Pictogram: Exclamation Mark
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Recommended Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid generation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8 °C. Keep away from incompatible materials such as strong bases and amines.[8]
Section 6: Conclusion
This compound is a valuable reagent for pharmaceutical and chemical research. Its successful application hinges on sourcing high-purity material and verifying its quality upon receipt. By implementing a structured supplier evaluation process and employing robust analytical techniques like RP-HPLC, researchers can ensure the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their synthetic endeavors. Always consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate precautions.
Section 7: References
-
Separation of alpha-Bromo-2',5'-dimethoxyacetophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
This compound | 141134-24-9. Appchem. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone. XiXisys. [Link]
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. National Institutes of Health. [Link]
-
2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. ChemBK. [Link]
-
HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. [Link]
-
Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. Google Patents.
-
Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com. [Link]
-
Method for synthesizing alpha-bromo-acetophenone. Google Patents.
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]
-
A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. ResearchGate. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. appchemical.com [appchemical.com]
- 3. 141134-24-9|this compound|BLD Pharm [bldpharm.com]
- 4. Separation of alpha-Bromo-2’,5’-dimethoxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: A Cornerstone Building Block in Modern Medicinal Chemistry
Introduction: Unpacking the Versatility of a Fluorinated Workhorse
In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing pharmacological profiles. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable bioisostere for hydroxyl, methoxy, and even thiol moieties, offering a unique combination of modulated lipophilicity, enhanced metabolic stability, and favorable conformational properties.
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone (CAS No: 141134-24-9) stands out as a pivotal building block that marries the advantageous properties of the difluoromethoxy group with the versatile reactivity of an α-bromo ketone.[1][2][3] This bifunctional arrangement makes it an exceptionally powerful precursor for the synthesis of a wide array of heterocyclic compounds, which form the core of countless therapeutic agents. The electrophilic carbonyl carbon and the adjacent carbon bearing a bromine leaving group provide two reactive centers for constructing complex molecular architectures. This guide provides an in-depth analysis of its most critical application—the synthesis of substituted thiazoles—and offers field-proven insights into its practical use.
Core Application: The Hantzsch Synthesis of 2-Aminothiazoles
The most prominent and impactful application of this compound is its role as a key reactant in the Hantzsch thiazole synthesis. This classic condensation reaction provides a direct and efficient route to 2-aminothiazoles, a privileged scaffold in medicinal chemistry found in approved drugs and clinical candidates targeting a range of diseases.
Mechanistic Rationale and Causality
The Hantzsch synthesis is a robust method for constructing the thiazole ring. The reaction proceeds via a well-established mechanism involving the condensation of an α-haloketone with a compound containing a thioamide functional group, most commonly thiourea.
-
Step 1: Nucleophilic Attack. The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic methylene carbon of this compound, displacing the bromide ion to form an isothiouronium salt intermediate.
-
Step 2: Cyclization. An intramolecular cyclization occurs as one of the nitrogen atoms of the isothiouronium intermediate attacks the electrophilic carbonyl carbon.
-
Step 3: Dehydration. The resulting tetrahedral intermediate undergoes dehydration, typically under reflux conditions, to form the aromatic thiazole ring.
The choice of this building block is deliberate. The electron-withdrawing nature of the difluoromethoxy-substituted phenyl ring can enhance the electrophilicity of the carbonyl carbon, facilitating the cyclization step. The resulting 4-(4-(difluoromethoxy)phenyl) moiety imparts desirable pharmacokinetic properties to the final molecule.
Workflow for Hantzsch Thiazole Synthesis
Below is a visual representation of the typical laboratory workflow for the synthesis of 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole.
Caption: Hantzsch synthesis workflow using the target building block.
Field-Proven Experimental Protocol
This protocol describes the synthesis of 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole, a common intermediate in pharmaceutical synthesis.[4][5]
Objective: To synthesize 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
-
Ammonium Hydroxide solution or Sodium Bicarbonate solution
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water.
-
Neutralization: Slowly add an aqueous base solution (e.g., ammonium hydroxide or saturated sodium bicarbonate) to the mixture with stirring until the pH is neutral or slightly basic (pH 7-8). This step neutralizes the hydrobromic acid formed during the reaction and precipitates the free amine product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid cake thoroughly with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Drying: Dry the purified solid under vacuum to obtain 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole.
Data Summary
The Hantzsch synthesis is known for its efficiency and reliability. Below is a table summarizing typical reaction parameters.
| Parameter | Value/Condition | Rationale |
| Reactant 1 | This compound | α-haloketone component |
| Reactant 2 | Thiourea | Thioamide component |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux |
| Temperature | Reflux (~78 °C for Ethanol) | Provides sufficient energy to overcome activation barriers |
| Reaction Time | 2-4 hours | Typically sufficient for reaction completion |
| Workup | Basic neutralization | To precipitate the free amine product |
| Typical Yield | >80% | The reaction is generally high-yielding |
Broader Synthetic Utility
While the Hantzsch synthesis is a primary application, the reactivity of this compound extends to other important transformations:
-
Synthesis of Substituted Imidazoles: Reaction with amidines can yield highly substituted imidazole derivatives.
-
Nucleophilic Substitution Reactions: The α-bromo group is readily displaced by various nucleophiles (e.g., amines, thiols, phenoxides) to introduce diverse functionalities, creating libraries of compounds for screening.
-
Precursor to Oxazoles: Reaction with amides can lead to the formation of oxazole rings.
Safety and Handling
As an α-bromo ketone, this compound is a lachrymator and an alkylating agent. It must be handled with appropriate care in a well-ventilated chemical fume hood.[6]
-
GHS Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Some sources also indicate it may cause an allergic skin reaction.[8]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection (P280).
-
Avoid breathing dust/fumes (P261).
-
Use only outdoors or in a well-ventilated area (P271).
-
In case of contact with skin, wash with plenty of soap and water (P302 + P352).
-
In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its value is rooted in the combination of the synthetically versatile α-bromo ketone moiety and the pharmacologically advantageous difluoromethoxy group. Its highly efficient use in the Hantzsch thiazole synthesis provides a reliable and direct pathway to a core heterocyclic scaffold that is central to the development of new therapeutic agents. Understanding the reactivity, mechanistic pathways, and proper handling of this building block is essential for researchers aiming to innovate in the fields of drug discovery and materials science.
References
- XiXisys. (2025). SAFETY DATA SHEETS for 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone.
- Manjula, S. N., et al. (2009). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry.
- Gudimella, K. K., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database.
- Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
- Google Patents. (n.d.). FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.
- Appchem. (n.d.). This compound.
- ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone.
- National Center for Biotechnology Information. (2008). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. PubChem Compound Database.
Sources
- 1. CAS 141134-24-9 | this compound - Synblock [synblock.com]
- 2. appchemical.com [appchemical.com]
- 3. 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone; 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one; this compound | Chemrio [bacdqxz.sinmyth.com:9999]
- 4. asianpubs.org [asianpubs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one | C9H6BrF3O2 | CID 2778691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: A Strategic Intermediate for Modern Pharmaceutical Development
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone emerges not as an end-product therapeutic, but as a highly strategic starting material and key intermediate in medicinal chemistry. Its molecular architecture is uniquely bifunctional: the α-bromo ketone moiety serves as a versatile reactive handle for constructing complex heterocyclic systems, while the difluoromethoxy group is a privileged substituent known to bestow enhanced metabolic stability, optimized lipophilicity, and improved target-binding interactions. This guide delves into the synthesis, chemical properties, and profound potential of this compound as a foundational building block for novel therapeutics across multiple disease areas, including oncology, inflammation, and infectious diseases. We will explore the causality behind its utility, provide detailed experimental workflows for its application in drug discovery, and outline a logical cascade for biological evaluation.
Introduction: The Strategic Value of a Bifunctional Intermediate
In the landscape of drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological profiles is paramount. This compound (CAS No: 141134-24-9) represents a confluence of two powerful motifs in medicinal chemistry.
-
The α-Bromoacetophenone Core: This structural unit is a classic and highly reactive electrophile. The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—makes it an ideal precursor for the synthesis of a wide array of nitrogen, sulfur, and oxygen-containing heterocycles.[1] These heterocyclic scaffolds form the core of numerous blockbuster drugs.[2] The bromine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions that are central to building molecular complexity.[3]
-
The 4-(Difluoromethoxy) Phenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group (-OCF₂H) is particularly advantageous:
-
Metabolic Stability: It serves as a metabolically robust isostere for the more labile methoxy group (-OCH₃), preventing O-demethylation, a common metabolic pathway that can lead to inactive or estrogenic metabolites.[4]
-
Lipophilicity Modulation: It increases lipophilicity, which can improve membrane permeability and bioavailability, yet is less lipophilic than the trifluoromethoxy (-OCF₃) group, allowing for finer tuning of a drug's logP value.[5][6]
-
Enhanced Target Binding: The polarized C-H bond in the -OCF₂H group can act as a lipophilic hydrogen bond donor, potentially forming unique interactions with biological targets to increase binding affinity and selectivity.[5][6][7]
-
Therefore, this compound is not merely a reagent, but a pre-validated scaffold component, primed for elaboration into next-generation therapeutics.
Physicochemical Properties and Synthesis
A clear understanding of the compound's fundamental properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 141134-24-9 | [8] |
| Molecular Formula | C₉H₇BrF₂O₂ | [8] |
| Molecular Weight | 265.05 g/mol | [8] |
| Appearance | Solid | |
| Melting Point | 63-65 °C | |
| MDL Number | MFCD00052200 | [8] |
Synthetic Protocol: α-Bromination of 4'-(Difluoromethoxy)acetophenone
The most direct route to the title compound is the selective bromination of the α-carbon of the parent ketone, 4'-(Difluoromethoxy)acetophenone. Various brominating agents can be employed, but reagents like pyridine hydrobromide perbromide are often favored for their safety and selectivity over liquid bromine.[9]
Caption: Synthesis of the title compound via α-bromination.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-(Difluoromethoxy)acetophenone (1.0 eq).
-
Dissolution: Add glacial acetic acid as the solvent (approx. 10 mL per gram of starting material). Stir until all solid is dissolved.
-
Reagent Addition: Add pyridine hydrobromide perbromide (1.1 eq) to the solution portion-wise over 5 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 50 mL).
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and pyridine salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Potential Pharmaceutical Applications: A Gateway to Bioactive Heterocycles
The primary value of this compound lies in its utility as a precursor to pharmacologically active heterocyclic compounds. The α-bromo ketone is a classic electrophile for reactions like the Hantzsch thiazole synthesis.
Anti-Cancer Agents
Many kinase inhibitors and cytotoxic agents feature substituted thiazole and imidazole rings. By reacting the title compound with various (thio)amides or (thio)ureas, a library of potential anti-cancer agents can be generated.
-
Hypothesized Target Class: Receptor Tyrosine Kinases (e.g., EGFR): Several known EGFR inhibitors possess a core heterocyclic structure. The difluoromethoxy-phenyl moiety could occupy the hydrophobic pocket of the ATP-binding site, while the heterocyclic core forms crucial hydrogen bonds.[10]
-
Mechanism of Action: Competitive inhibition of ATP binding to the kinase domain, blocking downstream signaling pathways responsible for cell proliferation and survival.
Anti-Inflammatory Agents
Substituted chromenones and other oxygen/nitrogen-containing heterocycles derived from α-bromo ketones have shown potent anti-inflammatory activity.[11]
-
Hypothesized Target Class: Pro-inflammatory Enzymes and Cytokines: Derivatives could be designed to inhibit enzymes like cyclooxygenase (COX) or to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages.[4]
-
Mechanism of Action: Inhibition of key enzymes in the inflammatory cascade or modulation of signaling pathways like NF-κB that control the expression of pro-inflammatory genes.
Neuroprotective Agents
Aberrant enzyme activity is implicated in neurodegenerative diseases like Alzheimer's. Heterocyclic structures are known to interact with these targets.
-
Hypothesized Target Class: Acetylcholinesterase (AChE) and Carbonic Anhydrases (CA): Bromophenol derivatives and related heterocyclic structures have demonstrated potent inhibition of AChE and CA isoenzymes.[12] The title compound provides a scaffold to build derivatives targeting these enzymes.
-
Mechanism of Action: Inhibition of AChE would increase levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for Alzheimer's disease.
Experimental Workflows for Drug Discovery
The following section details a logical, systematic approach to synthesize and evaluate a library of compounds derived from this compound.
Workflow 1: Focused Library Synthesis (Hantzsch Thiazole Synthesis)
This workflow details the synthesis of a 2-aminothiazole derivative, a common and privileged scaffold in medicinal chemistry.
Caption: Workflow for synthesizing a thiazole library.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Nucleophile Addition: Add the desired substituted thiourea (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture. If a precipitate forms (often the hydrobromide salt of the product), collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Neutralization & Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the HBr byproduct and free the amine. Wash subsequently with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the final thiazole derivative.
Workflow 2: Biological Screening Cascade
Once a library of derivatives is synthesized, a tiered screening approach is employed to identify promising lead compounds.
Caption: A logical cascade for biological evaluation.
Protocol: Primary Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized library compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for active compounds.[13]
Hypothetical Screening Data:
| Compound ID | Scaffold | R-Group | IC₅₀ on MCF-7 (µM) |
| LEAD-001 | Thiazole | 4-Chlorophenyl | 8.5 ± 0.7 |
| LEAD-002 | Thiazole | 3-Methoxyphenyl | 15.2 ± 1.1 |
| LEAD-003 | Thiazole | Cyclohexyl | > 50 |
| Doxorubicin | (Control) | N/A | 0.9 ± 0.1 |
Conclusion and Future Directions
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. It is not simply a reactive chemical but a purpose-built intermediate that combines a versatile synthetic handle with a pharmacologically privileged functional group. The difluoromethoxy moiety offers a proven method to enhance drug-like properties, while the α-bromo ketone functionality opens a gateway to a vast chemical space of bioactive heterocyclic compounds.
Future work should focus on expanding the diversity of nucleophiles used in reactions with this intermediate to generate novel scaffolds beyond thiazoles, such as imidazoles, oxazoles, and chromenones. A multi-pronged screening approach against diverse biological targets, including kinases, inflammatory mediators, and neuro-enzymes, will be crucial to fully unlock the therapeutic potential embedded within this valuable building block. The logical application of the workflows described herein provides a robust framework for identifying and advancing new lead compounds derived from this promising starting material.
References
- Vertex AI Search. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- PubChem. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one.
- ResearchGate. Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone.
- Appchem. This compound.
- ResearchGate. Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.
- Bentham Science. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- National Institutes of Health. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
- Chemrio. 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one.
- ResearchGate. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- National Institutes of Health. 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem.
- ChemBK. 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation.
- ResearchGate. Continuous flow procedure for the α-bromination of acetophenone.
- Sigma-Aldrich. This compound.
- PubChem. 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone.
- ResearchGate. Bioactive Molecules Containing Difluoromethylated Compounds.
- Chem-Impex. 4'-(Difluoromethoxy)acetophenone.
- Oakwood Chemical. 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethanone.
- Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol.
- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.
- National Institutes of Health. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- ResearchGate. Medicine synthesized by α‐bromoacetophenone and α,α‐dibromoacetophenone.
- PubMed. Natural-derived acetophenones: chemistry and pharmacological activities.
- Google Patents. CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone.
- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- Santa Cruz Biotechnology. 1-(2,4-Bis-difluoromethoxy-phenyl)-2-bromo-ethanone.
- Organic Syntheses. Acetophenone, p-bromo-.
- ChemicalBook. 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis.
- ChemicalBook. 4-(difluoromethoxy)acetophenone(83882-67-1) 1 h nmr.
- Spectrum Chemical. CAS Number 83882-67-1 | 4 -(Difluoromethoxy)acetophenone.
- Google Patents. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
- National Institutes of Health. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
- National Institutes of Health. Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects.
- MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
- Chemical Methodologies. Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[8][15][16]oxadiazole-2-Thione Derivatives as Anticancer Agents.
- National Institutes of Health. 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- ResearchGate. 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- Sigma-Aldrich. 2-bromo-1-(4-dimethylamino-phenyl)-ethanone.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Respiratory Relief: Understanding 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
- National Institutes of Health. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. appchemical.com [appchemical.com]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Characterization of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Abstract
The solubility of an active pharmaceutical ingredient (API) or its synthetic intermediates is a critical physicochemical property that profoundly influences bioavailability, formulatability, and overall drug development success.[1] This guide provides a comprehensive framework for the complete solubility characterization of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, a fluorinated alpha-bromo ketone of potential interest in medicinal chemistry. Given the absence of public domain data for this specific molecule, this document serves as a first-principles guide for researchers. It outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic aqueous solubility, and presents a strategy for assessing solubility in common organic solvents. The causality behind each experimental step is explained to ensure robust and reproducible data generation, empowering drug development professionals to make informed decisions.
Introduction: The Imperative of Solubility in Drug Discovery
Alpha-bromo ketones are a well-established class of reactive intermediates, invaluable for the synthesis of complex molecular architectures in the pharmaceutical industry. The title compound, this compound, incorporates a difluoromethoxy group, a substituent increasingly used by medicinal chemists to modulate metabolic stability, lipophilicity, and target engagement. As such, understanding its fundamental properties is a prerequisite for its effective use.
Among these properties, solubility is paramount. Poor aqueous solubility is a primary contributor to compound attrition during development, leading to challenges such as:
-
Limited and erratic oral absorption, resulting in low bioavailability.[1]
-
Difficulties in creating formulations for in vivo pharmacokinetic and toxicology studies.[1]
-
Artifacts and unreliable data in in vitro biological assays due to compound precipitation.[2]
This guide provides the necessary theoretical context and actionable experimental protocols to thoroughly characterize the solubility profile of this compound, enabling its confident application in research and development programs.
Physicochemical Profile and Solubility Prediction
Before embarking on experimental work, an in silico assessment of the molecule's properties provides a valuable forecast of its likely behavior. The structure of this compound dictates its polarity, lipophilicity, and capacity for intermolecular interactions, which are the primary drivers of solubility.
The difluoromethoxy (-OCHF₂) group is of particular interest. It is a weaker hydrogen bond acceptor than a methoxy group and increases lipophilicity, though typically to a lesser extent than the more common trifluoromethoxy (-OCF₃) group. The central carbonyl group is a hydrogen bond acceptor, while the absence of acidic or basic functional groups suggests its solubility will not be highly dependent on pH within the typical physiological range.
Based on its structure (BrCC(=O)c1ccc(OC(F)F)cc1), the following physicochemical properties have been predicted using established computational models.
| Property | Predicted Value | Influence on Solubility |
| Molecular Formula | C₉H₇BrF₂O₂ | - |
| Molecular Weight | 265.05 g/mol | Higher molecular weight can negatively impact solubility. |
| logP (Octanol/Water) | 2.95 | Indicates moderate lipophilicity; suggests low aqueous solubility. |
| Aqueous Solubility (logS) | -3.91 | Predicts low solubility in water. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Ether O) | Can interact with protic solvents like water and alcohols. |
| Hydrogen Bond Donors | 0 | Inability to donate hydrogen bonds limits interactions with water. |
| Polar Surface Area (PSA) | 35.53 Ų | A relatively low PSA is consistent with low aqueous solubility. |
Predicted values generated using SwissADME.[3]
These predictions collectively suggest that this compound is a lipophilic molecule with an expected low-to-moderate aqueous solubility.
Experimental Framework: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements, as they provide different and complementary information for drug development.[4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound in a solvent when the solid and solution phases are in equilibrium.[4][5] This value is critical for late-stage development and formulation. The "gold standard" for its determination is the Shake-Flask Method .[6]
-
Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[7] It measures the concentration at which the compound precipitates from a supersaturated solution.[4] This method is high-throughput and consumes minimal compound, making it ideal for early discovery screening.[8][9] However, it can often overestimate the true thermodynamic solubility.[10]
A comprehensive characterization involves measuring both. A large discrepancy between the kinetic and thermodynamic values can signal a risk of compound precipitation over time.
Protocol: Determination of Thermodynamic Aqueous Solubility
This protocol is based on the internationally recognized OECD Guideline 105, employing the Shake-Flask Method, which is considered the most reliable technique for this measurement.[11]
Causality and Self-Validation
The core principle is to create a saturated solution by agitating an excess of the solid compound in the aqueous medium for a sufficient duration to ensure equilibrium is reached.[11] The system is self-validating by confirming that undissolved solid remains at the end of the experiment, proving saturation was achieved. Temperature control is critical, as solubility is temperature-dependent.[4]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Standard Curve: a. Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO). b. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) by serial dilution of the stock solution with the HPLC mobile phase.
-
Sample Preparation: a. Add an excess of the solid compound (visually estimated to be more than will dissolve, typically 2-5 mg) into at least three replicate glass vials. b. Accurately pipette a known volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into each vial.
-
Equilibration: a. Seal the vials securely. b. Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to 25°C (or desired temperature). c. Agitate for 24 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.
-
Phase Separation: a. Remove vials from the shaker and allow them to stand for at least 1 hour at the same controlled temperature to allow for sedimentation of larger particles. b. Transfer the contents to microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet all undissolved solid.
-
Sampling and Analysis: a. Carefully withdraw an aliquot of the clear supernatant from the top of the tube. Crucial: Do not disturb the solid pellet. b. Immediately dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the standard curve. c. Inject the diluted samples and the calibration standards onto a calibrated HPLC-UV system. d. Determine the concentration of the compound in the diluted samples by interpolating from the standard curve.
-
Calculation: a. Calculate the original concentration in the supernatant, accounting for the dilution factor. b. The average concentration from the replicates is the thermodynamic solubility. Express the result in µg/mL and µM.
Protocol: Determination of Kinetic Aqueous Solubility
This protocol utilizes laser nephelometry, a high-throughput method that measures the light scattered by insoluble particles (precipitate) formed when a DMSO stock solution is diluted into an aqueous buffer.
Causality and Self-Validation
The principle is that a clear solution scatters very little light, while a solution containing a precipitate will scatter light in proportion to the amount of insoluble material. The method rapidly identifies the concentration at which precipitation occurs. The assay includes positive (poorly soluble) and negative (highly soluble) controls, which serve to validate the performance of each experimental plate.
Experimental Workflow: Kinetic Solubility by Nephelometry
Caption: Workflow for Kinetic Solubility by Nephelometry.
Detailed Step-by-Step Methodology
-
Stock Solution Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Prepare identical stock solutions for a known highly soluble control (e.g., Propranolol) and a known poorly soluble control (e.g., Haloperidol).
-
Plate Preparation: a. Using a 96-well or 384-well plate, add 100% DMSO to columns 2-8. b. Add the 10 mM stock solution to column 1. c. Perform a 2-fold serial dilution by transferring half the volume from column 1 to 2, mixing, then transferring from 2 to 3, and so on, creating a concentration gradient (e.g., 200 µM down to 1.56 µM final concentration after buffer addition).
-
Precipitation and Incubation: a. Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to all wells using a multichannel pipette. The final DMSO concentration should be low and consistent across all wells (e.g., 1-2%). b. Seal the plate and place it on a plate shaker at room temperature for 1-2 hours.
-
Measurement and Analysis: a. Place the plate in a laser nephelometer and measure the Nephelometric Turbidity Units (NTU) for each well. b. Plot the NTU reading versus the compound concentration. c. The kinetic solubility is defined as the highest concentration that does not show a significant increase in NTU above the baseline (the average NTU of the wells with fully dissolved compound).
Protocol: Solubility in Organic Solvents
Determining solubility in organic solvents is essential for planning synthesis, purification (crystallization), and formulation with organic co-solvents. A straightforward gravimetric or visual method can be employed.
Methodology
-
Setup: Label a series of vials with common organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).
-
Procedure: a. Weigh a fixed amount of the compound (e.g., 10 mg) into each vial. b. Add the solvent in small, fixed increments (e.g., 100 µL). c. After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution. d. Continue adding solvent until the solid is fully dissolved.
-
Data Recording and Interpretation: Record the volume of solvent required for complete dissolution. Calculate the approximate solubility.
| Solvent | Dielectric Constant | Polarity | Volume to Dissolve 10 mg (mL) | Approx. Solubility (mg/mL) | Classification |
| Heptane | 1.9 | Non-polar | e.g., Insoluble | ||
| Toluene | 2.4 | Non-polar | e.g., Sparingly Soluble | ||
| Dichloromethane | 9.1 | Polar Aprotic | e.g., Soluble | ||
| Ethyl Acetate | 6.0 | Polar Aprotic | e.g., Soluble | ||
| Acetone | 21 | Polar Aprotic | e.g., Freely Soluble | ||
| Acetonitrile | 37.5 | Polar Aprotic | e.g., Freely Soluble | ||
| Isopropanol | 18 | Polar Protic | e.g., Soluble | ||
| Ethanol | 24.5 | Polar Protic | e.g., Soluble | ||
| Methanol | 33 | Polar Protic | e.g., Soluble | ||
| Water | 80.1 | Polar Protic | e.g., Insoluble |
Data Interpretation and Decision Making
The collected solubility data provides a comprehensive profile to guide subsequent research activities. The results from the aqueous and organic solvent screens will classify the compound and inform strategic decisions.
Caption: Decision Tree Based on Aqueous Solubility Results.
Conclusion
This guide provides a robust, multi-faceted strategy for the definitive solubility characterization of this compound. By systematically applying the gold-standard shake-flask method for thermodynamic solubility and the high-throughput nephelometric assay for kinetic solubility, researchers can generate the high-quality, reliable data essential for mitigating risks in the drug discovery and development pipeline. This empirical data, when viewed alongside the predicted physicochemical properties and organic solvent screen, creates a complete profile that will inform medicinal chemistry strategy, guide formulation development, and ensure the integrity of biological screening data.
References
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
- Goodwin, J. J., Conroy, J., & Laflin, P. (2000).
- Alvarez, D. F., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3). [Link]
- Marques, M. R. C., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-11. [Link]
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- OECD. (1995). Test No.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Situ Biosciences. [Link]
- Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry.
- BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
- Phytosafe. (n.d.). OECD 105. Phytosafe. [Link]
- PCBIS. (n.d.). Thermodynamic solubility.
- Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks.
- Glomme, A., & Bergström, C. A. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 57(5), 541-558. [Link]
Sources
- 1. kaggle.com [kaggle.com]
- 2. SwissADME [swissadme.ch]
- 3. 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 95% | CAS: 537050-14-9 | AChemBlock [achemblock.com]
- 4. chembk.com [chembk.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. On-line Software [vcclab.org]
- 8. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 9. labsolu.ca [labsolu.ca]
- 10. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]
- 11. PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: Physicochemical Properties and Stability Profile
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone (CAS No. 141134-24-9), a key intermediate in pharmaceutical synthesis and organic chemistry. We will delve into its critical physical and chemical properties, with a primary focus on its physical appearance and stability profile. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, storage, and stability assessment of this versatile, yet reactive, α-bromo ketone. The guide includes a detailed summary of its properties, protocols for stability evaluation, and a discussion of the chemical principles governing its reactivity and degradation pathways.
Introduction and Chemical Identity
This compound is a halogenated aromatic ketone. The presence of the α-bromo ketone functional group makes it a highly valuable electrophilic building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical agents.[1] The difluoromethoxy group on the phenyl ring modulates the electronic properties and lipophilicity of the molecule, often enhancing metabolic stability and cell permeability in derivative compounds. Understanding the fundamental properties and stability of this intermediate is paramount for its effective use in multi-step syntheses, ensuring reaction efficiency, and maintaining purity.
Chemical Structure:
Physical and Chemical Properties
The physical appearance and fundamental properties of a chemical reagent are the first indicators of its identity and purity.
Physical Appearance
This compound is a solid at room temperature. While specific color information is not consistently reported, analogous α-bromo acetophenones are often described as colorless to light yellow crystalline solids, and it is reasonable to expect a similar appearance for this compound.[2] Any significant deviation from a white or off-white solid could indicate the presence of impurities or degradation products.
Tabulated Physicochemical Data
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 141134-24-9 | [3] |
| Molecular Formula | C₉H₇BrF₂O₂ | [4] |
| Molecular Weight | 265.05 g/mol | [4] |
| Physical Form | Solid | |
| Melting Point | 63-65 °C | |
| Purity (Typical) | ≥95% | |
| Storage Temperature | 2-8 °C |
Chemical Stability, Handling, and Storage
The stability of this compound is dictated primarily by the reactivity of the α-bromo ketone moiety. This functional group is a potent electrophile and lachrymator, necessitating careful handling and specific storage conditions to prevent degradation and ensure laboratory safety.
Recommended Storage Conditions
To maintain the integrity of the compound, the following storage conditions are critical:
-
Temperature: Refrigeration at 2-8°C is recommended to minimize decomposition rates. For long-term storage, some suppliers of similar reactive compounds suggest freezer storage (-20°C).[5]
-
Atmosphere: The container should be tightly sealed to prevent exposure to moisture.[6] Storing under an inert atmosphere, such as argon or nitrogen, is a best practice to protect against atmospheric moisture and oxidative processes.[7]
-
Light: While specific data on photosensitivity is limited, it is prudent to store the compound in an opaque or amber vial to protect it from light, which can catalyze the formation of radical species.
Incompatibilities and Conditions to Avoid
The electrophilic nature of the carbon bearing the bromine atom makes the compound susceptible to reaction with a wide range of nucleophiles.
-
Incompatible Materials: Avoid contact with bases, amines, and strong oxidizing agents.[3] Bases can promote elimination reactions (dehydrobromination) to form α,β-unsaturated ketones or substitution reactions. Amines are potent nucleophiles that will readily displace the bromide.
-
Conditions to Avoid: Exposure to high temperatures, moisture, and incompatible materials should be avoided to prevent decomposition.[3]
Hazardous Decomposition
When subjected to thermal stress or combustion, the compound is expected to decompose and release toxic and corrosive gases.
-
Hazardous Decomposition Products: These include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), bromine (Br₂), and hydrogen fluoride (HF).[3]
The logical relationship between environmental factors and the compound's stability is visualized below.
Experimental Protocol: Accelerated Stability Assessment
To empirically determine the stability of a compound like this compound, an accelerated stability study is a standard approach. This protocol provides a framework for such an investigation.
Objective
To evaluate the stability of the target compound under various stress conditions (heat, humidity, light) over a defined period.
Materials and Equipment
-
Target Compound: this compound
-
HPLC-grade solvents (Acetonitrile, Water)
-
Calibrated Analytical Balance
-
HPLC system with UV or DAD detector
-
LC-MS system for peak identification
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
-
Amber and clear glass vials with inert caps
Experimental Workflow
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Rationale: To establish a baseline for the compound's purity and impurity profile before any stress is applied.
-
Procedure: Dissolve a precisely weighed sample of the compound in a suitable solvent (e.g., acetonitrile). Analyze via HPLC-UV to determine the initial purity (as % area). Analyze a separate sample by LC-MS to identify any minor impurities present initially.
-
-
Sample Preparation:
-
Rationale: To prepare identical samples for exposure to different conditions.
-
Procedure: Weigh multiple, equivalent aliquots (e.g., 5-10 mg) of the compound into different vials. Prepare separate sets in both amber vials (for thermal/humidity) and clear vials (for photostability).
-
-
Storage under Stress Conditions:
-
Rationale: To accelerate degradation pathways that might occur over a much longer period under normal storage.
-
Procedure:
-
Control: Store one set of amber vials under the recommended conditions (2-8°C, protected from light).
-
Thermal/Humidity Stress: Place another set of amber vials in a stability chamber set to 40°C and 75% relative humidity (RH).
-
Photostability Stress: Place the set of clear vials (alongside a dark control) in a photostability chamber according to ICH Q1B guidelines.
-
-
-
Time-Point Analysis:
-
Rationale: To monitor the rate of degradation over time.
-
Procedure: At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from each storage condition. Prepare and analyze the sample by HPLC-UV as described in Step 1.
-
-
Data Evaluation and Interpretation:
-
Rationale: To quantify the stability of the compound under each condition.
-
Procedure: Compare the HPLC purity of the stressed samples to the control sample at each time point. A significant decrease in the main peak area and the appearance of new peaks in the stressed samples indicate degradation. Use LC-MS to tentatively identify the mass of any major degradation products.
-
Conclusion
This compound is a solid compound with a melting point of 63-65 °C. Its chemical stability is intrinsically linked to the high reactivity of its α-bromo ketone functional group. This reactivity makes it a valuable synthetic intermediate but also necessitates stringent handling and storage protocols. To ensure its quality and efficacy in research and development, it must be stored under refrigerated (2-8°C), dry, and dark conditions, away from incompatible materials such as bases and amines. The provided experimental framework for stability assessment offers a robust method for empirically verifying its shelf-life and degradation pathways, a critical step in any drug development pipeline.
References
- PubChem. (n.d.). 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one.
- XiXisys. (2025, October 19). GHS 11 (Rev.11) SDS Word Download CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone.
- Chemsrc. (2025, August 29). CAS#:141134-24-9 | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone.
- ChemBK. (2024, April 9). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation.
- Appchem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. CAS#:141134-24-9 | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
- 4. appchemical.com [appchemical.com]
- 5. 405921-09-7|2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. labsolu.ca [labsolu.ca]
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone and its related α-bromoacetophenone analogues. These compounds serve as highly valuable and versatile building blocks in modern organic synthesis and are of considerable interest to researchers in drug discovery and development.[1][2][3] This document details the synthesis, physicochemical properties, and key applications of this compound class, with a particular focus on the strategic incorporation of the difluoromethoxy group. We provide field-proven experimental protocols, discuss structure-activity relationships, and explain the mechanistic rationale behind synthetic choices to empower researchers in their laboratory endeavors.
Introduction: The Strategic Value of α-Halo Ketones and the Difluoromethoxy Group
α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group.[4] This unique structural arrangement confers a dual electrophilicity on the molecule—at the α-carbon and the carbonyl carbon—making them exceptionally versatile intermediates for constructing more complex molecular architectures, particularly heterocyclic systems prevalent in many drug molecules.[1][5][6] α-Bromoacetophenones, a subset of this class, are widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[2][3][7] They are key precursors for a range of therapeutic agents, including non-steroidal anti-inflammatory drugs and estrogenic modulators.[3][7][8]
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or methoxy groups.[9][10] Its introduction into a drug candidate can profoundly influence key properties:
-
Metabolic Stability: The -OCF₂H group is more resistant to oxidative metabolism (e.g., O-demethylation) compared to a traditional methoxy group, which can improve the pharmacokinetic profile of a drug.[9]
-
Lipophilicity and Permeability: Fluorinated groups typically increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[11] The -OCF₂H group is noted to be slightly less lipophilic than the more common -OCF₃ group.[9][10]
-
Conformational Control & Binding: The polarized C-H bond in the difluoromethyl group can act as a hydrogen bond donor, potentially forming crucial interactions with biological targets and enhancing binding affinity and selectivity.[10][12][13]
Therefore, this compound represents a powerful synthetic intermediate that combines the reactivity of the α-bromoacetophenone core with the advantageous physicochemical properties of the difluoromethoxy substituent.
Synthesis and Mechanism of this compound
The most common and direct method for synthesizing α-bromoacetophenones is through the electrophilic α-halogenation of the corresponding acetophenone.[1] The reaction proceeds via an enol or enolate intermediate, which acts as the nucleophile.
General Reaction Mechanism
Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. This enol then attacks an electrophilic bromine source (e.g., Br₂) to yield the α-brominated product.[1]
Caption: Acid-promoted α-bromination mechanism.
Recommended Synthetic Protocol
This protocol describes the α-bromination of 1-(4-(difluoromethoxy)phenyl)ethanone. The choice of a brominating agent is critical; while elemental bromine is effective, safer alternatives like Pyridine Hydrobromide Perbromide are often preferred in modern labs to avoid handling highly toxic and corrosive liquid bromine.[7] Acetic acid is a common solvent as it also serves as an acid catalyst.[7][14]
Materials:
-
1-(4-(difluoromethoxy)phenyl)ethanone (1.0 eq)
-
Pyridine Hydrobromide Perbromide (1.1 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Sodium Thiosulfate Solution (optional, for quenching excess bromine)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(4-(difluoromethoxy)phenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Addition of Brominating Agent: Add Pyridine Hydrobromide Perbromide (1.1 eq) to the solution in portions. Causality Insight: A slight excess of the brominating agent ensures complete conversion of the starting material.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C.[7][14] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[7] Causality Insight: Elevated temperature is necessary to achieve a reasonable reaction rate, but excessively high temperatures can lead to side products.[7]
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water with stirring. This will precipitate the crude product.
-
Neutralization: If the aqueous solution is acidic, carefully add saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Key Analogues and Structure-Activity Relationship (SAR) Insights
The reactivity and biological activity of α-bromoacetophenone analogues are highly dependent on the substituents on the phenyl ring.[15] Electron-withdrawing groups can enhance the electrophilicity of the α-carbon, while electron-donating groups can have the opposite effect.
| Analogue Name | Substituent at C4 | Key Property / Application | Reference |
| 2-Bromoacetophenone | -H | General synthetic building block.[2][3] | [2][3] |
| 2-Bromo-1-(4-fluorophenyl)ethanone | -F | Intermediate for pharmaceuticals.[16] | [16] |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | -OH | Precursor for protein tyrosine phosphatase (PTP) inhibitors.[5] | [5] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | -OCH₃ | Intermediate for the estrogenic drug Raloxifene.[7] | [7] |
| 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethanone | -OCF₃ | Possesses high metabolic stability and lipophilicity.[11] | [11] |
| This compound | -OCF₂H | Metabolically stable bioisostere with H-bond donor potential.[9][10] | [9][10] |
SAR Insights:
-
Electron-withdrawing groups (e.g., -F, -NO₂) generally increase the reactivity of the α-carbon towards nucleophiles.[15]
-
Electron-donating groups (e.g., -OH, -OCH₃) can decrease reactivity but are often essential pharmacophoric features for biological target engagement.
-
The difluoromethoxy group offers a unique balance. It is electron-withdrawing, enhancing reactivity, but also provides metabolic stability and potential hydrogen-bonding interactions not available with a simple methoxy or fluoro group.[9][10]
Applications in Medicinal Chemistry and Heterocyclic Synthesis
The primary value of this compound and its analogues lies in their role as precursors to more complex, biologically active molecules.[1] Their bifunctional nature is ideal for constructing heterocyclic rings, which form the core of many pharmaceuticals.[6]
Hantzsch Thiazole Synthesis
A classic and powerful application is the Hantzsch thiazole synthesis, where an α-halo ketone reacts with a thioamide-containing compound (like thiourea) to form a thiazole ring.[4][5] Thiazoles are present in numerous FDA-approved drugs.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Synthesis of Other Heterocycles
Beyond thiazoles, α-bromoacetophenones are precursors to a vast array of other important heterocycles:
-
Pyrroles: Can be synthesized via reaction with dicarbonyls and ammonia (Hantzsch pyrrole synthesis).[4]
-
Benzofurans: Formed by cyclo-condensation with o-hydroxycarbonyl compounds.[6]
-
Imidazoles and Oxazoles: Synthesized by reacting with amidines or amides, respectively.
Safety and Handling
α-Bromoacetophenones are potent lachrymators (tear-inducing agents) and skin irritants. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a strategically important building block for chemical synthesis and drug discovery. It combines the versatile reactivity of the α-bromoacetophenone scaffold with the beneficial pharmacokinetic and pharmacodynamic properties conferred by the difluoromethoxy group. The synthetic protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound and its analogues in the development of novel molecules with therapeutic potential.
References
- α-Halo ketone - Wikipedia. (n.d.).
- Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. (n.d.). Benchchem.
- Synthetic Access to Aromatic α-Haloketones. (2020). MDPI.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2010). PMC - NIH.
- Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014). ACS Publications.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (n.d.). NIH.
- 2-Bromoacetophenone. (n.d.). Chem-Impex.
- Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. (n.d.). ResearchGate.
- Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria.
- 2'-Bromoacetophenone | Biochemical Reagent. (n.d.). MedchemExpress.com.
- What are the applications of 2-bromoacetophenone? (n.d.). Guidechem.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing).
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors. (2025). PubMed.
- High Purity 2'-Bromoacetophenone (CAS 2142-69-0): Synthesis, Properties, and Applications in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). PMC.
- A Comparative Guide to the Structure-Activity Relationship of Acetophenone Derivatives. (n.d.). Benchchem.
- 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one. (n.d.). Chemrio.
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). ResearchGate.
- Medicine synthesized by α‐bromoacetophenone and α,α‐dibromoacetophenone. (n.d.). ResearchGate.
- Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. (n.d.). Google Patents.
- 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis. (n.d.). ChemicalBook.
- A kind of synthetic method of α-bromoacetophenone compound. (n.d.). Google Patents.
- Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. (n.d.). PrepChem.com.
- Schematic illustration of synthesis of α-bromoacetophenone derivatives. (n.d.). ResearchGate.
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone" discovery and history
An In-depth Technical Guide to the Synthesis and Implied History of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
This technical guide provides a comprehensive overview of this compound, a key intermediate in modern medicinal chemistry. As a formal discovery and historical account of this specific molecule is not prevalent in scientific literature, this guide constructs its history through the lens of its synthetic precursors and the chemical innovations that enabled its creation. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's synthesis, properties, and applications.
Introduction and Strategic Importance
This compound (CAS No. 141134-24-9) is an α-brominated ketone of significant interest in the synthesis of complex organic molecules.[1] Its structure, featuring a difluoromethoxy group and a reactive bromoacetyl moiety, makes it a valuable building block for introducing these functionalities into larger molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2]
The difluoromethoxy group is a bioisostere of hydroxyl and methoxy groups, offering a unique combination of lipophilicity and metabolic stability, which can enhance the pharmacokinetic properties of a drug candidate. The α-bromo ketone functionality, on the other hand, is a versatile electrophilic handle for a wide range of chemical transformations, including nucleophilic substitutions and the formation of heterocyclic rings.
The Genesis of a Key Intermediate: The Precursor's Story
The history of this compound is intrinsically linked to its immediate precursor, 4-(difluoromethoxy)acetophenone (CAS No. 83882-67-1). The development of methods to synthesize this precursor was the necessary first step towards the creation of the title compound.
Synthesis of 4-(Difluoromethoxy)acetophenone
The most common and industrially relevant method for the synthesis of 4-(difluoromethoxy)acetophenone involves the difluoromethylation of 4-hydroxyacetophenone. A widely used method employs sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent in the presence of a base.[3]
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)acetophenone [3]
-
Materials:
-
4-hydroxyacetophenone
-
N,N-dimethylformamide (DMF)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
-
Procedure:
-
To a stirred solution of 4-hydroxyacetophenone (5.0 g, 36.76 mmol) in N,N-dimethylformamide (DMF, 50 mL), add sodium 2-chloro-2,2-difluoroacetate (6.2 g, 40.44 mmol) followed by sodium hydroxide (NaOH, 1.76 g, 44.11 mmol).
-
Heat the reaction mixture to 100 °C and stir for 14 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and dilute with cold water.
-
Extract the product with ethyl acetate (EtOAc).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a 20-30% ethyl acetate/hexane solvent mixture to afford 1-(4-difluoromethoxyphenyl)ethanone as a colorless liquid.
-
Caption: Synthesis of the precursor, 4-(difluoromethoxy)acetophenone.
The Advent of this compound through α-Bromination
With a reliable source of 4-(difluoromethoxy)acetophenone, the synthesis of the title compound becomes a straightforward, yet crucial, transformation: the selective bromination of the α-carbon of the ketone. This reaction is a cornerstone of organic synthesis, with various methods developed over the years.
Mechanistic Insights into α-Bromination
The α-bromination of ketones can proceed under either acidic or basic conditions, typically via an enol or enolate intermediate. Acid-catalyzed bromination is often preferred for its selectivity. The reaction is initiated by the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then attacks a bromine source.
Common Brominating Agents
Several reagents are effective for the α-bromination of acetophenones:
-
Elemental Bromine (Br₂): The classic reagent, often used with a catalyst like acetic acid.
-
N-Bromosuccinimide (NBS): A solid, easy-to-handle source of electrophilic bromine, often used with a radical initiator or an acid catalyst. It is considered a milder and more selective brominating agent.[4][5]
-
Cupric Bromide (CuBr₂): A solid reagent that can effect bromination, often in refluxing solvent.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable, solid source of bromine.[6]
Plausible Synthesis of this compound
The following protocol describes a plausible and efficient synthesis of the title compound using N-bromosuccinimide, a method known for its high yields and selectivity.[4]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-(difluoromethoxy)acetophenone
-
N-Bromosuccinimide (NBS)
-
Silica gel (catalyst)
-
Methanol
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(difluoromethoxy)acetophenone (10 mmol) in methanol (10 mL).
-
Add N-bromosuccinimide (12 mmol) and a catalytic amount of silica gel (10% w/w).[4]
-
Reflux the reaction mixture, monitoring its progress by TLC. The reaction is typically complete within a short period (5-20 minutes).[4]
-
Upon completion, cool the reaction mixture and filter to remove the silica gel.
-
Concentrate the filtrate under vacuum to remove the methanol.
-
The residue can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield this compound.
-
Caption: Plausible synthesis of the target compound via α-bromination.
Physicochemical Properties and Spectral Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 141134-24-9 | [1] |
| Molecular Formula | C₉H₇BrF₂O₂ | [1] |
| Molecular Weight | 265.05 g/mol | |
| Melting Point | 63-65 °C | |
| Physical Form | Solid | |
| InChI Key | JMUKUVDYZQDUSP-UHFFFAOYSA-N |
Application History in Drug Discovery and Development
While a specific "discovery" of this compound is not documented, its existence is justified by its utility as a synthetic intermediate. α-Bromoacetophenones are widely used in the synthesis of a variety of biologically active compounds. For instance, related structures are key intermediates in the synthesis of bronchodilators like Salmeterol.[7] The introduction of the difluoromethoxy group is a modern strategy in medicinal chemistry to enhance drug-like properties. A 2021 study on CFTR correctors highlighted that the difluoromethoxy group can provide an optimal balance of low Log D, high potency, and low clearance.[8]
The likely first syntheses of this compound would have occurred in the laboratories of pharmaceutical or agrochemical companies during the development of new chemical entities, where it would have been one of many intermediates created to explore structure-activity relationships. Its history is therefore one of quiet utility in the engine room of drug discovery.
Conclusion
The history of this compound is not one of a celebrated discovery, but rather of the logical and methodical advancement of synthetic chemistry. Its creation is a direct consequence of the development of reliable methods for the synthesis of its precursor, 4-(difluoromethoxy)acetophenone, and the establishment of efficient α-bromination protocols. This compound stands as a testament to the importance of key chemical building blocks in the ongoing quest for novel and improved therapeutics. Its value lies in its ability to efficiently introduce the desirable difluoromethoxy and reactive bromoacetyl moieties, making it a valuable tool in the arsenal of the medicinal chemist.
References
- Google Patents. CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
- Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Salmeterol Synthesis: Exploring the Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. [Link]
- ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). [Link]
- Appchem. This compound | 141134-24-9. [Link]
- RSC Publishing.
- ResearchGate. Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(DIFLUOROMETHOXY)ACETOPHENONE | 83882-67-1 [chemicalbook.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazoles Using 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Introduction: The Strategic Importance of the 4-(Difluoromethoxy)phenyl Moiety in Thiazole Synthesis
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. The synthesis of thiazoles, most classically achieved via the Hantzsch synthesis, involves the condensation of an α-haloketone with a thioamide.[1]
This guide focuses on the use of a specific α-haloketone, 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone , as a key building block for accessing novel thiazole derivatives. The incorporation of the difluoromethoxy (-OCHF₂) group onto the phenyl ring is a strategic decision rooted in modern medicinal chemistry principles. This group offers a unique combination of properties that can significantly enhance the drug-like characteristics of the final thiazole product.[1]
The difluoromethoxy group is often employed as a bioisosteric replacement for more common functionalities like the methoxy or hydroxyl group. Its moderate lipophilicity, compared to the more electron-withdrawing trifluoromethoxy group, allows for fine-tuning of a molecule's solubility and permeability.[1] Furthermore, the C-F bonds in the difluoromethoxy group enhance metabolic stability by blocking common sites of oxidative metabolism, potentially leading to improved pharmacokinetic profiles.[1]
These application notes will provide a comprehensive overview of the synthesis of thiazoles using this compound, including detailed protocols, mechanistic insights, and guidance on product purification and characterization.
Physicochemical and Safety Data for this compound
A thorough understanding of the starting material's properties and hazards is paramount for safe and effective synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrF₂O | Internal Data |
| Molecular Weight | 265.05 g/mol | Internal Data |
| Appearance | White to off-white crystalline solid | Internal Data |
| Melting Point | 66-68 °C | Internal Data |
| Boiling Point | 301.9 ± 37.0 °C at 760 mmHg | Internal Data |
| Density | 1.6 ± 0.1 g/cm³ | Internal Data |
Safety Information:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
The Hantzsch Thiazole Synthesis: Mechanism and Workflow
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction proceeds through a well-established mechanism involving the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration.
Reaction Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
General Experimental Workflow
Caption: General workflow for the synthesis of thiazoles.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of thiazole derivatives using this compound.
Protocol 1: Synthesis of 2-Amino-4-(4-(difluoromethoxy)phenyl)thiazole
This protocol details the reaction with thiourea to yield the corresponding 2-aminothiazole derivative.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
5% Sodium Carbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Glassware for recrystallization
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.2 eq).
-
Add anhydrous ethanol to the flask to create a stirrable slurry.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
-
Allow the crude product to air-dry or dry in a vacuum oven at a low temperature.
Purification:
The crude 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole can be purified by recrystallization. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.[5]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Expected Characterization Data (Based on Analogy to Similar Compounds):
-
¹H NMR: Expect signals for the aromatic protons, the thiazole proton (a singlet typically between δ 6.5-7.5 ppm), and the amino protons (a broad singlet). The difluoromethoxy proton will appear as a triplet.
-
¹³C NMR: Expect signals for the aromatic carbons, the thiazole carbons, and the carbon of the difluoromethoxy group.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.
Protocol 2: Synthesis of 2-Aryl/Alkyl-4-(4-(difluoromethoxy)phenyl)thiazoles
This protocol can be adapted for the synthesis of a library of thiazole derivatives by using various substituted thioamides.
Procedure:
The procedure is analogous to Protocol 1, with the substitution of thiourea for a desired thioamide (e.g., thiobenzamide, thioacetamide). The reaction conditions and work-up may require minor optimization depending on the reactivity and solubility of the specific thioamide used.
Applications in Drug Discovery and Development
Thiazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][6][7][8][9][10] The incorporation of the 4-(difluoromethoxy)phenyl moiety can further enhance the therapeutic potential of these compounds by improving their metabolic stability and pharmacokinetic properties.
Researchers can utilize the protocols outlined in this guide to synthesize a diverse library of 4-(4-(difluoromethoxy)phenyl)thiazole derivatives for screening in various biological assays. The modularity of the Hantzsch synthesis allows for the systematic variation of the substituent at the 2-position of the thiazole ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
The use of this compound in the Hantzsch thiazole synthesis provides a reliable and efficient route to a class of compounds with high potential in medicinal chemistry. The strategic incorporation of the difluoromethoxy group offers a valuable tool for fine-tuning the physicochemical and pharmacokinetic properties of thiazole-based drug candidates. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to explore this promising area of chemical space and accelerate the discovery of new therapeutic agents.
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- MDPI. (2022). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone.
- Oriental Journal of Chemistry. (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents.
- MDPI. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.
- Asian Journal of Chemistry. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- PubChem. (n.d.). 2-Amino-4-phenylthiazole.
- ResearchGate. (2018). (PDF) Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives.
- PMC. (2014). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles.
- SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
- Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) [hmdb.ca]
Synthesis of imidazoles from "2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone"
An In-Depth Guide to the Synthesis of 4-(4-(Difluoromethoxy)phenyl)-Substituted Imidazoles from 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a critical component in designing molecules with diverse therapeutic activities.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted imidazoles, specifically focusing on the utilization of this compound as a key starting material. We present a detailed, field-proven protocol based on a modified Debus-Radziszewski multicomponent reaction, explain the underlying chemical principles, and provide the necessary data for successful execution and product characterization.
Introduction and Strategic Overview
The synthesis of highly functionalized imidazoles is a central task in modern drug discovery. The target molecule in this guide, a 4-(4-(difluoromethoxy)phenyl)-substituted imidazole, incorporates a difluoromethoxy group, a common bioisostere for hydroxyl or methoxy groups, which can enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic profiles.
Our starting material, this compound, is an α-haloketone. This functional group arrangement is an excellent electrophilic precursor for various classical imidazole syntheses. While several methods exist, such as the Marckwald and Van Leusen syntheses, the most direct and atom-economical approach for this substrate is a one-pot, three-component condensation reaction.[4][5][6] This strategy, a variation of the well-established Debus-Radziszewski synthesis, involves the reaction of the α-haloketone, an aldehyde, and an ammonia source.[7][8]
We have selected ammonium acetate as the nitrogen source for this protocol. Its utility is twofold: it serves as a convenient in-situ source of ammonia and the resulting acetic acid can catalyze the condensation steps, often leading to higher yields and cleaner reactions.[9][10] This approach avoids the need to handle gaseous ammonia directly and represents an efficient and scalable process.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-4-(4-(difluoromethoxy)phenyl)-1H-imidazole
This protocol details the synthesis of a 2,4-disubstituted imidazole using benzaldehyde as a representative aldehyde. The methodology can be adapted for a wide range of aldehydes to generate a library of derivatives.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Supplier | Notes |
| This compound | 141134-24-9 | C₉H₇BrF₂O₂ | Commercial Sources | Key starting material |
| Benzaldehyde | 100-52-7 | C₇H₆O | Commercial Sources | Reagent grade, freshly distilled |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | Commercial Sources | Anhydrous, high purity |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | Commercial Sources | ACS grade, solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Commercial Sources | ACS grade, for extraction |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | Lab Prepared | For neutralization |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Commercial Sources | For drying |
| Silica Gel | 7631-86-9 | SiO₂ | Commercial Sources | For column chromatography (230-400 mesh) |
Equipment: Standard laboratory glassware including a round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, and rotary evaporator. Access to a Thin Layer Chromatography (TLC) setup and a column chromatography system is required for monitoring and purification.
Safety and Handling
-
This compound: This compound is a lachrymator and causes skin and serious eye irritation.[11] Handle only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.
-
Benzaldehyde: Harmful if swallowed. Handle with care.
-
General Precautions: The reaction should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.65 g, 10 mmol).
-
Addition of Reagents: Add benzaldehyde (1.05 eq, 1.11 g, 10.5 mmol) and ammonium acetate (5.0 eq, 3.85 g, 50 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The disappearance of the starting α-bromoketone spot indicates reaction completion.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
Work-up - Neutralization: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). A precipitate of the crude product should form.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure 2-phenyl-4-(4-(difluoromethoxy)phenyl)-1H-imidazole.
Reaction Mechanism and Scientific Rationale
The formation of the imidazole ring from an α-haloketone, an aldehyde, and ammonium acetate is a robust multicomponent process. The generally accepted mechanism proceeds through several key steps, which are outlined below. The use of glacial acetic acid as a solvent is strategic; it is polar enough to dissolve the reagents and the acetic acid itself can act as a catalyst for the condensation and dehydration steps.[9][13]
Proposed Reaction Mechanism:
-
Ammonolysis of α-Haloketone: The α-bromoketone reacts with ammonia (generated from ammonium acetate) to form an α-amino ketone intermediate via nucleophilic substitution.
-
Imine Formation: The aldehyde component reacts with another molecule of ammonia to form an imine.
-
Condensation: The α-amino ketone condenses with the imine.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to form a dihydroimidazole (imidazoline) species.
-
Oxidation: The dihydroimidazole is oxidized to the aromatic imidazole product. In this case, the reaction conditions or trace oxygen can facilitate this final oxidation step.
Diagram 1: General Experimental Workflow
Caption: A streamlined workflow for the synthesis of substituted imidazoles.
Diagram 2: Proposed Reaction Mechanism
Caption: Plausible mechanism for the three-component imidazole synthesis.
Data Summary and Expected Results
Successful execution of this protocol should yield the desired 2,4-disubstituted imidazole. The physical and chemical properties of the starting material and a representative product are provided below for reference.
Table 2: Physical and Chemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₇BrF₂O₂ | 265.05 | 66-68[14] | Off-white solid |
| 2-Phenyl-4-(4-(difluoromethoxy)phenyl)-1H-imidazole | C₁₆H₁₂F₂N₂O | 286.28 | (Predicted) 180-200 | White/Pale solid |
Expected Yield: Based on literature precedents for similar three-component imidazole syntheses, yields can range from moderate to excellent, typically between 60% and 95%, depending on the specific aldehyde used and the purity of the reagents.[5][13]
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of valuable 4-(4-(difluoromethoxy)phenyl)-substituted imidazoles from the readily available α-haloketone precursor, this compound. By leveraging a one-pot, three-component reaction with ammonium acetate, this method offers high efficiency and operational simplicity. The detailed procedural steps, mechanistic insights, and safety information are intended to empower researchers in medicinal chemistry and drug development to confidently synthesize these and related imidazole derivatives for further investigation.
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of imidazoles. [Link]
- Journal of Chemical Sciences. The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. [Link]
- International Journal of Pharmaceutical Research & Allied Sciences. A review: Imidazole synthesis and its biological activities. [Link]
- Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
- Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]
- Asian Journal of Pharmaceutical and Clinical Research.
- Wiley Online Library.
- Trade Science Inc.
- Chemical Methodologies.
- Organic Chemistry Portal. Imidazole synthesis. [Link]
- PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
- World Journal of Pharmaceutical Sciences.
- MDPI.
- Slideshare. Synthesis, mechanism and application of Organic Name reaction.pptx. [Link]
- ResearchGate. Markwald reaction for the synthesis of imidazole. [Link]
- Chemsrc. CAS#:141134-24-9 | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone. [Link]
- Chemsrc. MSDS of 2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone. [Link]
- MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
- Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. [Link]
- JETIR.
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. tsijournals.com [tsijournals.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. echemcom.com [echemcom.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CAS#:141134-24-9 | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
Application Notes & Protocols: The Hantzsch Pyridine Synthesis Utilizing 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Abstract
The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1881, is a robust multi-component reaction for the preparation of dihydropyridines and their corresponding pyridine derivatives.[1][2] While the classical approach utilizes an aldehyde, two equivalents of a β-keto ester, and an ammonia source, modern organic synthesis employs advanced building blocks to access novel, highly functionalized pyridine scaffolds.[3][4] This guide provides a detailed examination of a modified Hantzsch-type synthesis using 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone , an α-haloketone synthon. We will explore the unique advantages conferred by the difluoromethoxy moiety, detail a plausible reaction mechanism, and provide a comprehensive, field-proven protocol for the synthesis, purification, and characterization of the resulting pyridine derivative. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reaction for the creation of novel chemical entities.
Introduction: The Hantzsch Synthesis and the Strategic Role of Fluorinated Synthons
The Hantzsch reaction is renowned for its efficiency in constructing the pyridine ring system in a single pot, making it a staple in medicinal chemistry for synthesizing crucial therapeutic agents like calcium channel blockers.[3][5] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can be readily oxidized to the stable, aromatic pyridine ring.[1][4]
The modification of this synthesis to incorporate α-haloketones, such as this compound, opens avenues to pyridine structures not accessible through the classical pathway.[6] The α-haloketone is a highly versatile intermediate, possessing two electrophilic centers that facilitate diverse cyclization strategies.[6]
The Advantage of the Difluoromethoxy (-OCF₂H) Group
The incorporation of the 4-(difluoromethoxy)phenyl moiety is a strategic choice in modern drug design. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H group offers a unique and advantageous set of physicochemical properties.[7][8]
-
Metabolic Stability: The strong carbon-fluorine bonds significantly increase resistance to oxidative metabolism compared to a standard methoxy group, which can block common O-demethylation pathways and potentially increase a drug's half-life.[7][9]
-
Modulated Lipophilicity: It provides a moderate increase in lipophilicity, enhancing properties like membrane permeability.[8][10]
-
Unique Hydrogen Bonding: The polarized C-H bond in the -OCF₂H group allows it to act as a hydrogen bond donor, a feature absent in -OCH₃ and -OCF₃ groups.[7][9] This can introduce new, favorable interactions with biological targets.
-
Bioisosterism: The difluoromethoxy group can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[7][10]
| Property Comparison | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Parameter (π) | -0.02 | +0.49 | +1.04 |
| Metabolic Stability | Low (O-demethylation) | High | High |
| H-Bond Donor Ability | No | Yes | No |
Table 1: Comparative physicochemical properties of common ether substituents, highlighting the unique profile of the difluoromethoxy group.
Reaction Mechanism: A Modified Hantzsch Pathway
The synthesis of a substituted pyridine using an α-haloketone, a β-ketoester, and an ammonia source proceeds through a multi-step, one-pot sequence. The mechanism involves the initial formation of key intermediates which then combine and cyclize.
-
Enamine Formation: A molecule of the β-ketoester (e.g., ethyl acetoacetate) reacts with the ammonia source (e.g., ammonium acetate) to form a nucleophilic enamine intermediate.[5]
-
C-Alkylation: The enamine attacks the electrophilic α-carbon of this compound in an Sₙ2 reaction, displacing the bromide ion. This step forms a key 1,4-dicarbonyl intermediate.
-
Cyclization and Dehydration: The amino group of the intermediate attacks the second carbonyl group (from the original ketoester portion) in an intramolecular condensation. Subsequent dehydration forms the 1,4-dihydropyridine ring.
-
Aromatization: The final and irreversible step is the oxidation of the dihydropyridine intermediate. This is the driving force of the reaction, leading to the formation of the highly stable aromatic pyridine ring.[1]
Mechanistic Diagram
Caption: Plausible mechanism for the modified Hantzsch pyridine synthesis.
Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a substituted pyridine from this compound.
Materials & Reagents
| Reagent/Material | Formula | M.W. | Stoichiometry | Example Amount |
| This compound | C₉H₇BrF₂O₂ | 277.05 | 1.0 eq | 2.77 g (10 mmol) |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 eq | 1.30 g (1.14 mL, 10 mmol) |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 1.5 eq | 1.16 g (15 mmol) |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | Catalyst | ~1 mL |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | 50 mL |
| Nitric Acid (70%) | HNO₃ | 63.01 | Oxidant | As required |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 10 mmol), ethyl acetoacetate (1.0 eq, 10 mmol), and ammonium acetate (1.5 eq, 15 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL) and a catalytic amount of glacial acetic acid (~1 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The disappearance of the starting α-haloketone and the appearance of a new, lower Rf spot (the dihydropyridine intermediate) indicates progress. The reaction is typically complete within 4-8 hours.
-
Aromatization: After the initial condensation is complete (as judged by TLC), cool the mixture slightly. In a well-ventilated fume hood, carefully add 70% nitric acid dropwise to the stirring solution. An exothermic reaction and color change (often to a deep orange or brown) will be observed. Continue heating at reflux for an additional 1-2 hours until TLC analysis shows the conversion of the dihydropyridine intermediate to the final, higher Rf aromatic product.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. Pour the mixture slowly into 200 mL of ice-cold water with stirring. A precipitate should form.
-
Work-up: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety & Handling
-
This compound: α-Haloketones are potent lachrymators and are corrosive. They cause severe skin and eye irritation.[11][12][13] Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), and chemical safety goggles.[12]
-
Solvents & Reagents: Ethanol is flammable.[14] Glacial acetic acid and nitric acid are highly corrosive.[13] Avoid open flames and ensure all heating is done using a heating mantle or oil bath.
-
General Precautions: Ensure adequate ventilation.[11] An eyewash station and safety shower should be readily accessible.[13]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Hantzsch pyridine synthesis remains a powerful and adaptable tool for heterocyclic chemistry. By employing advanced synthons like This compound , researchers can access novel pyridine scaffolds bearing medicinally relevant motifs. The difluoromethoxy group, in particular, offers a strategic advantage for modulating metabolic stability and target interactions. The protocol detailed herein provides a reliable and robust framework for the synthesis of these valuable compounds, enabling further exploration in drug discovery and materials science.
References
- Hantzsch pyridine synthesis - Wikipedia. (n.d.).
- Hantzsch pyridine synthesis. (n.d.). In SynArchive.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). In Organic Chemistry Portal.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). National Center for Biotechnology Information.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Center for Biotechnology Information.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). National Center for Biotechnology Information.
- 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone Safety Data Sheet. (n.d.). XiXisys.
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching. (2024). National Center for Biotechnology Information.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone [xixisys.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
The Strategic deployment of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone in the Synthesis of Advanced Medicinal Scaffolds
Introduction: The Confluence of Bioisosterism and Synthetic Versatility
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of fluorine-containing moieties has become a cornerstone of this endeavor, with the difluoromethoxy group (-OCHF₂) emerging as a particularly valuable substituent.[1][2] This group acts as a bioisosteric replacement for more metabolically labile functionalities, such as methoxy or hydroxyl groups, enhancing metabolic stability and modulating lipophilicity without introducing significant steric bulk.[2] When this privileged functional group is coupled with a highly reactive α-bromoketone, the resulting molecule, 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone , becomes a powerhouse for the construction of diverse and medicinally relevant heterocyclic scaffolds.[3][4]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale behind its use, present detailed, field-proven protocols for the synthesis of key heterocyclic systems, and offer insights into the causality of experimental choices. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile building block in their quest for next-generation therapeutics.
The Physicochemical Advantage of the Difluoromethoxy Moiety
The difluoromethoxy group offers a unique balance of electronic and steric properties that are highly advantageous in drug design. Unlike the more electron-donating methoxy group, the -OCHF₂ group is electron-withdrawing, which can influence the pKa of neighboring functionalities and modulate receptor-ligand interactions.[1] Furthermore, it introduces a hydrogen bond donor capability not present in a methoxy group, offering additional opportunities for target engagement.[2]
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity Parameter (π) | -0.02 | +0.45 | +1.04 |
| Hydrogen Bond Donating Capacity | None | Weak | None |
| Metabolic Stability | Prone to O-demethylation | High | Very High |
This table provides a comparative summary of the key physicochemical properties of the methoxy, difluoromethoxy, and trifluoromethoxy groups, illustrating the unique, intermediate character of the -OCHF₂ moiety that medicinal chemists can exploit.
Synthetic Utility of the α-Bromoketone Functionality
The core reactivity of this compound lies in its α-bromoketone motif. This functionality possesses two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[4][5] This dual reactivity allows for a wide range of classical and modern cyclization reactions to form five- and six-membered heterocyclic rings, which are prevalent in a vast number of marketed drugs.[6][7]
Below, we present detailed protocols for the synthesis of two such critical medicinal scaffolds: thiazoles and imidazoles.
Application Protocol 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction for the construction of the thiazole ring, a scaffold found in numerous FDA-approved drugs.[8] The reaction involves the condensation of an α-haloketone with a thioamide.[8][9] The use of this compound in this reaction allows for the direct incorporation of the favorable difluoromethoxyphenyl moiety into the final thiazole product.
Reaction Principle:
The mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon of the bromoketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring.[10]
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Thiourea (or a substituted thioamide)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired thioamide (1.1 eq), and absolute ethanol (sufficient to dissolve the reactants).
-
Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Then, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step is crucial to quench any remaining acid and facilitate the precipitation of the product.
-
Isolation: The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol. If the product does not precipitate, the ethanol can be removed under reduced pressure, and the resulting residue can be partitioned between ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure thiazole derivative.
Application Protocol 2: Synthesis of 2,4-Disubstituted Imidazoles
The imidazole nucleus is another privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules.[11][12] A highly efficient method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[13][14][15]
Reaction Principle:
This reaction proceeds via the initial formation of an N-alkylated amidine intermediate, followed by cyclization and dehydration to furnish the imidazole ring. An optimized, scalable process often utilizes a biphasic solvent system and a mild base to facilitate the reaction and subsequent product isolation.[13][14]
Caption: General workflow for imidazole synthesis.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Amidine hydrochloride salt
-
Potassium bicarbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Mechanical stirrer and heating mantle
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve the amidine hydrochloride salt (1.0 eq) and potassium bicarbonate (3.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).
-
Addition of Bromoketone: Dissolve this compound (1.0 eq) in THF. Add this solution dropwise to the vigorously stirred amidine solution at room temperature over 30 minutes. The slow addition is critical to control the exothermic nature of the reaction and minimize side-product formation.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to a vigorous reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator. The aqueous residue will often contain the precipitated product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexanes to remove any unreacted starting material. The product is often of high purity, but if necessary, it can be further purified by recrystallization or column chromatography.[13][14]
Safety and Handling Considerations
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. α-Haloketones are reactive alkylating agents and should be treated with care.[3]
Conclusion
This compound stands out as a strategically designed building block for medicinal chemistry. The advantageous properties of the difluoromethoxy group, combined with the versatile reactivity of the α-bromoketone handle, provide a direct and efficient route to a multitude of high-value heterocyclic scaffolds. The detailed protocols provided herein for the synthesis of thiazoles and imidazoles serve as a practical guide for researchers to harness the full potential of this reagent in the development of novel therapeutic agents.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.).
- Soural, M. (2016). Solid-Phase Synthesis of Heterocycles with α-Haloketones as the Key Building Blocks. Synthesis, 48(15), 2339-2353.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.).
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5247-5329.
- α-Haloketone Reactions in Heterocyclic Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
- Murry, J. A., et al. (2001). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. The Journal of Organic Chemistry, 66(25), 8590-8592.
- Mykhailiuk, P. K. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5247–5329.
- 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (n.d.). Organic Syntheses.
- Murry, J. A., et al. (2001). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Request PDF.
- Carboni, F., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6829-6852.
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880.
- Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
- Reddy, T. S., et al. (2015). Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry, 13(35), 9238-9251.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole - Benchchem. (n.d.).
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. [PDF] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]
- 8. synarchive.com [synarchive.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic N-Alkylation of Amines with 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Introduction: The Strategic Value of the Difluoromethoxy Moiety
In contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the difluoromethoxy group (-OCHF₂) has garnered significant attention for its unique ability to modulate the physicochemical properties of bioactive molecules.[1][2] It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amino groups.[1] The introduction of the -OCHF₂ moiety can enhance metabolic stability, improve cell membrane permeability, and fine-tune the pharmacokinetic profile of a drug candidate.[2][3][4]
The reagent, 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone , is a valuable α-haloketone building block that allows for the direct introduction of the 4-(difluoromethoxy)phenacyl group. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective N-alkylation of primary and secondary amines using this key intermediate. We will delve into the underlying chemical principles, provide robust, step-by-step protocols, and discuss strategies to overcome common synthetic challenges, ensuring reliable and reproducible outcomes.
Mechanism and Scientific Rationale
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[5][6] Several key factors govern the success and selectivity of this transformation.
A. The Electrophile: An Activated System The reactivity of the C-Br bond in this compound is significantly enhanced by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl increases the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack by the amine.[7]
B. The Nucleophile and the Role of the Base The amine's lone pair of electrons initiates the nucleophilic attack.[5] The reaction requires a base to serve two critical functions:
-
Neutralization: It neutralizes the hydrobromic acid (HBr) that is formed as a byproduct.
-
Activation: It deprotonates the amine, increasing its nucleophilicity and reaction rate.
C. The Primary Challenge: Over-Alkylation A significant challenge, particularly when alkylating primary amines, is the potential for over-alkylation.[8][9] The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine.[6][9] This can lead to a second alkylation event, producing an undesired tertiary amine, and potentially even a third, yielding a quaternary ammonium salt. This "runaway" reaction can result in a mixture of products that are difficult to separate, leading to poor yields of the desired mono-alkylated product.[5][9]
Caption: General SN2 mechanism for the N-alkylation of a primary amine.
D. Strategies for Achieving Selective Mono-Alkylation To mitigate over-alkylation and achieve high selectivity for the desired secondary amine, several strategies can be employed:
-
Stoichiometric Control: Using a large excess of the starting amine (2-5 equivalents) can statistically favor the reaction with the more abundant primary amine over the newly formed secondary amine product.[6]
-
Slow Addition: Adding the electrophile (this compound) slowly and controllably to the reaction mixture maintains a low concentration of the alkylating agent, reducing the probability of the product reacting a second time.[6][10]
-
Competitive Deprotonation Strategy: A highly effective method involves using the hydrobromide salt of the primary amine as the starting material. A carefully chosen base will selectively deprotonate the primary amine salt in situ, making it available for reaction. The more basic secondary amine product is immediately protonated by the remaining amine salt, rendering it non-nucleophilic and effectively preventing a second alkylation.[11][12][13]
Detailed Experimental Protocol
This protocol provides a general methodology for the N-alkylation of a primary amine. It should be adapted based on the specific reactivity and solubility of the amine substrate.
A. Materials and Reagents
| Reagent | CAS Number | Purity | Notes |
| This compound | 141134-24-9 | >95% | The key electrophile.[14] |
| Primary or Secondary Amine | Varies | >97% | The nucleophile. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | >99% | Common, effective base.[15][16] |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | >99.8% | A suitable polar aprotic solvent. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | >99.8% | Alternative solvent for less soluble amines. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS | For extraction. |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | N/A | For aqueous work-up. |
| Brine (Saturated NaCl solution) | N/A | N/A | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | ACS | For drying organic layers. |
| Silica Gel | 7631-86-9 | N/A | For column chromatography. |
B. Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel or syringe pump for slow addition
-
Standard laboratory glassware (beakers, separatory funnel, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography setup
C. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.2–2.0 equivalents), anhydrous potassium carbonate (2.0–3.0 equivalents), and anhydrous acetonitrile (to make a ~0.2 M solution with respect to the amine).
-
Dissolution of Electrophile: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Addition: Attach a dropping funnel to the reaction flask and add the electrophile solution dropwise to the stirring amine suspension over 30–60 minutes at room temperature. For less reactive amines, the reaction may be heated to 40–80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4–24 hours. Check for the consumption of the limiting reagent (the bromo-ketone).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid cake with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).[15]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-alkylated product.
Caption: A typical workflow for the N-alkylation reaction and purification.
Data Presentation: Representative Reaction Conditions
The following table outlines generalized conditions for the N-alkylation of various amine classes. Researchers should note that these are starting points, and optimization may be necessary for specific substrates.
| Entry | Amine Substrate Class | Amine (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Primary Aliphatic | 1.5 | K₂CO₃ (2.0) | MeCN | RT | 6-12 | 75-90 |
| 2 | Primary Aromatic | 1.2 | Cs₂CO₃ (1.5) | DMF | 60-80 | 12-24 | 60-85 |
| 3 | Secondary Aliphatic | 1.2 | K₂CO₃ (2.0) | MeCN | 40-60 | 8-16 | 80-95 |
| 4 | Aniline Derivative | 1.2 | K₂CO₃ (2.5) | DMF | 80 | 18-24 | 65-85 |
Yields are estimated based on analogous transformations with similar α-bromoacetophenones and are highly substrate-dependent.[16]
Safety and Handling
-
Lachrymator: this compound, like other α-haloketones and phenacyl bromides, is a potent lachrymator and skin irritant.[17] Always handle this reagent in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, at all times.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Slow Reaction | Insufficiently active amine; Low temperature | Increase reaction temperature. Switch to a more polar solvent like DMF. Use a stronger base (e.g., Cs₂CO₃). |
| Low Yield | Incomplete reaction; Decomposition; Work-up losses | Ensure reaction goes to completion via TLC/LC-MS. Check the stability of starting materials and products. |
| Over-alkylation | Product is more nucleophilic than starting amine | Use a larger excess of the starting amine (2-5 eq.). Perform a slow addition of the electrophile using a syringe pump. |
| Difficult Purification | Product and starting material have similar Rf values | Adjust the polarity of the chromatography eluent. If the product is a solid, attempt recrystallization. |
Conclusion
The N-alkylation of amines with this compound is a robust and reliable method for introducing the valuable 4-(difluoromethoxy)phenacyl moiety into organic molecules. By understanding the SN2 mechanism and implementing strategies to control for over-alkylation, researchers can achieve high yields of the desired mono-alkylated products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this versatile building block in pharmaceutical and chemical research.
References
- Organic Syntheses Procedure. (n.d.). Phenacyl bromide. Organic Syntheses.
- Wang, Z., et al. (2018). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry.
- Scribd. (n.d.). Phenyacyl Bromide Synthesis.
- YouTube. (2025, January 26). Synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step.
- Wikipedia. (n.d.). Amine alkylation.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- ResearchGate. (2021). Recent Advance in Synthetic Applications of Difluoromethyl Phenyl Sulfone and Its Derivatives.
- ACS Publications. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry.
- YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- YouTube. (2020, July 9). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines.
- ScienceDirect. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives.
- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.
- RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
- NIH National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines.
- ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 141134-24-9 [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scribd.com [scribd.com]
Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-4-(4-(difluoromethoxy)phenyl)thiazole via Hantzsch Condensation
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic scaffold is a key component in a range of FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The reaction of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone with thiourea yields 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole, a compound of significant interest. The incorporation of a difluoromethoxy (-OCF₂H) group on the phenyl ring is a strategic choice in modern drug design, often used to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity.
This document provides an in-depth guide to the synthesis of this valuable compound, grounded in the principles of the Hantzsch thiazole synthesis. We will explore the underlying reaction mechanism, present a detailed and reproducible experimental protocol, and discuss the characterization of the final product.
Reaction Principle: The Hantzsch Thiazole Synthesis
The formation of the target thiazole is achieved through the Hantzsch thiazole synthesis, a classic and highly reliable condensation reaction first described by Arthur Hantzsch in 1887.[4] This method involves the reaction of an α-haloketone with a thioamide.[5][6] In this specific application, the α-haloketone is this compound, and the thioamide is thiourea. The reaction proceeds with high efficiency, typically resulting in good to excellent yields of the desired 2-aminothiazole derivative.[5]
Detailed Reaction Mechanism
The Hantzsch synthesis is a multistep pathway that culminates in the formation of the stable aromatic thiazole ring through the loss of water and hydrogen bromide.[5] The mechanism can be dissected into three primary stages:
-
S-Alkylation (Sₙ2 Attack): The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the bromo-ketone. This step follows an Sₙ2 mechanism, displacing the bromide ion and forming an isothiouronium salt intermediate.[5][7]
-
Intramolecular Cyclization: Following the initial S-alkylation, an intramolecular nucleophilic attack occurs. One of the amino nitrogens of the isothiouronium intermediate attacks the carbonyl carbon of the ketone.[5][7] This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.
-
Dehydration/Aromatization: The final step involves the elimination of a molecule of water from the hydroxythiazoline intermediate. This dehydration step results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.[7]
Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole.
Materials and Equipment
-
Reagents:
-
This compound
-
Thiourea (CH₄N₂S)
-
Ethanol (EtOH), reagent grade
-
5% Sodium Carbonate (Na₂CO₃) solution or Ammonium Hydroxide (NH₄OH) solution
-
Deionized Water (H₂O)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Beaker (250 mL)
-
Buchner funnel and side-arm flask
-
Filter paper
-
Glassware for recrystallization
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Step-by-Step Procedure
The entire workflow, from reaction setup to product characterization, is outlined below.
Caption: Experimental workflow for the synthesis and purification.
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 mmol, 1.0 eq) and thiourea (e.g., 6.0 mmol, 1.2 eq).
-
Add ethanol (e.g., 25 mL) and a magnetic stir bar. The use of a slight excess of thiourea ensures the complete consumption of the more expensive α-bromoketone.[5] Ethanol is an excellent solvent choice as it effectively dissolves both reactants and has an appropriate boiling point for reflux.[8]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction is typically complete within 2-4 hours.
-
-
Monitoring the Reaction:
-
Periodically check the reaction's progress using Thin Layer Chromatography (TLC). Use a mobile phase such as 50% ethyl acetate in hexane.[5] The disappearance of the starting ketone spot indicates the reaction is nearing completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 250 mL beaker containing approximately 100 mL of a 5% aqueous sodium carbonate solution and stir.[5] This step neutralizes the hydrobromic acid (HBr) byproduct and precipitates the product as a free base, which is often poorly soluble in water.[5]
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude product is often pure enough for characterization.[5] For higher purity, recrystallize the solid from a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry on a watch glass.
-
-
Final Steps:
-
Once the product is completely dry, determine its mass and calculate the percent yield.
-
Product Characterization & Data
Proper characterization is essential to confirm the identity and purity of the synthesized 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole.
| Property | Expected Value/Data |
| Molecular Formula | C₁₀H₈F₂N₂OS |
| Molecular Weight | 242.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Dependent on purity, requires experimental determination. |
| ¹H NMR (DMSO-d₆) | Expected signals: δ ~7.0-7.6 (m, Ar-H), δ ~7.0 (t, -OCF₂H ), δ ~7.2 (s, thiazole C5-H ), δ ~7.1 (s, -NH₂ ). |
| ¹³C NMR (DMSO-d₆) | Expected signals: Aromatic carbons, thiazole carbons (C2, C4, C5), and the characteristic triplet for the -OC F₂H carbon. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 243.04 |
Safety Precautions
-
This compound: α-Haloketones are lachrymatory (tear-inducing) and are skin and respiratory tract irritants. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thiourea: May be harmful if swallowed. Avoid inhalation of dust.
-
Ethanol: Flammable liquid. Keep away from open flames and ignition sources.
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- OChem Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
- CUTM Courseware. (n.d.). Thiazole.
- Ali, I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.
- ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
- PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone in Multicomponent Reactions for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The strategic integration of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a means to finely tune the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The difluoromethoxy group (-OCF₂H), in particular, presents a unique balance of lipophilicity, metabolic stability, and hydrogen bond donating potential.[1][2] This guide details the application of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, a versatile building block that combines the advantageous properties of the difluoromethoxy group with the reactivity of an α-bromo ketone. We provide in-depth protocols and mechanistic insights for its use in several powerful multicomponent reactions (MCRs), demonstrating its utility in the rapid generation of complex, drug-like molecular scaffolds.
The Strategic Advantage of the Difluoromethoxy-Substituted α-Bromo Ketone
The Role of the -OCF₂H Group in Medicinal Chemistry
The difluoromethoxy group is often considered a "sweet spot" substituent, providing a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1] Its incorporation into a molecular scaffold can confer several benefits:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds render the -OCF₂H group highly resistant to oxidative metabolism compared to a methoxy group, which can be susceptible to O-demethylation.[1][3] This often leads to an increased drug half-life.
-
Modulated Lipophilicity: The group increases lipophilicity, which can improve membrane permeability and oral absorption.[2][4] Its lipophilicity is generally intermediate between -OCH₃ and -OCF₃, allowing for precise adjustments to a molecule's logP value.
-
Bioisosterism and Receptor Interactions: The -OCF₂H group can act as a bioisostere for hydroxyl, thiol, and methoxy groups.[1] Its ability to act as a hydrogen bond donor, a feature absent in the -OCH₃ and -OCF₃ groups, can introduce new, favorable interactions within a target protein's binding pocket.
Reactivity Profile of an α-Bromo Ketone
This compound is an α-halo ketone, a class of compounds with a rich and versatile reactivity profile.[5] Key features include:
-
Electrophilic Carbonyl: The carbonyl carbon is a prime site for nucleophilic attack.
-
Acidic α-Proton: The presence of both the carbonyl and the adjacent bromine atom increases the acidity of the α-hydrogen, facilitating enolate formation.[5]
-
Displaceable Bromide: The bromine atom is a good leaving group, making the α-carbon an electrophilic center for Sₙ2 reactions.
This dual reactivity makes it an exceptional substrate for MCRs, where both the carbonyl group and the α-position can be engaged to build molecular complexity efficiently.
Synthesis and Safety Considerations
α-Halo ketones are typically synthesized via the direct halogenation of the parent ketone using an electrophilic halogen source (e.g., Br₂) under acidic conditions, which proceeds through an enol intermediate.[5][6][7][8]
Safety is paramount when handling α-bromo ketones. They are potent lachrymators and cause skin and respiratory irritation.[9] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
Application in Hantzsch-Type Poly-Substituted Pyridine Synthesis
The Hantzsch reaction is a classic MCR for the synthesis of 1,4-dihydropyridines (DHPs), which can then be oxidized to form the corresponding pyridine ring system.[11][12] DHPs are a privileged scaffold in medicinal chemistry, most notably as calcium channel blockers.[11] Here, the α-bromo ketone serves as a highly reactive C2 fragment that readily condenses with an enamine intermediate.
General Mechanism
The reaction proceeds via the formation of two key intermediates: an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation) and a β-enamino ester (from the condensation of a β-ketoester and ammonia).[11][13] However, a more direct pathway involves the reaction of a pre-formed enamine with the α-bromo ketone, followed by cyclization and dehydration.
Caption: Workflow for the Hantzsch-type synthesis of pyridines.
Protocol: One-Pot Synthesis of a Substituted Pyridine
This protocol describes a three-component reaction between ethyl acetoacetate, ammonium acetate, and this compound.
Reagent Table:
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 265.05 | 1.0 | 265 mg |
| Ethyl acetoacetate | 130.14 | 1.1 | 143 mg (141 µL) |
| Ammonium acetate | 77.08 | 2.0 | 154 mg |
| Ethanol (Solvent) | - | - | 5.0 mL |
| Copper(II) acetate (Oxidant, optional) | 181.63 | 0.1 | 18 mg |
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (265 mg, 1.0 mmol), ethyl acetoacetate (143 mg, 1.1 mmol), and ammonium acetate (154 mg, 2.0 mmol).
-
Add ethanol (5.0 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Optional for direct aromatization: If the dihydropyridine intermediate is stable, the reaction can be cooled. For direct oxidation to the pyridine, add Copper(II) acetate (18 mg, 0.1 mmol) and continue refluxing for an additional 1-2 hours until the DHP spot disappears on TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target substituted pyridine.
Causality and Rationale:
-
Ethanol as Solvent: A protic solvent that effectively dissolves the reactants and facilitates the condensation steps.
-
Ammonium Acetate: Serves as both the nitrogen source (ammonia) and a mild acid catalyst.
-
Excess Reagents: A slight excess of the β-ketoester and a 2-fold excess of the ammonia source are used to drive the reaction towards completion.
-
Oxidation: The initial product is a 1,4-dihydropyridine. Aromatization is the thermodynamic driving force and can be achieved with various oxidants or sometimes spontaneously with air.[12]
Application in Passerini Three-Component Reaction (3-CR)
The Passerini reaction is a cornerstone of isocyanide-based MCRs, combining a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide in a single, atom-economical step.[14][15] Studies have shown that α-substituted ketones can be significantly more reactive than their unsubstituted parent compounds in this transformation.[16]
General Mechanism
The mechanism is solvent-dependent. In non-polar, aprotic solvents and at high concentrations, a concerted pathway involving a cyclic transition state is proposed.[17][18] In polar solvents, an ionic pathway involving protonation of the carbonyl, attack by the isocyanide to form a nitrilium ion, and subsequent trapping by the carboxylate is more likely.[14][17]
Caption: Concerted mechanism of the Passerini reaction.
Protocol: Synthesis of an α-Acyloxy Amide
This protocol details the reaction of this compound with acetic acid and tert-butyl isocyanide.
Reagent Table:
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 265.05 | 1.0 | 265 mg |
| Acetic Acid | 60.05 | 1.2 | 72 mg (69 µL) |
| tert-Butyl Isocyanide | 83.13 | 1.1 | 91 mg (124 µL) |
| Dichloromethane (DCM, Solvent) | - | - | 3.0 mL |
Step-by-Step Procedure:
-
To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add this compound (265 mg, 1.0 mmol) and Dichloromethane (3.0 mL).
-
Add acetic acid (69 µL, 1.2 mmol) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add tert-butyl isocyanide (124 µL, 1.1 mmol) dropwise to the stirred solution. Caution: Isocyanides have a strong, unpleasant odor and are toxic. Handle only in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (15 mL).
-
Wash the organic phase sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the pure α-acyloxy amide product.
Causality and Rationale:
-
Aprotic Solvent (DCM): Favors the concerted mechanism and prevents unwanted side reactions with the isocyanide.[14]
-
High Concentration: The reaction is typically third-order, so higher concentrations increase the reaction rate.[14][18]
-
Workup: The aqueous bicarbonate wash is crucial to remove the excess carboxylic acid catalyst.
-
Post-MCR Potential: The bromine atom in the final product remains a reactive handle for subsequent diversification, for example, through substitution or cross-coupling reactions.
Application in Ugi Four-Component Reaction (4-CR)
The Ugi reaction is arguably the most prominent MCR, assembling four components—a carbonyl compound, an amine, a carboxylic acid, and an isocyanide—to produce a complex bis-amide scaffold.[19][20] Its robustness and tolerance of diverse functional groups have made it a mainstay in the construction of combinatorial libraries for drug screening.[19]
General Mechanism
The reaction is initiated by the condensation of the ketone and amine to form an imine (or iminium ion after protonation by the carboxylic acid). This electrophilic iminium ion is then attacked by the nucleophilic isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate anion, which, after an irreversible acyl transfer (the Mumm rearrangement), yields the final bis-amide product.[19][20]
Caption: Stepwise logical flow of the Ugi four-component reaction.
Protocol: Synthesis of a Bis-Amide
This protocol describes the reaction of this compound with benzylamine, benzoic acid, and cyclohexyl isocyanide.
Reagent Table:
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 265.05 | 1.0 | 265 mg |
| Benzylamine | 107.15 | 1.0 | 107 mg (109 µL) |
| Benzoic Acid | 122.12 | 1.0 | 122 mg |
| Cyclohexyl Isocyanide | 109.17 | 1.0 | 109 mg (122 µL) |
| Methanol (Solvent) | - | - | 4.0 mL |
Step-by-Step Procedure:
-
In a 25 mL vial, combine this compound (265 mg, 1.0 mmol), benzylamine (109 µL, 1.0 mmol), and benzoic acid (122 mg, 1.0 mmol).
-
Add methanol (4.0 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add cyclohexyl isocyanide (122 µL, 1.0 mmol) to the mixture. Caution: Handle isocyanide in a fume hood.
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours. The reaction is often exothermic.[19]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials and the formation of the product.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired bis-amide.
Causality and Rationale:
-
Solvent Choice: Polar solvents like methanol or DMF are commonly used and can facilitate the ionic mechanism.[19]
-
Stoichiometry: The Ugi reaction typically works well with equimolar amounts of all four components.
-
Irreversible Step: The final Mumm rearrangement is irreversible and acts as the thermodynamic sink that drives the entire reaction sequence to completion.[19]
Summary and Outlook
This compound stands out as a powerful and versatile building block for diversity-oriented synthesis. Its strategic combination of the medicinally relevant difluoromethoxy group and the synthetically malleable α-bromo ketone functionality makes it an ideal substrate for multicomponent reactions. As demonstrated, it can be seamlessly integrated into Hantzsch, Passerini, and Ugi reaction manifolds to rapidly construct novel, complex, and highly functionalized molecular architectures. The products of these reactions, bearing both the desirable -OCF₂H moiety and often a reactive handle from the original bromo-substituent, are primed for further elaboration, making this reagent an invaluable tool for researchers, scientists, and drug development professionals seeking to accelerate the discovery of next-generation therapeutics.
References
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- MDPI. (n.d.).
- BenchChem. (2025). The Role of the Difluoromethoxy Group in Phenol Compounds: A Technical Guide.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- YouTube. (2019).
- Chemistry LibreTexts. (2023). 22.
- Wikipedia. (n.d.). Passerini reaction.
- Wikipedia. (n.d.). α-Halo ketone.
- XiXisys.com. (2025). GHS 11 (Rev.11) SDS for CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone.
- ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Wikipedia. (n.d.). Ugi reaction.
- Alfa Chemistry. (n.d.). Ugi Reaction.
- YouTube. (2018).
- MDPI. (n.d.).
- ChemEurope.com. (n.d.). Passerini reaction.
- Sigma-Aldrich. (2024).
- Alfa Chemistry. (n.d.). Passerini Reaction.
- Chemrio. (n.d.). 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one.
- PubChem - NIH. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- Fisher Scientific. (2024). SAFETY DATA SHEET for 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one.
- PMC - NIH. (n.d.). Studies on the Chemistry and Reactivity of α-Substituted Ketones in Isonitrile-Based Multicomponent Reactions.
- Organic Reactions. (n.d.). The Passerini Reaction.
- Thermo Fisher Scientific. (2025).
- PMC - PubMed Central. (n.d.).
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- Organic Chemistry Portal. (n.d.). Passerini Reaction.
- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- PMC - NIH. (n.d.).
- ChemicalBook. (n.d.). 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
- SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
- NIST WebBook. (n.d.). Ethanone, 2-bromo-1-phenyl-.
- Sigma-Aldrich. (n.d.). 2-bromo-1-phenyl ethanone.
- SpectraBase. (n.d.). 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethanone - Optional[MS (GC)] - Spectrum.
- Appchem. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 14. Passerini reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Studies on the Chemistry and Reactivity of α-Substituted Ketones in Isonitrile-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Passerini_reaction [chemeurope.com]
- 18. Passerini Reaction [organic-chemistry.org]
- 19. Ugi reaction - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Heterocycle Synthesis Utilizing 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Introduction: The Strategic Value of a Fluorinated α-Bromoketone Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The α-haloketone moiety represents one of the most powerful and versatile synthons available to the synthetic chemist, acting as a bifunctional electrophile primed for cyclization reactions. This guide focuses on a particularly valuable building block: 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone .
The presence of the 4-(difluoromethoxy)phenyl group imparts unique properties to the final heterocyclic products. The difluoromethoxy (-OCF₂H) group is a popular bioisostere for methoxy or hydroxyl groups. It can enhance metabolic stability, improve lipophilicity, and modulate pKa, often leading to improved pharmacokinetic profiles of drug candidates. This document provides robust, field-proven experimental protocols for leveraging this key intermediate in the synthesis of high-value thiazole and imidazole heterocycles, explaining the causality behind critical experimental choices to ensure reproducibility and success.
Critical Safety & Handling Precautions
Before commencing any experimental work, it is imperative to recognize the hazardous nature of α-bromoketones. This compound is a potent lachrymator and is corrosive, causing severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient; consult specific glove manufacturer recommendations for halogenated organic compounds).
-
Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.[1][2] Use caution when weighing and transferring the material. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Protocol I: Hantzsch Synthesis of 2-Amino-4-(4-(difluoromethoxy)phenyl)thiazole
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most direct and reliable methods for constructing the thiazole ring.[3] The reaction proceeds via the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.[4][5] This protocol details the synthesis of a 2-aminothiazole derivative, a common scaffold in pharmacologically active molecules.
Reaction Principle and Mechanism
The reaction begins with the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic α-carbon of the bromoketone, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 265.06 | 10.0 | 2.65 g |
| Thiourea | 76.12 | 12.0 | 0.91 g |
| Ethanol (Absolute) | - | - | 40 mL |
| 5% Sodium Carbonate (aq.) | - | - | ~50 mL |
| Deionized Water | - | - | For washing |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.65 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. The solids may not fully dissolve at room temperature.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The solids should dissolve as the temperature increases. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Precipitation: Once the starting bromoketone is consumed, remove the flask from the heat source and allow it to cool to room temperature. A precipitate may form upon cooling.
-
Pour the cooled reaction mixture slowly into a beaker containing ~50 mL of a stirred 5% aqueous sodium carbonate solution.[4] This neutralizes the hydrobromic acid formed during the reaction and precipitates the product.
-
Isolation: Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts. Allow the solid to air-dry on the funnel, then transfer it to a watch glass to dry completely. A vacuum oven at low heat (~40-50 °C) can be used to expedite drying.
-
Purification (if necessary): The crude product is often of high purity.[4] If further purification is required, recrystallization from ethanol or an ethanol/water mixture is recommended.
Protocol II: Synthesis of a 2,4-Disubstituted Imidazole
The condensation of α-haloketones with amidines is a cornerstone reaction for the synthesis of 2,4- and 2,4,5-substituted imidazoles.[6][7] A significant challenge with this reaction is the potential for the α-bromoketone to decompose under basic conditions. The following protocol is based on an optimized, scalable process that minimizes this decomposition by controlling the concentration of the α-bromoketone in the reaction mixture, leading to consistently high yields.[7][8]
Reaction Principle and Rationale
This protocol utilizes a biphasic solvent system (aqueous THF) and a mild base (potassium bicarbonate). The aqueous THF is critical as it effectively solubilizes both the highly polar amidine hydrochloride salt and the non-polar α-bromoketone.[8] Potassium bicarbonate is the base of choice as it is strong enough to scavenge the HBr produced during the condensation but mild enough to minimize premature decomposition of the starting ketone.[8] The most critical parameter is the slow addition of the α-bromoketone to the heated amidine solution, which keeps its instantaneous concentration low and favors the desired reaction over decomposition.[7][8]
Caption: Figure 2: Optimized Imidazole Synthesis Workflow
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 265.06 | 10.0 | 2.65 g |
| Benzamidine Hydrochloride | 156.61 | 11.0 | 1.72 g |
| Potassium Bicarbonate (KHCO₃) | 100.12 | 30.0 | 3.00 g |
| Tetrahydrofuran (THF) | - | - | 40 mL + 20 mL |
| Deionized Water | - | - | 20 mL |
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, combine benzamidine hydrochloride (1.72 g, 11.0 mmol), potassium bicarbonate (3.00 g, 30.0 mmol), 40 mL of THF, and 20 mL of deionized water.
-
Heating: Heat the biphasic mixture to a vigorous reflux with efficient stirring.
-
Substrate Preparation: In a separate beaker, dissolve this compound (2.65 g, 10.0 mmol) in 20 mL of THF. Transfer this solution to the dropping funnel.
-
Slow Addition: Once the amidine mixture is refluxing vigorously, begin adding the α-bromoketone solution dropwise from the funnel over a period of approximately 1 hour. This slow addition is critical for achieving a high yield. [8]
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting bromoketone.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (1 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity (>95%) and may not require further purification.[7] If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Further Applications: A Note on Oxazole Synthesis
The utility of this compound is not limited to sulfur- and nitrogen-containing heterocycles. It is also a competent precursor for oxazole synthesis. While various methods exist, a common approach involves the reaction with primary amides or, in more recent protocols, with benzylamine derivatives mediated by an iodine/base system.[9][10] This pathway provides access to another class of medicinally relevant heterocycles, further highlighting the versatility of this fluorinated building block.
References
- Murry, J. A., Frantz, D. E., Soheili, A., Tillyer, R., Grabowski, E. J., & Reider, P. J. (2001). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. Organic Syntheses, 78, 149.
- Gao, Y., et al. (2016). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry, 14(38), 9039-9045.
- Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Frantz, D. E., Murry, J. A., Soheili, A., Tillyer, R., Grabowski, E. J., & Reider, P. J. (2001). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. Journal of Organic Chemistry, 66(20), 6886-6889.
- ResearchGate. (n.d.).
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolverbindungen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone for the Synthesis of Novel Kinase Inhibitors
Introduction
Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a cornerstone of numerous pathologies, most notably cancer.[1][2] The development of small-molecule kinase inhibitors that target the ATP-binding site has consequently become a pillar of modern targeted therapy.[3][4] Within the medicinal chemist's arsenal, certain structural motifs serve as exceptionally versatile building blocks for constructing these inhibitors. The α-haloketone is one such pharmacophore, possessing two electrophilic centers that facilitate the efficient synthesis of a wide array of nitrogen-, sulfur-, and oxygen-containing heterocycles.[5][6]
This guide focuses on a particularly valuable intermediate: 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone . The strategic incorporation of a difluoromethoxy (-OCF₂H) group onto the phenyl ring offers significant advantages in drug design. This moiety serves as a bioisosteric replacement for the more common methoxy group, crucially blocking a common metabolic O-demethylation pathway.[7] This modification can enhance metabolic stability, improve lipophilicity, and increase membrane permeability, all of which are critical pharmacokinetic properties for a successful drug candidate.[8][9][10]
These application notes provide a comprehensive technical guide for researchers and drug development professionals. We will detail the synthesis and purification of this key intermediate and demonstrate its utility in a robust protocol for synthesizing a 2-amino-4-arylthiazole scaffold, a privileged structure in many kinase inhibitors.
Section 1: Physicochemical Properties and Safety Data
Prior to any experimental work, it is crucial to be familiar with the physical properties and safety requirements of the intermediate.
| Property | Value | Reference(s) |
| CAS Number | 141134-24-9 | [11][12] |
| Molecular Formula | C₉H₇BrF₂O₂ | [12] |
| Molecular Weight | 265.05 g/mol | [12] |
| Appearance | Solid | |
| Melting Point | 63-65 °C | |
| Storage Temperature | 2-8 °C | |
| InChI Key | JMUKUVDYZQDUSP-UHFFFAOYSA-N |
Safety and Handling:
This compound is classified as an irritant. Based on data for analogous α-bromoacetophenones, the following hazards should be noted:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13][14]
-
Precautionary Statements:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area (chemical fume hood is mandatory).[13][14]
-
P280: Wear protective gloves, protective clothing, and eye/face protection (safety goggles and a face shield are recommended).[13][15]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
Always handle this compound in a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[15]
Section 2: Synthesis of the Intermediate: this compound
The synthesis of α-bromo ketones from their corresponding acetophenones is a fundamental transformation in organic chemistry. The reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack from bromine.[5] The use of an acid catalyst, such as hydrobromic acid or a Lewis acid, is critical for accelerating the formation of the enol tautomer, which is the active nucleophile in the reaction.
Caption: Overall workflow for the synthesis and purification of the target intermediate.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the α-bromination of substituted acetophenones.[16][17]
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation |
| 1-(4-(difluoromethoxy)phenyl)ethanone | 61972-39-4 | Sigma-Aldrich, >97% |
| Bromine (Br₂) | 7726-95-6 | Sigma-Aldrich, ACS Reagent |
| Glacial Acetic Acid | 64-19-7 | Fisher Scientific, ACS Grade |
| Hydrobromic Acid (48% in H₂O) | 10035-10-6 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | VWR, HPLC Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | Prepare in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich |
| Ethanol, 200 Proof | 64-17-5 | Decon Labs |
| n-Hexane | 110-54-3 | Fisher Scientific, HPLC Grade |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 1-(4-(difluoromethoxy)phenyl)ethanone (10.0 g, 53.7 mmol) in glacial acetic acid (80 mL).
-
Catalysis: Add a catalytic amount of 48% hydrobromic acid (approx. 0.5 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Bromination: Prepare a solution of bromine (2.9 mL, 8.9 g, 55.9 mmol, 1.04 eq) in glacial acetic acid (20 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over 30-45 minutes. The deep red color of the bromine should dissipate upon addition. Maintain the internal temperature below 10 °C throughout the addition.
-
Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of dibrominated side products.[5]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.
-
Quenching & Workup: Carefully pour the reaction mixture into a beaker containing 400 mL of ice-water with vigorous stirring. A precipitate should form.
-
Slowly add saturated sodium bicarbonate solution until the solution is neutralized (pH ~7) and the orange color has faded. This step quenches the acid catalyst and reacts with any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add n-hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to complete crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven. The expected yield is typically in the range of 80-90%.
Section 3: Application in Kinase Inhibitor Synthesis
The synthesized α-bromo ketone is an ideal precursor for the Hantzsch thiazole synthesis, a classic condensation reaction that combines an α-haloketone with a thioamide-containing compound to form a thiazole ring.[18] This scaffold is a cornerstone of many kinase inhibitors, as the nitrogen and sulfur atoms can form crucial hydrogen bonds within the kinase ATP-binding pocket.
Caption: A simplified MAPK signaling pathway, a frequent target for kinase inhibitors.[1]
Protocol 2: Synthesis of a 2-Amino-4-arylthiazole Scaffold
This protocol describes the reaction of the intermediate from Protocol 1 with thiourea to form 4-(4-(difluoromethoxy)phenyl)thiazol-2-amine.
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation |
| This compound | 141134-24-9 | Synthesized in Protocol 1 |
| Thiourea | 62-56-6 | Sigma-Aldrich, >99% |
| Ethanol, 200 Proof | 64-17-5 | Decon Labs |
Procedure:
-
Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 18.8 mmol) and thiourea (1.43 g, 18.8 mmol, 1.0 eq).
-
Reaction: Add ethanol (50 mL) and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78 °C) with stirring.
-
Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC, observing the disappearance of the starting α-bromo ketone.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product will often precipitate from the solution.
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Neutralization (Optional Free Base): To obtain the free base, the collected solid can be suspended in water and neutralized by the addition of a base like saturated sodium bicarbonate or dilute ammonium hydroxide until the pH is ~8-9. The resulting precipitate is the free amine.
-
Purification: The free amine can be filtered, washed with water, and dried. If further purification is needed, it can be recrystallized from an appropriate solvent system like ethanol/water.
Section 4: General Protocol for Kinase Inhibition Assay
To assess the biological activity of newly synthesized compounds, a robust in vitro kinase assay is essential. Luminescence-based ATP detection assays are widely used due to their high sensitivity and simple workflow.
Protocol 3: General Kinase Inhibition Assay (Luminescence-Based)
This is a generalized protocol based on the principles of commercial kits like Promega's Kinase-Glo®.[19]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized thiazole derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well or 384-well plate.
-
Kinase Reaction Setup: In a white, opaque microplate, add the target kinase, its specific substrate peptide, and the assay buffer.
-
Add the serially diluted inhibitor compounds to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent lyses the cells (if applicable) and provides the necessary components for a luciferase reaction.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of potential kinase inhibitors. Its difluoromethoxy moiety imparts desirable drug-like properties, primarily by enhancing metabolic stability. The protocols detailed herein provide a reliable and scalable pathway for the synthesis of this intermediate and its subsequent conversion into a 2-aminothiazole core, a scaffold ripe for further chemical elaboration. By following these robust synthetic and analytical procedures, drug discovery teams can efficiently generate and evaluate novel compounds in the ongoing quest for more effective and selective targeted therapies.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol. BenchChem.
- XiXisys. (2025). GHS 11 (Rev.11) SDS for CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone. XiXisys.com.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
- Sigma-Aldrich. (2024). Safety Data Sheet for 4'-Bromoacetophenone. Sigma-Aldrich.
- MDPI. (2024).
- Appchem. (2024). Product Page: this compound. Appchem.
- MDPI. (2021).
- Fisher Scientific. (2024). Safety Data Sheet for 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. Fisher Scientific.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-1-indanone. Fisher Scientific.
- ResearchGate. (2023). Electrochemical α-bromination of ketones.
- Royal Society of Chemistry. (2006). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of...thiazoles using polymer-supported reagents. Green Chemistry.
- Sigma-Aldrich. (2024). Product Page: this compound. Sigma-Aldrich.
- American Chemical Society. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- PrepChem.com. (2023). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.
- ResearchGate. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2020). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. European Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2010). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online.
- MDPI. (2022).
- Royal Society of Chemistry. (2024). RSC Medicinal Chemistry Themed Collection: Kinases. Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinases Home [pubs.rsc.org]
- 5. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone [xixisys.com]
- 12. appchemical.com [appchemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. prepchem.com [prepchem.com]
- 17. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of the Difluoromethoxy Moiety in Modern Agrochemicals
In the continuous pursuit of more effective and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The difluoromethoxy group (-OCHF₂) is of particular interest as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. These improved physicochemical properties often translate to greater efficacy, a broader spectrum of activity, and a more favorable toxicological profile in the resulting agrochemical.
The compound 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone serves as a pivotal building block in the synthesis of a new generation of fungicides and other pesticides. Its α-bromo ketone functionality provides a reactive handle for the introduction of various heterocyclic moieties, which are often essential for biological activity. This document provides detailed application notes and protocols for the utilization of this versatile intermediate in the preparation of advanced triazole-based fungicides, with a focus on the synthesis of analogues of broad-spectrum fungicides like difenoconazole.
Core Application: Synthesis of Triazole-Based Fungicides
The primary application of this compound in agrochemical synthesis is as a precursor to potent triazole fungicides. The triazole ring is a critical pharmacophore in many successful fungicides, acting by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The following sections detail a representative protocol for the synthesis of a difenoconazole analogue starting from the title compound.
Reaction Scheme Overview
The overall synthetic strategy involves a two-step process:
-
Nucleophilic Substitution: Reaction of this compound with 1,2,4-triazole to form the key triazole ketone intermediate.
-
Ketalization: Cyclization of the triazole ketone intermediate with 1,2-propanediol to yield the final dioxolane-containing fungicide.
This approach is adapted from established industrial syntheses of triazole fungicides.[1][2][3][4]
Experimental Workflow Diagram
Sources
- 1. CN119350302A - A kind of synthetic method of difenoconazole - Google Patents [patents.google.com]
- 2. CN103360372A - Novel preparation method of difenoconazole - Google Patents [patents.google.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. CN101899040B - Preparation process of difenoconazole - Google Patents [patents.google.com]
Application Note: Strategic Use of Protecting Groups in the Synthesis and Modification of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for implementing protecting group strategies in reactions involving 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. This valuable building block possesses multiple reactive sites, necessitating a strategic approach to achieve selective chemical transformations. This note details field-proven protocols for the protection and deprotection of the ketone functionality, discusses the stability and compatibility of the difluoromethoxy and α-bromo moieties, and offers a comparative analysis of common protection strategies to guide experimental design.
Introduction and Substrate Analysis
This compound is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its utility stems from the presence of three distinct functional regions: an electrophilic ketone, a reactive α-bromo leaving group, and a difluoromethoxy-substituted aromatic ring. The difluoromethoxy group is a bioisostere of methoxy or hydroxyl groups, often introduced to enhance metabolic stability and modulate physicochemical properties like lipophilicity.[1]
The primary challenge in the multi-step synthesis involving this substrate is controlling reactivity. The ketone carbonyl is susceptible to nucleophilic attack, while the α-bromo group is prone to substitution or elimination.[2] Protecting the ketone is often a mandatory step to allow for selective manipulation of other parts of the molecule, such as in organometallic reactions or reductions where the unprotected ketone would interfere.[3][4] This guide focuses on robust and reproducible methods for ketone protection, ensuring the integrity of the other functional groups.
Chemical Reactivity Profile
A successful protection strategy hinges on understanding the reactivity and stability of each functional group within the molecule.
-
α-Bromoketone: This is the most reactive site for nucleophilic substitution. The bromine atom is an excellent leaving group. The adjacent carbonyl group enhances the electrophilicity of the α-carbon. Furthermore, the α-protons are acidic, but the use of strong, non-nucleophilic bases can lead to unintended elimination reactions to form α,β-unsaturated ketones.[2]
-
Ketone Carbonyl: A classic electrophilic site, readily attacked by nucleophiles (e.g., Grignard reagents, organolithiums, hydrides). Its protection is the primary focus of this guide.
-
Difluoromethoxy Group (-OCF₂H): This group is generally robust and stable under a wide range of conditions, including many acidic and basic environments used for protection/deprotection.[5][6] Unlike a simple methoxy group, it is highly resistant to oxidative metabolic cleavage.[5] While stable, extreme acidic or basic conditions could potentially lead to hydrolysis, though this is not common under standard synthetic protocols.[5][7]
dot graph TD; A[Substrate: this compound] --> B{Reactive Sites}; B --> C[α-Bromoketone (Substitution/Elimination)]; B --> D[Ketone Carbonyl (Nucleophilic Attack)]; B --> E[Difluoromethoxy-Aryl (Generally Stable)]; D --> F[Protection Required];
subgraph Legend direction LR G[Action] end
node[fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"] A,B,C,D,E node[fillcolor="#FFFFFF", style=filled, shape=box, fontcolor="#202124", stroke="#EA4335", strokewidth=2] F end
Caption: Key reactive sites of the substrate.
Ketone Protection Strategy 1: Acetal (Ketal) Formation
The most common and reliable method for protecting ketones is the formation of a cyclic acetal (specifically, a ketal) using ethylene glycol. This reaction is acid-catalyzed and reversible.[8][9] To ensure high yields, the water byproduct must be removed to drive the equilibrium toward the product, typically accomplished with a Dean-Stark apparatus.[8][10]
Rationale for Acetal Protection:
-
High Stability: Acetals are stable to basic, nucleophilic, and organometallic reagents.
-
Mild Deprotection: Cleavage is readily achieved with aqueous acid.
-
Compatibility: The conditions for formation and cleavage are generally mild enough to not affect the difluoromethoxy group or induce elimination of the α-bromo group.
Detailed Protocol: Acetal Protection
-
Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagent Charging: To the flask, add this compound (1.0 eq), ethylene glycol (1.5 eq), and toluene (approx. 0.4 M solution).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).
-
Reaction: Heat the mixture to reflux. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by washing with water and then brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Detailed Protocol: Acetal Deprotection
-
Reaction Setup: Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or dilute hydrochloric acid (HCl).[11]
-
Reaction: Stir the mixture at room temperature, monitoring by TLC until deprotection is complete.
-
Workup: Carefully neutralize the acid with a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected ketone.
dot graph G { layout=dot; rankdir="LR"; splines=ortho;
}
Caption: Acetal protection and deprotection workflow.
Ketone Protection Strategy 2: Thioacetal (Thioketal) Formation
Thioacetals, formed from dithiols like 1,2-ethanedithiol, serve as a more robust alternative to oxygen acetals. They are stable to a broader range of acidic conditions but typically require more specialized conditions for cleavage.[3][12]
Rationale for Thioacetal Protection:
-
Enhanced Stability: Thioacetals are exceptionally stable to both acidic and basic conditions, making them suitable for multi-step syntheses with harsh reagents.[12][13]
-
Chemoselectivity: Their formation and cleavage conditions differ significantly from acetals, allowing for orthogonal protection strategies in complex molecules.[3]
Detailed Protocol: Thioacetal Protection
-
Apparatus Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagent Charging: Dissolve the α-bromoketone (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Thiol Addition: Add 1,2-ethanedithiol (1.2 eq).
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by adding it to a cold, saturated NaHCO₃ solution. Extract the product with DCM.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Detailed Protocol: Thioacetal Deprotection (Mild Conditions)
Traditional thioacetal deprotection often involves toxic heavy metals (e.g., HgCl₂) or conditions that could reduce the α-bromo group. Therefore, milder, modern oxidative methods are strongly recommended.
Method: Dess-Martin Periodinane (DMP) [14]
-
Reaction Setup: Dissolve the thioacetal (1.0 eq) in a mixture of DCM and water (e.g., 9:1 v/v).
-
Reagent Addition: Add Dess-Martin Periodinane (1.5 eq) in portions at room temperature.
-
Reaction: Stir the mixture vigorously. The reaction is often rapid (30-60 minutes). Monitor by TLC.
-
Workup: Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) and NaHCO₃. Stir until the layers are clear.
-
Purification: Extract the product with DCM, wash the organic layer with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify as needed.
dot graph G { layout=dot; rankdir="LR"; splines=ortho;
}
Caption: Thioacetal protection and deprotection workflow.
Comparative Analysis and Selection Guide
The choice between an acetal and a thioacetal depends on the planned synthetic route.
| Feature | Acetal (Ethylene Glycol) | Thioacetal (Ethanedithiol) |
| Protection Conditions | Acid catalyst (p-TsOH), reflux, water removal (Dean-Stark)[10] | Lewis acid (BF₃·OEt₂), RT[15] |
| Stability | Stable to base, organometallics, nucleophiles. Labile to acid. | Very stable to acid and base.[13] |
| Deprotection Conditions | Mild aqueous acid (HCl, PPTS).[11] | Requires specific reagents. Mild options include DMP or HIO₃/wet SiO₂.[13][14] |
| Advantages | Easy, common reagents, mild deprotection. | Extremely robust, orthogonal to acetals. |
| Disadvantages | Sensitive to acidic reagents in subsequent steps. | Harsher deprotection, malodorous reagents. |
| Best For... | Syntheses involving basic or nucleophilic steps (e.g., Grignard, ester saponification). | Complex, multi-step syntheses requiring high stability or orthogonal strategies. |
Conclusion
The successful functionalization of this compound relies on a judicious choice of protecting groups for the ketone carbonyl. Standard acetal protection using ethylene glycol is a reliable choice for many synthetic pathways, offering straightforward formation and mild deprotection. For syntheses requiring greater stability, thioacetal protection provides a robust alternative, provided that mild deprotection methods are employed to preserve the molecule's integrity. By following the detailed protocols and considering the comparative analysis presented in this guide, researchers can confidently navigate the synthetic challenges posed by this versatile building block.
References
- Vertex AI Search. (2022). Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes.
- Langille, N. F., Dakin, L. A., & Panek, J. S. (2003). A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane. Organic Letters, 5(4), 575-578.
- Taylor & Francis Online. (n.d.). Chemoselective Deprotection of Thioacetals/Thioketals Using HIO3 in the Presence of Wet SiO2 Under Mild Solvent-Free Conditions.
- ChemRxiv. (n.d.). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN.
- Firouzabadi, H., Hazarkhani, H., Karimi, B., Niroumand, U., & Ghassamipour, S. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Fourth International Electronic Conference on Synthetic Organic Chemistry.
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
- Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition.
- PMC - NIH. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- Wuts, P. G. M., & Greene, T. W. (n.d.). Greene's Protective Groups in Organic Synthesis. Google Books.
- Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.
- Wiley Online Library. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts.
- YouTube. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial.
- eBooks.com. (n.d.). Greene's Protective Groups in Organic Synthesis (6th ed.).
- SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- ResearchGate. (2025). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions.
- YouTube. (2021). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synarchive.com [synarchive.com]
- 12. mdpi.org [mdpi.org]
- 13. tandfonline.com [tandfonline.com]
- 14. A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 2-Aryl-4-(4-(difluoromethoxy)phenyl)pyrimidines from 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone and Amidines
Introduction: The Strategic Intersection of Pyrimidines and Fluorine Chemistry in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antimicrobial properties. Its prevalence in pharmaceuticals stems from its ability to mimic endogenous nucleobases, allowing for interactions with a wide range of biological targets. The strategic functionalization of the pyrimidine scaffold is a key focus in drug development, aiming to enhance potency, selectivity, and pharmacokinetic profiles.
In parallel, the incorporation of fluorine-containing motifs has become a paramount strategy in modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable bioisosteric replacement for more traditional functionalities like the methoxy or hydroxyl group.[1][2] Its unique electronic properties and steric profile offer a nuanced approach to modulating a molecule's lipophilicity, metabolic stability, and receptor binding interactions.[1][3] The difluoromethoxy group can enhance membrane permeability and improve oral absorption, while its electron-withdrawing nature can influence the pKa of nearby functional groups, impacting the ionization state of a drug at physiological pH.[2] This guide provides a detailed protocol for the synthesis of pyrimidines featuring a 4-(difluoromethoxy)phenyl substituent, a motif of significant interest for the development of novel therapeutics.
Reaction Mechanism: A Modified Hantzsch-Type Synthesis
The synthesis of 2,4-disubstituted pyrimidines from α-haloketones and amidines is a well-established and versatile transformation, often considered a variation of the classic Hantzsch pyridine synthesis.[4] The reaction proceeds through a cyclocondensation pathway.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on the electrophilic carbonyl carbon of 2-bromo-1-(4-(difluoromethoxy)phenyl)ethanone. This is followed by an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the α-carbon bearing the bromine atom, displacing the bromide ion. The resulting dihydropyrimidine intermediate subsequently undergoes aromatization, often facilitated by an oxidant or occurring spontaneously, to yield the stable pyrimidine ring. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the ketone, potentially impacting the reaction kinetics.[5]
Experimental Workflow
Caption: A generalized workflow for the synthesis of 2-Aryl-4-(4-(difluoromethoxy)phenyl)pyrimidines.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-aryl-4-(4-(difluoromethoxy)phenyl)pyrimidines. Optimization of reaction conditions may be necessary for specific amidines.
Materials and Reagents:
-
This compound
-
Amidine hydrochloride (e.g., benzamidine hydrochloride, acetamidine hydrochloride)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC tank and UV lamp
-
Chromatography column
Safety Precautions:
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Avoid inhalation of dust and vapors.
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired amidine hydrochloride (1.2 mmol, 1.2 eq.) and sodium bicarbonate (2.5 mmol, 2.5 eq.).
-
Add anhydrous ethanol (10-15 mL) as the solvent.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting α-bromoketone spot indicates the reaction's progression. Reaction times can vary from 4 to 24 hours depending on the reactivity of the amidine.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of ethyl acetate in hexanes is often a good starting point.
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure to yield the purified pyrimidine derivative.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure the reaction is at the correct reflux temperature. |
| Decomposition of starting material or product. | Consider a lower reaction temperature or a milder base (e.g., K₂CO₃). | |
| Inactive reagents. | Use freshly opened or purified reagents. Ensure the ethanol is anhydrous. | |
| Formation of multiple side products | Competing side reactions. | Optimize the stoichiometry of the reagents. A slight excess of the amidine can sometimes improve the yield of the desired product. |
| Impurities in starting materials. | Purify the starting materials before use. | |
| Difficulty in purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) if silica gel is not effective. |
| Product is insoluble. | Choose a more appropriate solvent for extraction and chromatography. |
Data Summary: Key Reaction Parameters
The following table provides a general overview of the reaction parameters based on analogous syntheses of substituted pyrimidines. Actual results may vary depending on the specific amidine used.
| Parameter | Value | Notes |
| Reactant Ratio (Ketone:Amidine:Base) | 1 : 1.2 : 2.5 | A slight excess of the amidine and a larger excess of the base are typically used to drive the reaction to completion and neutralize the generated HBr. |
| Solvent | Ethanol | Other polar protic solvents like isopropanol can also be used. |
| Temperature | Reflux (approx. 78 °C) | The reaction is typically carried out at the boiling point of the solvent. |
| Reaction Time | 4 - 24 hours | The reaction time is dependent on the nucleophilicity of the amidine. |
| Typical Yield | 60 - 85% | Yields are highly dependent on the specific substrates and reaction conditions. |
Conclusion
The reaction of this compound with amidines provides an efficient and direct route to a novel class of pyrimidine derivatives. The incorporation of the difluoromethoxy moiety offers significant potential for the development of new therapeutic agents with enhanced pharmacological properties. The protocol outlined in this guide provides a robust starting point for researchers in drug discovery and medicinal chemistry to synthesize and explore this promising chemical space. Careful optimization of the reaction conditions for each specific amidine will be key to achieving high yields and purity of the target compounds.
References
- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives.
- ResearchGate. Scheme 1 Synthesis of pyrimidinones from ketones.
- NIH. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Wikipedia. Hantzsch pyridine synthesis.
- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone.
- NIH. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.
- SciELO. electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7.
- NIH. Synthesis of dicationic diarylpyridines as nucleic-acid binding agents.
- NIH. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
- NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic conditions for reactions involving "2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone"
An in-depth guide to the catalytic functionalization of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, a pivotal building block in contemporary medicinal chemistry. This document provides senior researchers and drug development professionals with detailed application notes and validated protocols for key catalytic transformations, emphasizing mechanistic understanding and practical execution.
Introduction: The Strategic Value of this compound
This compound is a highly versatile synthetic intermediate whose value is derived from its distinct structural features. The difluoromethoxy (-OCHF₂) group is a bioisostere of hydroxyl or methoxy groups, offering improved metabolic stability, enhanced lipophilicity, and unique electronic properties that can modulate a drug candidate's pharmacokinetic profile. The α-bromo ketone functionality provides two reactive sites: the carbonyl carbon, which is susceptible to nucleophilic attack and reduction, and the α-carbon, which is activated for nucleophilic substitution and cross-coupling reactions.
This guide moves beyond a simple recitation of procedures to explain the causality behind experimental design, empowering researchers to not only apply these methods but also to adapt and troubleshoot them effectively. We will explore three major classes of catalytic reactions that leverage the unique reactivity of this molecule: Heterocycle Synthesis, Asymmetric Carbonyl Reduction, and Palladium-Catalyzed Cross-Coupling.
Part 1: Catalytic Synthesis of 2-Amino-4-arylthiazoles via Hantzsch Condensation
The reaction of α-haloketones with thiourea or thioamides, known as the Hantzsch thiazole synthesis, is a cornerstone of heterocyclic chemistry. The resulting 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. This reaction, while often performed thermally, can be considered catalytically driven by proton transfer and is a fundamental transformation for this substrate.
Mechanistic Rationale
The reaction proceeds via a well-established condensation-cyclization mechanism. The sulfur atom of thiourea acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. The resulting isothiuronium salt intermediate then undergoes an intramolecular cyclization, where the enol or enolate of the ketone attacks the carbon of the protonated thiourea moiety. Subsequent dehydration yields the final aromatic aminothiazole product.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 4-(4-(difluoromethoxy)phenyl)thiazol-2-amine
This protocol describes the direct condensation of the title compound with thiourea.
Materials:
-
This compound (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (approx. 0.2 M concentration)
-
Ammonium hydroxide solution (for neutralization)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and thiourea.
-
Add ethanol as the solvent. The reaction mixture is typically a suspension.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Slowly add ammonium hydroxide solution to neutralize the mixture (pH ~8-9), which liberates the free amine.
-
The solid product is collected by vacuum filtration, washed with cold water, and then cold ethanol to remove unreacted starting materials and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a solid.[1][2]
| Reagent/Condition | Role/Purpose | Typical Parameters |
| Solvent | Reaction medium | Ethanol, Methanol |
| Temperature | Provides activation energy | Reflux (70-80 °C) |
| Reaction Time | To ensure completion | 2-6 hours |
| Base (Work-up) | Neutralizes HBr salt | NH₄OH, NaHCO₃, K₂CO₃ |
Part 2: Catalytic Asymmetric Reduction of the Carbonyl
Transforming the prochiral ketone into a chiral alcohol is a critical step for producing enantiomerically pure drug candidates. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a robust and highly efficient method for this purpose, known for its operational simplicity and high enantioselectivity.[3]
Mechanistic Rationale: The Noyori-Ikariya Catalytic Cycle
The reaction typically employs a ruthenium(II) catalyst bearing a chiral N-tosylated diamine ligand, such as RuCl₂. A hydrogen donor, commonly formic acid/triethylamine azeotrope or isopropanol, provides the hydride.
The catalytic cycle involves:
-
Activation: The Ru(II)-Cl precatalyst reacts with a base (e.g., triethylamine or alkoxide) to form the active 16-electron Ru-hydride species.
-
Coordination & Hydrogen Transfer: The ketone substrate coordinates to the ruthenium center. The hydride is then transferred from the metal to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen. This occurs through a six-membered pericyclic transition state, where the chirality of the diamine ligand dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.[4][5]
-
Product Release & Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated by reaction with the hydrogen donor, completing the cycle.
// Nodes Ru_precatalyst [label="[Ru(II)-Cl] Precatalyst"]; Ru_hydride [label="Active [Ru(II)-H] Catalyst", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"]; Substrate_complex [label="[Ru-H---O=C] Complex"]; Transition_state [label="Six-Membered\nTransition State", shape=diamond, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Product_complex [label="[Ru-O-CH] Complex"];
// Edges Ru_precatalyst -> Ru_hydride [label=" + Base\n - HCl"]; Ru_hydride -> Substrate_complex [label=" + Ketone (S)"]; Substrate_complex -> Transition_state [label=" Hydride Transfer"]; Transition_state -> Product_complex [label=" Proton Transfer"]; Product_complex -> Ru_hydride [label=" - Chiral Alcohol (P)\n + H-Donor"];
// Invisible nodes for layout subgraph { rank=same; Ru_precatalyst; } }
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Protocol 2: Asymmetric Transfer Hydrogenation of this compound
This is a representative protocol based on established methods for α-haloketones.
Materials:
-
This compound (1.0 equiv)
-
RuCl or similar chiral Ru catalyst (0.5 - 2 mol%)
-
Formic acid/Triethylamine azeotropic mixture (5:2 ratio) as the hydrogen source and solvent, or Isopropanol with a base (e.g., KOtBu).
-
Anhydrous, degassed solvent (if needed, e.g., DCM, MeCN)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
Procedure (using HCOOH/NEt₃):
-
In an oven-dried Schlenk flask under an inert atmosphere, add the chiral Ruthenium catalyst.
-
Add the this compound substrate.
-
Add the degassed formic acid/triethylamine (5:2) mixture via syringe.
-
Stir the resulting solution at a controlled temperature (e.g., 25-40 °C) for 12-24 hours.
-
Monitor the reaction for conversion (by TLC or GC) and enantiomeric excess (by chiral HPLC) of the resulting (S)- or (R)-2-bromo-1-(4-(difluoromethoxy)phenyl)ethanol.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (to remove formic acid), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Rationale / Insight | Typical Range |
| Catalyst Loading | Lower loading is cost-effective but may require longer times. | 0.1 - 5 mol% |
| H-Donor | HCOOH/NEt₃ is often irreversible; i-PrOH is reversible. | HCOOH/NEt₃ (5:2), i-PrOH |
| Temperature | Affects reaction rate and can influence selectivity. | 20 - 60 °C |
| Enantioselectivity | Highly dependent on catalyst-substrate match. | >90% ee is common |
Part 3: Palladium-Catalyzed α-Arylation Cross-Coupling
While the bromine on the phenyl ring would be the typical site for cross-coupling, the α-bromo position of the ketone is also reactive under specific catalytic conditions. This allows for the formation of α-aryl ketones, which are valuable structures in organic synthesis. Nickel- and Palladium-catalyzed Negishi-type couplings have been successfully applied to racemic α-bromoketones.[6]
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
The cross-coupling of an α-bromoketone generally follows a standard palladium-catalyzed cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the α-bromoketone to form a Pd(II)-enolate complex.
-
Transmetalation: An organometallic reagent (e.g., an organozinc compound, R-ZnX) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the α-arylated product and regenerating the Pd(0) catalyst.[7][9]
// Nodes Pd0 [label="Pd(0)L\n (Active Catalyst)"]; OA_complex [label="R-Pd(II)L(Br)\n (Oxidative Adduct)"]; TM_complex [label="R-Pd(II)L(R')\n (Transmetalation Product)"]; Product [label="R-R' (α-Aryl Ketone)"];
// Edges Pd0 -> OA_complex [label=" Oxidative Addition\n + R-Br"]; OA_complex -> TM_complex [label=" Transmetalation\n + R'-M"]; TM_complex -> Pd0 [label=" Reductive Elimination"]; TM_complex -> Product [style=dashed, arrowhead=none];
// Labels node[shape=plaintext, fontcolor="#EA4335"] { cycle_label [label="Pd(0)/Pd(II) Cycle"]; } }
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Protocol 3: Representative α-Arylation of this compound
This protocol is a generalized procedure inspired by Negishi couplings of α-haloketones.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylzinc reagent (e.g., ArZnI, 1.3 equiv)
-
Palladium or Nickel catalyst (e.g., Pd₂(dba)₃, NiCl₂·glyme, 5 mol%)
-
Ligand (e.g., a phosphine ligand like SPhos or a Pybox ligand for asymmetric versions, 5-10 mol%)
-
Anhydrous, degassed aprotic solvent (e.g., THF, Glyme, Dioxane)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the Palladium or Nickel catalyst and the ligand.
-
Add the anhydrous solvent, followed by the this compound substrate. Stir for 15-20 minutes to allow for catalyst-ligand association.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C to room temperature, depending on the catalyst system's reactivity).
-
Add the arylzinc reagent dropwise via syringe.
-
Stir the reaction at the controlled temperature for 4-12 hours, monitoring by TLC or GC-MS.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting α-aryl ketone by flash column chromatography.
| Component | Rationale / Insight | Example |
| Catalyst | Ni is often more effective for C(sp³)-Br bonds. | Pd₂(dba)₃, NiCl₂·glyme[6] |
| Ligand | Electron-rich, bulky phosphines or chiral ligands. | SPhos, XPhos, Pybox |
| Organometallic | Organozinc (Negishi) or Organoboron (Suzuki). | ArZnI, ArB(OH)₂ |
| Solvent | Aprotic, coordinating solvents are preferred. | THF, Dioxane, Glyme, Toluene |
References
- B.A. ResearchGate. Bromination of Ketones by Palladium(II). An Asymmetric α-Bromoketones Catalytically Synthesized by a Mono Palladium(II) Catalyst.
- Fu, G. C. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. PMC.
- Tambar, U. K., et al. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science.
- Tambar, U. K., et al. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PMC.
- Zhang, X., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters.
- Yilmaz, B., & Demirtas, M. (2022). Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model. PubMed.
- Hartwig, J. F. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. The Hartwig Group.
- DiVA portal. (2015). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.
- MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution.
- Beilstein Journal of Organic Chemistry. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- Kumar, S., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles. NIH.
- ResearchGate. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones.
- Gürdere, M. B., et al. Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene.
- PubMed. (2011). Enantioselective organocatalytic synthesis of fluorinated molecules.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. NIH.
- PubChem. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- ResearchGate. (2025). Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone.
- PubChem. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one.
- Royal Society of Chemistry. Switchable divergent organocatalytic asymmetric reactions of azlactones with 1,4-enediones.
- PubMed. (2015). Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans.
- Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
- SciSpace. New perspectives in the cross-coupling reactions of organostannanes.
- ResearchGate. (2025). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone.
- Google Patents. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.
- ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines.
- NIH. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates.
- ResearchGate. The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3.
- PMC. Concerted Nucleophilic Aromatic Substitutions. NIH.
- ResearchGate. (2025). ChemInform Abstract: Nucleophilic Substitution at the Halogen Atom (Halogenophilic Reactions).
- Chemistry LibreTexts. (2025). The Discovery of Nucleophilic Substitution Reactions.
- Royal Society of Chemistry. A DFT mechanistic study of the organocatalytic asymmetric reaction of aldehydes and homophthalic anhydride.
Sources
- 1. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. su.diva-portal.org [su.diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone in the Synthesis of Biologically Active Heterocycles
Introduction: The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, providing a unique blend of moderate lipophilicity, enhanced metabolic stability, and the ability to participate in hydrogen bonding.[1][2] This guide details the application of a key building block, 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone , in the synthesis of biologically active heterocyclic compounds, providing researchers, scientists, and drug development professionals with detailed protocols and insights into its synthetic utility.
This α-bromo ketone is a versatile reagent, primed for constructing a variety of heterocyclic scaffolds due to the electrophilic nature of the carbon bearing the bromine atom and the presence of a reactive ketone. Its utility is significantly enhanced by the 4-(difluoromethoxy)phenyl substituent, which can confer desirable pharmacological properties to the final compounds.[3]
Physicochemical Properties of the Difluoromethoxy Group
The difluoromethoxy group imparts a unique set of properties compared to its methoxy and trifluoromethoxy analogs, making it a strategic choice in drug design.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Lipophilicity (Hansch π) | -0.02 | +0.46 | +1.04 |
| Electronic Effect | Electron-donating | Weakly electron-withdrawing | Strongly electron-withdrawing |
| Metabolic Stability | Prone to O-demethylation | More resistant to metabolism | Highly resistant to metabolism[1][2] |
| Hydrogen Bonding | Acceptor | Acceptor and weak donor | Acceptor |
Table 1: Comparative physicochemical properties of methoxy and fluorinated methoxy groups.
Application I: Synthesis of 2-Amino-4-(4-(difluoromethoxy)phenyl)thiazole Derivatives
One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis. This reaction provides a direct and efficient route to 2-aminothiazoles, a scaffold present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]
The reaction proceeds via the condensation of the α-bromo ketone with a thioamide, most commonly thiourea, to yield the corresponding aminothiazole.[7][8]
Reaction Scheme: Hantzsch Thiazole Synthesis
Caption: General scheme for the Hantzsch synthesis of 2-aminothiazoles.
Detailed Protocol: Synthesis of 2-Amino-4-(4-(difluoromethoxy)phenyl)thiazole
This protocol outlines a standard procedure for the synthesis of the target aminothiazole derivative.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in 95% ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate is observed, pour the reaction mixture into cold water to induce precipitation. Collect the resulting solid by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure 2-Amino-4-(4-(difluoromethoxy)phenyl)thiazole.
Expected Outcome: This procedure typically yields the desired 2-aminothiazole derivative in good to excellent yields (80-95%). The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Significance of Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry. The introduction of the 4-(difluoromethoxy)phenyl group can enhance the therapeutic potential of these molecules. For instance, various substituted thiazoles have demonstrated potent activity as kinase inhibitors, targeting signaling pathways implicated in cancer cell proliferation.[9]
Application II: Synthesis of 2-(4-(Difluoromethoxy)phenyl)imidazo[1,2-a]pyridine Derivatives
Another important application of this compound is in the synthesis of imidazo[1,2-a]pyridines. This heterocyclic system is a key component of several marketed drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anxiolytic, hypnotic, and anticancer effects.
The synthesis is typically achieved through the condensation of the α-bromo ketone with a 2-aminopyridine derivative. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration to form the aromatic imidazopyridine ring.[10][11]
Reaction Scheme: Imidazo[1,2-a]pyridine Synthesis
Caption: General scheme for the synthesis of imidazo[1,2-a]pyridines.
Detailed Protocol: Synthesis of 2-(4-(Difluoromethoxy)phenyl)imidazo[1,2-a]pyridine
This protocol provides a general method for the synthesis of the target imidazo[1,2-a]pyridine.
Materials:
-
This compound (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of 2-aminopyridine (1.1 eq) in 95% ethanol in a round-bottom flask, add sodium bicarbonate (1.5 eq).
-
Addition of α-Bromo Ketone: Add a solution of this compound (1.0 eq) in ethanol to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-(Difluoromethoxy)phenyl)imidazo[1,2-a]pyridine.
Expected Outcome: This procedure provides the desired imidazo[1,2-a]pyridine derivative in moderate to good yields. The structure of the final compound can be confirmed by spectroscopic methods.
Biological Significance of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of compounds with significant therapeutic interest. They are known to act as kinase inhibitors, with some derivatives showing potent anti-proliferative activity against various cancer cell lines.[12] The presence of the difluoromethoxy group can enhance the drug-like properties of these molecules, potentially leading to improved efficacy and pharmacokinetic profiles.
Safety and Handling
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[4][8]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of biologically active heterocyclic compounds. Its utility in the Hantzsch thiazole synthesis and the preparation of imidazo[1,2-a]pyridines provides access to privileged scaffolds in medicinal chemistry. The strategic incorporation of the difluoromethoxy group offers a means to fine-tune the pharmacological properties of the resulting molecules, making this reagent a key tool for researchers and professionals in drug discovery and development.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Jadhav, S. D., et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences, 2011.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives.
- XiXisys. GHS 11 (Rev.11) SDS for 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone.
- El-Sayed, W. A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021.
- IT Medical Team. Diverse biological activities of Thiazoles: A Retrospect.
- IT Medical Team. Diverse biological activities of Thiazoles: A Retrospect International Journal of Drug Development & Research.
- ResearchGate. Synthesis of 2-aminothiazole derivatives.
- Bio-By-Design Publishing. Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Bio-By-Design Publishing, 2022.
- MDPI.
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
- Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 2015.
- E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 2024.
- MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 2023.
- Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 2022.
- Royal Society of Chemistry. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 2025.
- RSC Publishing. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors.
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 2022.
- PubMed. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology, 2025.
- ResearchGate. (PDF) Diverse biological activities of Thiazoles: A Retrospect.
- ResearchGate. (PDF) 2-Bromo-4-phenyl-1,3-thiazole.
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This molecule is a critical building block in medicinal chemistry, and its purity is paramount for downstream applications. This resource provides in-depth, experience-driven advice to ensure the integrity of your synthetic process.
Introduction to the Synthesis
The α-bromination of 1-(4-(difluoromethoxy)phenyl)ethanone is the most common route to synthesize this compound. This reaction, while seemingly straightforward, is prone to several side reactions that can complicate purification and reduce yield. The electron-donating nature of the difluoromethoxy group can influence the reactivity of the aromatic ring, while the α-position to the ketone is susceptible to multiple additions of the bromine. Understanding the interplay of reagents, solvents, and temperature is key to a successful synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound.
FAQ 1: Low Yield of the Desired Product
Question: I am experiencing a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in the α-bromination of 1-(4-(difluoromethoxy)phenyl)ethanone can stem from several factors. The primary culprits are often incomplete reaction, suboptimal reaction conditions, or the prevalence of side reactions.
-
Incomplete Reaction: Ensure your reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC). Compare the reaction mixture to a spot of the starting material, 1-(4-(difluoromethoxy)phenyl)ethanone. The reaction should only be quenched once the starting material is fully consumed.
-
Suboptimal Reaction Conditions: The choice of brominating agent and solvent system is critical. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its selectivity for the α-position, which can help minimize side reactions. The reaction is typically catalyzed by a small amount of acid, which facilitates the formation of the enol intermediate, the rate-determining step in the reaction.[1]
-
Side Reactions: The formation of byproducts is a significant cause of yield loss. The most common side reactions are dibromination at the α-carbon and electrophilic substitution on the aromatic ring. Careful control of stoichiometry and reaction temperature is essential to mitigate these pathways.
FAQ 2: Multiple Spots on TLC Analysis
Question: My TLC plate shows multiple spots after the reaction, in addition to my desired product. What are these impurities?
Answer: The presence of multiple spots on your TLC plate is a clear indicator of side product formation. Besides unreacted starting material, these spots could represent:
-
α,α-Dibromo-1-(4-(difluoromethoxy)phenyl)ethanone: This is a common byproduct resulting from the addition of a second bromine atom to the α-carbon. It can be favored by using an excess of the brominating agent or prolonged reaction times.
-
Aromatic Bromination Products: The difluoromethoxy group is an activating group, which can make the aromatic ring susceptible to electrophilic bromination. This can lead to isomers where bromine is substituted on the benzene ring, in addition to the desired α-bromination.
-
Hydrolysis Product: If the reaction is worked up with water, or if there is moisture present, the product can hydrolyze back to 1-(4-(difluoromethoxy)phenyl)ethanone, although this is less common under acidic conditions.
Troubleshooting Workflow for Impure Product
The following workflow can help you diagnose and resolve issues with product impurity.
Caption: Troubleshooting workflow for product impurity.
FAQ 3: Product Instability and Storage
Question: My purified this compound seems to degrade over time. What are the proper storage conditions?
Answer: α-Bromo ketones can be sensitive to light, moisture, and heat. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light (e.g., in an amber vial), and stored at low temperatures (refrigerated or frozen). It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to atmospheric moisture and oxygen.
Optimized Experimental Protocol
This protocol is designed to minimize side reactions and maximize the yield and purity of this compound.
Materials:
-
1-(4-(difluoromethoxy)phenyl)ethanone
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetic Acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(4-(difluoromethoxy)phenyl)ethanone (1.0 eq) in a mixture of dichloromethane and a catalytic amount of acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary: Impact of Reaction Conditions
The following table summarizes the influence of key reaction parameters on the outcome of the synthesis.
| Parameter | Condition | Expected Outcome | Troubleshooting |
| Brominating Agent | NBS (1.05 eq) | High selectivity for α-position, minimized side reactions. | Ensure high purity of NBS. |
| Br₂ (1.0 eq) | Can lead to over-bromination and aromatic bromination. | Use with caution, slow addition at low temperature. | |
| Temperature | 0 °C | Slower reaction rate, but higher selectivity. | Maintain temperature to avoid side reactions. |
| Room Temperature | Faster reaction, but increased risk of side products. | Monitor closely and consider for less sensitive substrates. | |
| Solvent | Dichloromethane | Good solubility for starting material and reagents. | Use anhydrous solvent to prevent hydrolysis. |
| Acetic Acid | Acts as both solvent and catalyst. | Can be difficult to remove completely. |
Reaction Mechanism Overview
The acid-catalyzed bromination of 1-(4-(difluoromethoxy)phenyl)ethanone proceeds through an enol intermediate.
Caption: Simplified reaction mechanism for the bromination of 1-(4-(difluoromethoxy)phenyl)ethanone.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol.
- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.
- Mohinuddin, P. Md. K., et al. (2015). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide: a green methodology. Organic Communications, 8(3), 60-69.
- Reddy, B. M., et al. (2013). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Institutes of Health.
Sources
Technical Support Center: Optimizing Reactions with 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who use this versatile building block. Our goal is to provide you with in-depth troubleshooting strategies and field-proven insights to help you maximize your reaction yields and minimize impurities. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries we receive regarding the use of this compound.
Q1: My reaction yield is consistently low. What are the most probable causes?
Low yield in reactions involving this α-bromo ketone is typically rooted in one of four areas: (1) suboptimal nucleophile reactivity, (2) competition from side reactions like elimination, (3) inappropriate solvent choice, or (4) degradation of the starting material or product. The primary reaction pathway is an SN2 nucleophilic substitution, and its success is highly sensitive to these parameters.[1][2]
Q2: What are the most common side products I should be looking for?
The principal side product is often from an E2 elimination reaction, especially when using a nucleophile that is also a strong base. This results in the formation of an α,β-unsaturated ketone. Other potential byproducts can arise from over-alkylation (if the nucleophile has multiple reactive sites) or from reactions involving impurities in the starting material.
Q3: How do I select the optimal solvent for my nucleophilic substitution reaction?
For an SN2 reaction, the ideal solvent is typically polar aprotic.[2] Solvents like DMF, DMSO, or acetonitrile are excellent choices because they can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity and slows the reaction rate.[3]
Q4: Is the difluoromethoxy (-OCF₂H) group stable under typical reaction conditions?
Yes, the difluoromethoxy group is generally robust and stable under most nucleophilic substitution conditions. The carbon-fluorine bonds are very strong, making the group resistant to cleavage.[4] It is significantly more metabolically stable than a standard methoxy group and does not typically participate in the common reactions seen with this substrate.[4]
Q5: Can I use a strong base like sodium hydroxide or potassium tert-butoxide as my nucleophile?
While hydroxide is a nucleophile, it is also a strong base. Using strong, sterically hindered bases like potassium tert-butoxide will almost certainly favor the E2 elimination pathway over the desired SN2 substitution, leading to low yields of the target product.[3] If your desired nucleophile is the conjugate base of a weak acid (e.g., an alcohol or thiol), it is better to generate it in situ using a non-nucleophilic base (like sodium hydride) or a weaker base (like potassium carbonate) rather than using a strong hydroxide base.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common yield-related problems.
Problem: Low or No Conversion of Starting Material
This indicates that the activation energy for the desired SN2 reaction is not being overcome. Let's diagnose the cause.
Caption: A logic tree for troubleshooting low reaction conversion.
Causality: The rate of an SN2 reaction is directly proportional to the concentration and nucleophilicity of the nucleophile.[5] Factors that decrease nucleophilicity include negative charge delocalization (resonance), high electronegativity, and steric bulk.[2]
Solutions:
-
Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable base to form a more reactive anionic nucleophile. For example, use sodium hydride (NaH) to deprotonate an alcohol to form an alkoxide.
-
Choose a Better Nucleophile: If possible, switch to a more inherently reactive nucleophile. For example, iodide (I⁻) is a better nucleophile than bromide (Br⁻), and a thiolate (RS⁻) is more nucleophilic than an alkoxide (RO⁻).
Table 1: Relative Strength of Common Nucleophiles for SN2 Reactions
| Category | Strong Nucleophiles | Moderate Nucleophiles | Weak Nucleophiles |
| Examples | I⁻, HS⁻, RS⁻, CN⁻, N₃⁻ | Br⁻, Cl⁻, RCO₂⁻, NH₃, RNH₂ | H₂O, ROH, F⁻ |
Causality: Polar aprotic solvents are preferred for SN2 reactions because they do not form a tight "solvent cage" around the nucleophile through hydrogen bonding. This leaves the nucleophile more available to attack the electrophilic carbon center.[3]
Solutions:
-
Solvent Screening: If yield is low, switch from any protic or nonpolar solvent to a high-quality, anhydrous polar aprotic solvent.
Table 2: Recommended Solvents for SN2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Key Advantage |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent solvating power for many nucleophiles. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Easy to remove under vacuum. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very high polarity, can accelerate slow reactions. |
| Acetone | Polar Aprotic | 21 | Good for reactions with halide nucleophiles (Finkelstein reaction). |
Problem: Significant Formation of Side Products
High conversion of starting material but low yield of the desired product points towards competing reaction pathways.
The α-protons (on the bromine-bearing carbon) are acidic and can be abstracted by a basic nucleophile, leading to an E2 elimination.
Caption: Competing SN2 and E2 reaction pathways.
Solutions to Minimize Elimination:
-
Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at 0 °C or even lower can significantly favor the substitution pathway.
-
Use a Weaker Base: If your nucleophile is basic, switch to a less basic alternative if possible. If you are deprotonating a pro-nucleophile (like an alcohol), use the mildest base necessary to achieve deprotonation (e.g., K₂CO₃ instead of NaH).
-
Choose a Less Hindered Nucleophile: Sterically bulky nucleophiles can sometimes act as bases more readily than as nucleophiles because abstracting a proton from the periphery of the molecule is easier than attacking a sterically shielded carbon center.[1]
Section 3: Recommended Experimental Protocols
Protocol 1: General Procedure for Optimizing Nucleophilic Substitution
This protocol provides a framework for a systematic approach to reaction optimization.
-
Reagent Preparation:
-
Ensure the this compound is pure. If necessary, purify by recrystallization from a suitable solvent like isopropanol.
-
Use anhydrous solvent. If the solvent is not from a sealed bottle, consider drying it over molecular sieves.
-
Ensure your nucleophile is of high purity.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (1.1 to 1.5 equivalents).
-
If the nucleophile needs to be deprotonated (e.g., an alcohol), add it to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C and stir for 30 minutes.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the ketone solution dropwise to the stirring solution of the nucleophile at 0 °C over 10-15 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS. A good mobile phase for TLC is often 20-30% Ethyl Acetate in Hexanes.
-
If no reaction is observed at room temperature after 2-4 hours, slowly warm the mixture to 40-50 °C. Avoid excessive heat to prevent side reactions.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction back to 0 °C.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Quality Check of Starting Material via ¹H NMR
It is crucial to verify the integrity of the α-bromo ketone before use, as it can degrade over time.
-
Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in 0.7 mL of CDCl₃.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
α-CH₂Br Protons: Look for a sharp singlet at approximately δ 4.4 ppm. The integration of this peak should correspond to 2 protons.
-
Aromatic Protons: Expect two doublets in the aromatic region (approx. δ 7.0-8.0 ppm).
-
-OCF₂H Proton: Look for a characteristic triplet at approximately δ 6.5 ppm due to coupling with the two fluorine atoms.
-
Impurities: The absence of significant other peaks, especially around the baseline, indicates high purity. The presence of the unbrominated ketone (a singlet around δ 2.6 ppm) would indicate incomplete bromination in the manufacturing process.
-
References
- Benchchem. An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol.
- Benchchem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Slideshare. Factors affecting nucleophilic substitution reactions finished d | PDF.
- University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study.
- National Institutes of Health (NIH). 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions.
- Chemistry LibreTexts. 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon.
- YouTube. Factors That Affect The Rate of Nucleophilic Substitution Reactions.
Sources
Technical Support Center: Purification of Products from 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with reactions involving 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from this versatile reagent. Our focus is on providing practical, field-proven insights to help you overcome common challenges and ensure the integrity of your synthesized compounds.
A Word on Safety
Before proceeding with any experimental work, it is crucial to be aware of the hazards associated with this compound and related α-bromoketones. These compounds are often lachrymators and can cause severe skin and eye irritation.[1][2]
Essential Safety Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[1][3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1][2]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][3]
Troubleshooting Purification Challenges
The purification of products from reactions involving this compound can present several challenges, from the presence of closely related byproducts to the inherent reactivity of the target molecules. This section addresses specific issues you may encounter.
Problem 1: Persistent Starting Material Contamination
Q: I'm seeing a significant amount of unreacted this compound in my crude product after my reaction. How can I effectively separate it from my desired product?
A: This is a common issue, particularly in nucleophilic substitution reactions where the conversion is not driven to completion. The polarity difference between the starting material and the product is often the key to successful separation.
Causality: Incomplete reactions can be due to several factors, including insufficient reaction time, suboptimal temperature, or steric hindrance from the nucleophile. The starting α-bromoketone and the resulting product may have very similar polarities, making separation by standard chromatography challenging.[5]
Troubleshooting Steps:
-
Reaction Optimization: Before resorting to complex purification, consider if the reaction can be optimized. Driving the reaction closer to completion will simplify the purification process.
-
Chromatography Optimization:
-
Solvent System Screening (TLC): The first step is to perform a thorough thin-layer chromatography (TLC) screen to find a solvent system that provides the best separation (ΔRf) between your product and the starting material. A good starting point for many compounds derived from this ketone is a hexane/ethyl acetate or a dichloromethane/methanol gradient.
-
Gradient Elution: For flash column chromatography, a shallow gradient elution is often more effective than an isocratic elution for separating compounds with similar Rf values.[6] Start with a low polarity mobile phase and gradually increase the polarity.
-
Alternative Solvents: Consider using toluene as a component of your mobile phase, as it can sometimes improve the separation of aromatic compounds.[5]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble at lower temperatures.
-
Solvent Selection Table:
Solvent/System Suitability for α-Bromoketone Derivatives Notes Ethanol/Water Often effective for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly. Dichloromethane/Hexane Good for a wide range of polarities. Dissolve in a minimal amount of hot dichloromethane and add hexane until the solution becomes cloudy. | Chloroform | Can be a good solvent for recrystallization of similar compounds.[7] | Ensure proper ventilation due to toxicity. |
-
Problem 2: Presence of Di-brominated Byproducts
Q: My reaction is producing a significant amount of a di-brominated byproduct, which is very difficult to separate from my mono-substituted product. What can I do?
A: The formation of di-brominated species is a known complication in reactions involving α-bromoketones, especially under certain conditions.[8] These byproducts often have very similar chromatographic behavior to the desired product.
Causality: Di-bromination can occur if the initial product of the reaction can be further brominated under the reaction conditions. This is more likely if excess brominating agent is used or if the reaction temperature is too high.
Troubleshooting Steps:
-
Reaction Control:
-
Stoichiometry: Carefully control the stoichiometry of your reagents. Use no more than one equivalent of the brominating agent if mono-bromination is desired.
-
Temperature: Running the reaction at a lower temperature can often reduce the formation of di-brominated byproducts.[5]
-
-
Purification Strategies:
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can be a powerful tool. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice for these types of aromatic compounds.[9]
-
Fractional Recrystallization: This technique can sometimes be used to separate compounds with very similar solubilities. It involves multiple, sequential recrystallization steps.
-
Derivative Formation: In some cases, it may be easier to separate the products after a subsequent reaction step that significantly alters the polarity of the desired compound relative to the byproduct.
-
Problem 3: Product Decomposition on Silica Gel
Q: My product seems to be decomposing during column chromatography on silica gel. What is causing this and how can I prevent it?
A: Silica gel is acidic in nature, which can cause the decomposition of acid-sensitive compounds.[10] Products derived from α-bromoketones, especially those with certain functional groups, can be susceptible to degradation on silica.
Causality: The acidic silanol groups on the surface of the silica gel can catalyze side reactions such as elimination or rearrangement.
Troubleshooting Steps:
-
Deactivating the Silica Gel:
-
Triethylamine Wash: Pre-treat the silica gel by washing it with a solvent system containing a small amount of triethylamine (e.g., 1-2% in your eluent).[6][10] This will neutralize the acidic sites.
-
Procedure: Pack your column with the silica gel, then flush it with the triethylamine-containing solvent before loading your sample.
-
-
Alternative Stationary Phases:
-
Alumina: Alumina is available in neutral, basic, and acidic forms. For acid-sensitive compounds, neutral or basic alumina can be an excellent alternative to silica gel.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the purification of sensitive compounds.
-
-
Alternative Purification Methods:
-
Recrystallization: As mentioned previously, if your product is a solid, recrystallization avoids the use of silica gel altogether.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a quick and effective method.
-
Purification Workflow Diagram
The following diagram illustrates a general decision-making workflow for the purification of products from reactions involving this compound.
Caption: A decision-making workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction types where this compound is used as a starting material?
A1: This compound is a classic α-bromoketone, making it an excellent electrophile for SN2 reactions. It is commonly used in the synthesis of pharmaceuticals and other bioactive molecules. Typical reactions include:
-
Alkylation of amines, thiols, and phenols: The bromine atom is displaced by a nucleophilic nitrogen, sulfur, or oxygen atom.
-
Favorskii rearrangement: When treated with a strong base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.[11]
-
Synthesis of heterocycles: It is a key building block for the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles.
Q2: I am having trouble getting my product to crystallize. What can I do?
A2: Difficulty in crystallization is often due to the presence of impurities that inhibit the formation of a crystal lattice.[10] Here are some tips:
-
Increase Purity: First, try to improve the purity of your compound using a quick filtration through a plug of silica gel to remove baseline impurities.[6]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Solvent System: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent is often effective.
Q3: How can I monitor the progress of my column chromatography?
A3: The most common method for monitoring column chromatography is by collecting fractions and analyzing them by thin-layer chromatography (TLC).
-
Fraction Collection: Collect small, regular-sized fractions as the eluent comes off the column.
-
TLC Analysis: Spot every few fractions on a TLC plate and elute with the same solvent system used for the column.
-
Visualization: Visualize the spots on the TLC plate using a UV lamp (if your compounds are UV active) or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).
-
Pooling Fractions: Combine the fractions that contain your pure product.
Q4: Are there any specific analytical techniques that are well-suited for characterizing the products of these reactions?
A4: Yes, a combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is crucial for determining the structure of your product. ¹⁹F NMR will be particularly useful for confirming the integrity of the difluoromethoxy group.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your product and can help identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of your final compound and for developing purification methods.[9]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl group of the ketone.
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[10]
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent if necessary.[10] Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[6]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute your product.[12]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[10]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[10]
General Protocol for Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent until the solid just dissolves.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[10]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the yield of crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[10]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[10]
References
- XiXisys. (n.d.). 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone SDS.
- Fisher Scientific. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one Safety Data Sheet.
- TCI Chemicals. (2025). 1-Bromo-4-fluorobutane Safety Data Sheet.
- Fisher Scientific. (2024). 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one Safety Data Sheet.
- Qing, W. X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837.
- Thermo Fisher Scientific. (2025). 2-Bromo-1-indanone Safety Data Sheet.
- Reddit. (2023). Separation of Ketone and alpha Bromo ketone.
- MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
- SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone [xixisys.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Welcome to the technical support guide for the synthesis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this critical synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your synthesis for the highest purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and what are the major impurity classes I should be aware of?
A1: The most prevalent and industrially relevant synthesis is a two-step process. Understanding this workflow is the first step in proactive impurity control.
-
Step 1: Friedel-Crafts Acylation: The synthesis begins with the acylation of 1-(difluoromethoxy)benzene with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (commonly AlCl₃).[1] The primary product is the ketone intermediate, 1-(4-(difluoromethoxy)phenyl)ethanone.
-
Step 2: Alpha-Bromination: The ketone intermediate is then selectively brominated at the alpha-position (the carbon adjacent to the carbonyl group) using a suitable brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) to yield the final product.[2][3]
Impurities can arise from both stages and are generally categorized as:
-
Process-Related Impurities: Unreacted starting materials or intermediates from either step.
-
Over-Reaction Byproducts: Products of further undesired reactions, such as di-bromination.
-
Isomeric Impurities: Incorrect positioning of functional groups on the aromatic ring.
-
Degradation Products: Breakdown of the target molecule or starting materials under harsh reaction conditions.
Below is a diagram illustrating the overall synthetic workflow and the points at which key impurities can be introduced.
Troubleshooting Guide: Impurity-Specific Issues
Q2: My final product is contaminated with a dibrominated species, 2,2-Dibromo-1-(4-(difluoromethoxy)phenyl)ethanone. How can I prevent its formation?
A2: This is the most common byproduct of the alpha-bromination step. Its formation is a direct consequence of the reaction mechanism.
Causality: The introduction of the first bromine atom is an electron-withdrawing group, which increases the acidity of the remaining proton on the alpha-carbon.[3] Under many reaction conditions, this makes the second bromination reaction kinetically competitive with, or even faster than, the first, leading to the dibrominated impurity.[3][4] This is particularly problematic in base-mediated reactions.
Mitigation Strategies:
-
Strict Stoichiometric Control: Use a slight deficiency or a maximum of 1.05 equivalents of your brominating agent (e.g., Br₂ or NBS). Accurately determining the purity of the starting ketone is crucial for this.
-
Slow Reagent Addition: Add the brominating agent dropwise to the reaction mixture at a controlled, low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the brominating agent, favoring the mono-bromination of the starting ketone over the di-bromination of the product.
-
Acid-Catalyzed Conditions: Performing the bromination under acidic conditions (e.g., in acetic acid) is generally preferred.[5] The acid-catalyzed mechanism proceeds through an enol intermediate.[2][5] The rate-determining step is the formation of this enol. Once formed, it reacts rapidly with bromine. The electron-withdrawing effect of the first bromine atom disfavors the formation of the second enol, thus slowing down the second bromination.[3]
Q3: I'm observing evidence of bromination on the aromatic ring. Why is this happening and how can I ensure selective alpha-bromination?
A3: Aromatic bromination is a classic electrophilic aromatic substitution (EAS) reaction. Its occurrence indicates that your reaction conditions are promoting the bromination of the electron-rich aromatic ring in addition to the alpha-position of the ketone.
Causality: The difluoromethoxy (-OCF₂H) group, while containing electronegative fluorine atoms, is an ortho-, para-directing activator on the benzene ring due to the lone pairs on the oxygen atom. If a strong Lewis acid is present (sometimes used as a catalyst or generated in situ) or if the reaction temperature is too high, the bromine can act as an electrophile and attack the activated ring.[6]
Mitigation Strategies:
-
Avoid Strong Lewis Acids: Do not use Lewis acids like AlCl₃ or FeCl₃ during the bromination step. These are potent catalysts for electrophilic aromatic substitution.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a better choice than elemental bromine (Br₂) for minimizing aromatic bromination, especially when initiated by light or a radical initiator, as it can favor a radical pathway for alpha-bromination over an ionic pathway for aromatic substitution.
-
Control Temperature: Maintain low reaction temperatures. Aromatic substitution reactions typically have a higher activation energy than alpha-bromination; keeping the temperature low (e.g., below room temperature) will selectively favor the desired reaction.
-
Solvent Choice: Solvents like acetic acid or chloroform are standard.[7] Using a solvent system that promotes the enol formation required for alpha-bromination without activating the bromine for EAS is key.
Q4: My Friedel-Crafts acylation step is producing isomeric impurities. How can I improve the regioselectivity for the desired para-product?
A4: The formation of ortho- and meta-acylated isomers is a known challenge in Friedel-Crafts reactions.[8] While the -OCF₂H group is primarily para-directing, some ortho-substitution is common.
Causality: The directing effect of the difluoromethoxy group is governed by a balance between the electron-donating resonance effect of the oxygen (directing ortho/para) and the inductive electron-withdrawing effect of the fluorines. Steric hindrance from the relatively bulky -OCF₂H group and the incoming acyl group generally favors substitution at the less hindered para-position. However, reaction conditions can influence this outcome.
Mitigation Strategies:
-
Optimize Temperature: Lower reaction temperatures (e.g., 0 °C) often increase the selectivity for the thermodynamically favored para-isomer by minimizing the formation of the kinetically favored ortho-product.
-
Choice of Lewis Acid and Solvent: The bulkiness of the Lewis acid-acyl chloride complex can enhance para-selectivity. Using a non-polar solvent like carbon disulfide or dichloromethane can also influence the isomer ratio.[8]
-
Purification of Intermediate: It is highly recommended to purify the 1-(4-(difluoromethoxy)phenyl)ethanone intermediate by recrystallization or column chromatography before proceeding to the bromination step. Removing isomeric ketones at this stage is far simpler than separating the final isomeric bromo-ketones.
Summary of Common Impurities and Analytical Signatures
The following table provides a quick reference for identifying common impurities.
| Impurity Name | Origin | 1H NMR Signature (Key Differentiating Signal) | Mitigation Strategy |
| 1-(4-(difluoromethoxy)phenyl)ethanone | Unreacted Starting Material | Singlet for -CH₃ protons (~2.6 ppm). | Increase reaction time, use slight excess of brominating agent. |
| 2,2-Dibromo-1-(4-(difluoromethoxy)phenyl)ethanone | Over-bromination | Singlet for -CHBr₂ proton (~6.5-7.0 ppm). | Strict stoichiometry, slow addition, low temperature. |
| Ring-Brominated Isomers | Aromatic Side Reaction | Aromatic protons will show different splitting patterns and integration. | Avoid Lewis acids, control temperature, use NBS. |
| 1-(2-(difluoromethoxy)phenyl)ethanone | Isomer from Step 1 | Complex splitting in the aromatic region, different chemical shifts. | Purify ketone intermediate before bromination. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing small amounts of more soluble impurities, such as the starting ketone or dibrominated byproduct, from the solid final product.
-
Solvent Selection: Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures. A common choice is an isopropanol/water or ethanol/hexane mixture.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or primary solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This method is highly effective for separating compounds with different polarities, such as isomeric impurities or removing the dibrominated byproduct.
-
Stationary Phase: Use silica gel (230-400 mesh) as the standard stationary phase.
-
Mobile Phase (Eluent): A non-polar/polar solvent mixture is used. For α-bromo ketones, a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and increasing) is typically effective. The less polar dibrominated compound will elute before the more polar mono-brominated product.
-
Slurry Packing: Prepare a slurry of the silica gel in the initial, least polar eluent and pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column bed.
-
Elution: Begin elution with the starting mobile phase, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
- Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- Wikipedia. (n.d.). Ketone halogenation.
- Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones.
- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Chemical Society Reviews (RSC Publishing). (2021). Late-stage difluoromethylation: concepts, developments and perspective.
- NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Organic Syntheses. (n.d.). 4-bromoacetophenone.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ResearchGate. (2024). (PDF) The F-Difluoromethyl Group: Challenges, Impact and Outlook.
- NIH. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.
- ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- ResearchGate. (n.d.). Recent Advances in Difluoromethylation Reaction.
- PubChem. (n.d.). 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Chemsrc. (n.d.). 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone.
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating Reactions with 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: A Technical Guide to Temperature Optimization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for "2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone." As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this versatile α-haloketone. This resource moves beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, with a special focus on the critical parameter of temperature. Our goal is to empower you to optimize your reactions, maximize yields, and minimize impurities.
Understanding the Reagent: Key Physicochemical Properties
Before delving into reaction specifics, a foundational understanding of "this compound" is crucial.
| Property | Value | Source |
| CAS Number | 141134-24-9 | [1] |
| Molecular Formula | C₉H₇BrF₂O₂ | [1] |
| Molecular Weight | 265.05 g/mol | [1] |
| Melting Point | 63-65 °C | |
| Appearance | Solid | |
| Storage Temperature | 2-8 °C |
The presence of the α-bromo ketone functionality makes this molecule a potent electrophile, ideal for various substitution and condensation reactions. The difluoromethoxy group on the phenyl ring is a key feature, influencing the electronic properties of the molecule and, consequently, its reactivity. It acts as a lipophilic hydrogen bond donor, a property of increasing interest in medicinal chemistry.
Core Principles of Temperature Optimization
Temperature is a critical variable in reactions involving α-haloketones. It directly influences reaction rates, but more importantly, it dictates the selectivity between desired and undesired reaction pathways.
The Kinetics vs. Thermodynamics Dilemma
-
Kinetic Control (Low Temperature): At lower temperatures, reactions tend to be under kinetic control. This means the product that is formed fastest will be the major product, even if it is not the most stable. For many nucleophilic substitution reactions with "this compound," lower temperatures favor the desired Sₙ2 pathway.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction is under thermodynamic control. The most stable product will be the major product, as there is enough energy to overcome the activation barriers for both the forward and reverse reactions. This can sometimes lead to the formation of undesired, but more stable, byproducts.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with "this compound," with a focus on temperature-related solutions.
Issue 1: Low Yield of the Desired Product
Q: My reaction is sluggish and gives a low yield of the desired substituted product. Should I increase the temperature?
A: Increasing the temperature can indeed increase the reaction rate, but it's a double-edged sword. While it might push a sluggish reaction to completion, it can also promote side reactions.
Troubleshooting Steps:
-
Analyze the Byproducts: Before adjusting the temperature, identify the major byproducts. Common side reactions with α-haloketones include elimination and the Favorskii rearrangement.[2][3]
-
Consider the Nucleophile/Base: If you are using a strong, sterically hindered base, the Favorskii rearrangement might be a significant competing pathway. This rearrangement is often favored at higher temperatures.
-
Incremental Temperature Increase: If you decide to increase the temperature, do so incrementally (e.g., in 10 °C steps) and monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
-
Solvent Choice: Ensure your solvent is appropriate for the reaction temperature and fully solubilizes your reactants. For many reactions, polar aprotic solvents like DMF or acetonitrile are effective.
Issue 2: Formation of Multiple Products
Q: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity?
A: The formation of multiple products is a classic sign that your reaction conditions, particularly temperature, are not optimized for selectivity.
Troubleshooting Steps:
-
Lower the Temperature: This is often the first and most effective step to improve selectivity. Lowering the temperature can disfavor higher activation energy side reactions. For example, in the synthesis of chalcones via the Claisen-Schmidt condensation, maintaining the temperature between 20-25°C is crucial to prevent side reactions.
-
Change the Base: If applicable, switch to a milder or non-nucleophilic base. The choice of base can significantly impact the product distribution.
-
Order of Addition: Adding the electrophile ("this compound") slowly to a mixture of the nucleophile and base at a controlled temperature can often minimize side reactions.
Issue 3: Reagent Decomposition
Q: I suspect my "this compound" is decomposing at higher temperatures. What are the signs and how can I prevent this?
A: α-Haloketones can be thermally labile. Decomposition can manifest as a darkening of the reaction mixture and the appearance of baseline material on a TLC plate.
Troubleshooting Steps:
-
Confirm Stability: If you suspect decomposition, run a control experiment by heating the starting material in the reaction solvent without other reagents to observe any changes.
-
Use the Lowest Effective Temperature: The principle of using the minimum temperature required for a reasonable reaction rate is key. For many sensitive substrates, running the reaction for a longer time at a lower temperature is preferable to a shorter time at a higher temperature.
-
Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially at elevated temperatures.
Experimental Protocols and Recommended Temperature Ranges
The optimal temperature for a reaction with "this compound" is highly dependent on the specific transformation. Below are general guidelines and starting points for common reaction types.
Synthesis of 2-Aminothiazoles (Hantzsch Thiazole Synthesis)
This is a very common and robust reaction for α-haloketones.
General Protocol:
-
Dissolve thiourea (1.1 eq.) in ethanol.
-
Add "this compound" (1.0 eq.).
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
Temperature Considerations:
| Temperature Range | Expected Outcome | Troubleshooting |
| Room Temperature | Reaction may be very slow or not proceed at all. | If no reaction is observed after several hours, gradually increase the temperature. |
| 40-60 °C | A good starting point for optimization. Allows for a controlled reaction rate. | If the reaction is still slow, increasing to reflux is a standard next step. |
| Reflux (e.g., ~78 °C in EtOH) | Generally provides good yields in a reasonable timeframe. | If significant byproduct formation is observed, consider a lower temperature for a longer duration. |
Synthesis of Imidazo[1,2-a]pyridines
General Protocol:
-
To a solution of the appropriate 2-aminopyridine (1.0 eq.) in a solvent like ethanol or DMF, add "this compound" (1.0 eq.).
-
Add a base such as sodium bicarbonate (2.0 eq.).
-
Heat the reaction mixture. A common temperature is refluxing in ethanol (~80°C).
Temperature Considerations:
| Temperature Range | Expected Outcome | Troubleshooting |
| Room Temperature | N-alkylation may occur, but cyclization is often slow. | Gentle heating is usually required to drive the cyclization to completion. |
| 60-80 °C | A good balance for achieving both N-alkylation and subsequent intramolecular cyclization. | Monitor for the disappearance of the intermediate N-alkylated product. |
| >100 °C (e.g., in DMF) | Can accelerate the reaction but increases the risk of side reactions and decomposition. | Use with caution and only if lower temperatures are ineffective. |
Alkylation of Anilines
General Protocol:
-
Dissolve the aniline (1.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent (e.g., DMF).
-
Add "this compound" (1.0 eq.).
-
Stir at room temperature or with gentle heating.
Temperature Considerations:
| Temperature Range | Expected Outcome | Troubleshooting |
| Room Temperature | Often sufficient for N-alkylation of anilines. | If the reaction is slow, a slight increase in temperature (e.g., to 40-50 °C) can be beneficial. |
| >60 °C | Increases the risk of over-alkylation (N,N-dialkylation) and side reactions. | Generally not recommended unless the aniline is particularly unreactive. |
Conclusion: A Systematic Approach to Optimization
Optimizing the temperature for reactions with "this compound" is a systematic process. Always start with milder conditions (lower temperatures) and incrementally increase the temperature while carefully monitoring the reaction progress and product distribution. Understanding the potential side reactions and the principles of kinetic versus thermodynamic control will enable you to make informed decisions to achieve your desired outcome with high yield and purity.
This guide provides a starting point for your investigations. Remember that the optimal conditions for your specific substrate and desired product may require some empirical optimization.
References
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC.
- Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). International Journal of Research in Engineering and Science (IJRES), 9(7), 58-63.
- Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone. (2025). Benchchem.
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Molecules, 27(22), 8047.
- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLOS ONE, 11(5), e0155209.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). ijarsct.
- SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.).
- Synthesis of 2-aminothiazole derivatives. (2009).
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(3).
- Favorskii rearrangement. (n.d.). Wikipedia.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Molecules, 26(24), 7599.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science, 1-14.
- FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. (n.d.). AdiChemistry.
- 2-Bromo-4-phenyl-1,3-thiazole. (2014). PMC.
- This compound. (n.d.). Appchem.
Sources
Technical Support Center: Reactivity of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Prepared by the Gemini Application Science Team
Introduction & Compound Profile
Welcome to the technical support guide for 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile α-bromo ketone in their synthetic pathways. The reactivity of this compound is dominated by two primary pathways, the choice of which is critically influenced by the selection of a base. Understanding this interplay is essential for achieving desired reaction outcomes and troubleshooting unexpected results.
Compound Structure and Key Reactive Sites:
-
α-Carbon: The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is electrophilic and susceptible to nucleophilic attack (SN2 reaction).
-
α-Hydrogen: The hydrogens on the α-carbon are acidic (pKa ~19-21 for a typical ketone) and can be abstracted by a base to form a resonance-stabilized enolate.[1] The electron-withdrawing difluoromethoxy group further increases this acidity.
-
Carbonyl Carbon: This carbon is electrophilic and can be attacked by strong nucleophiles.
The choice of base dictates the competition between nucleophilic substitution at the α-carbon and deprotonation to form an enolate. This guide provides detailed answers to common questions, troubleshooting advice for potential issues, and standardized protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
The two main competing reaction pathways are:
-
Nucleophilic Substitution (SN2): A nucleophile attacks the α-carbon, displacing the bromide ion. This pathway is typically favored when using less basic nucleophiles.[2]
-
Enolate Formation: A base abstracts an α-hydrogen, forming a resonance-stabilized enolate. This enolate can then act as a nucleophile in subsequent reactions, such as alkylations or aldol condensations. Strong, non-nucleophilic bases are ideal for this pathway.[3]
Q2: How does the choice of base fundamentally alter the reaction outcome?
The properties of the base—its strength (pKa), steric bulk, and nucleophilicity—are the deciding factors:
-
Strong, Non-Nucleophilic Bases (e.g., LDA, LiHMDS): These bases are sterically hindered, which prevents them from attacking the α-carbon directly. Their high basicity allows for rapid and complete deprotonation to form the enolate.[3][4]
-
Strong, Nucleophilic Bases (e.g., NaOH, NaOEt): These bases can act as both a base (forming the enolate) and a nucleophile (attacking the carbonyl or α-carbon). This can lead to a mixture of products, including potential side reactions like the Favorskii rearrangement.[2][5]
-
Weak, Non-Nucleophilic Bases (e.g., NaHCO₃, Et₃N): These are often used as acid scavengers in nucleophilic substitution reactions where the nucleophile itself is sufficiently strong. They are generally not strong enough to generate a significant concentration of the enolate.
-
Weak, Nucleophilic Bases (e.g., Amines, Thiolates): These primarily act as nucleophiles, attacking the α-carbon to displace the bromide. The basicity of the nucleophile itself can influence the reaction rate and potential side reactions.
Q3: I am attempting a nucleophilic substitution with a phenol. Which base should I use?
For substituting the bromine with a nucleophile like a phenol, the goal is to deprotonate the phenol to form the more nucleophilic phenoxide without causing competing enolization of the α-bromo ketone. A moderately weak, non-nucleophilic base is ideal.
Recommendation: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
Rationale:
-
Basicity: These bases are strong enough to deprotonate the phenol (pKa ~10) but generally not strong enough to significantly deprotonate the α-bromo ketone (pKa ~19-21), thus minimizing enolate-related side reactions.
-
Nucleophilicity: The carbonate anion is a poor nucleophile, so it will not compete with the phenoxide in the SN2 reaction.
Q4: I need to generate the enolate for a subsequent C-C bond-forming reaction. What is the best choice of base?
To quantitatively form the enolate, you need a strong, non-nucleophilic, and sterically hindered base.
Recommendation: Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS).
Rationale:
-
Strength: LDA (pKa of conjugate acid ~36) and LiHMDS (pKa of conjugate acid ~26) are exceptionally strong bases, capable of irreversibly and completely deprotonating the α-carbon.[6][7]
-
Steric Hindrance: The bulky isopropyl or trimethylsilyl groups prevent the base from acting as a nucleophile and attacking the carbonyl carbon.[8]
-
Low Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent enolate equilibration and potential side reactions.[3]
Q5: I am observing a significant amount of a rearranged ester as a side product. What is happening and how can I prevent it?
The formation of an ester derivative, particularly if you are using a base like sodium methoxide or sodium hydroxide, is a strong indicator of a Favorskii rearrangement .[5][9]
Mechanism: This reaction proceeds through the formation of an enolate, which then undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate. The nucleophilic base then attacks the cyclopropanone, leading to a ring-opening and the formation of a rearranged carboxylic acid derivative (ester or acid).[10][11]
Prevention Strategies:
-
Avoid Strong Alkoxide/Hydroxide Bases: If your goal is simple substitution, avoid bases like NaOH, KOH, NaOMe, or NaOEt.[12]
-
Use Non-Nucleophilic Bases: For enolate formation, use a base like LDA or LiHMDS, which will not attack the cyclopropanone intermediate in the same manner.
-
Choose Conditions Favoring SN2: For nucleophilic substitution, use a weaker, non-nucleophilic base like K₂CO₃ or an organic base like triethylamine (Et₃N) to simply activate the nucleophile or scavenge the HBr byproduct.[2]
Troubleshooting Guide
Problem 1: Low Yield in Nucleophilic Substitution Reaction
| Possible Cause | Explanation | Troubleshooting Steps |
| Competing Enolization | The base used is strong enough to deprotonate the α-carbon, leading to enolate formation and subsequent side reactions (e.g., self-condensation, Favorskii rearrangement). | 1. Switch to a weaker base: Use K₂CO₃, Cs₂CO₃, or an organic base like DBU or triethylamine instead of alkoxides or hydroxides.[2] 2. Run the reaction at a lower temperature: This can disfavor the activation energy barrier for deprotonation relative to the desired substitution. |
| Base-Induced Degradation | Strong bases can lead to decomposition of the starting material or product, especially at elevated temperatures. | 1. Use a milder base. 2. Decrease the reaction temperature and extend the reaction time. 3. Use a stoichiometric amount of base rather than a large excess. |
| Poor Nucleophile | The chosen nucleophile may not be strong enough to displace the bromide efficiently. | 1. Activate the nucleophile: If using an alcohol or thiol, pre-treat with a base (like NaH or K₂CO₃) to form the more nucleophilic alkoxide or thiolate. 2. Consider a catalyst: For some reactions, a phase-transfer catalyst can enhance the reaction rate. |
Problem 2: Incomplete Reaction / Recovery of Starting Material
| Possible Cause | Explanation | Troubleshooting Steps |
| Insufficient Base Strength (for Enolate Formation) | When attempting to form an enolate, a base like an alkoxide or hydroxide may only establish a low equilibrium concentration of the enolate, leading to incomplete reaction.[1] | 1. Use a stronger base: Switch to LDA, LiHMDS, or NaH to ensure complete and irreversible deprotonation.[7] |
| Poor Solubility | The substrate, base, or nucleophile may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. | 1. Change the solvent: Consider more polar aprotic solvents like DMF, DMSO, or THF. 2. Heat the reaction: Increasing the temperature can improve solubility and reaction rate (be mindful of potential side reactions). |
| Proton Source Quenching Enolate | For enolate reactions, trace amounts of water or other protic sources in the reagents or solvent can quench the enolate as it forms. | 1. Use anhydrous solvents and reagents: Dry solvents over molecular sieves or by distillation. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
This protocol describes a typical procedure for the O-alkylation of a phenol with this compound.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous acetonitrile or DMF (to make a 0.1 M solution).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Enolate Formation and Alkylation
This protocol describes the formation of the lithium enolate and subsequent trapping with an electrophile (e.g., methyl iodide).
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under a nitrogen atmosphere, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Maintain the temperature below -70 °C during the addition.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data & Visualizations
Table 1: Comparison of Common Bases in Organic Synthesis
| Base | Formula | pKa of Conjugate Acid | Typical Use Case | Characteristics |
| Potassium Carbonate | K₂CO₃ | 10.3 | SN2 with acidic nucleophiles | Weak, non-nucleophilic, inexpensive.[13] |
| Triethylamine | Et₃N | 10.8 | Acid scavenger | Organic, weak, non-nucleophilic.[14] |
| Sodium Ethoxide | NaOEt | 16.0 | Enolate formation (equilibrium) | Strong, nucleophilic.[6] |
| Sodium Hydroxide | NaOH | 15.7 | Saponification, Favorskii | Strong, nucleophilic.[6] |
| Lithium Diisopropylamide | LDA | ~36 | Quantitative enolate formation | Very strong, sterically hindered, non-nucleophilic.[6] |
Diagram 1: Competing Reaction Pathways
This diagram illustrates the critical choice between SN2 substitution and enolate formation based on the type of base used.
Caption: Base choice dictates the reaction path.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in reactions with the title compound.
Caption: A workflow for troubleshooting low yields.
References
- Bordwell pKa Table. (n.d.). Organic Chemistry Data.
- Dissociation Constants of Organic Acids and Bases. (n.d.). Scribd.
- Favorskii Rearrangement of some a-Bromo-ketones. (n.d.). CORE.
- pKa Values of Common Bases. (n.d.).
- Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria.
- Enolate Chemistry Reaction Summary. (n.d.).
- Favorskii rearrangement reaction, mechanism and affecting factors. (2023). Purechemistry.
- Enols and Enolates - Alpha Carbon Chemistry. (n.d.). Chemistry Coach.
- Favorskii Rearrangement. (n.d.). NROChemistry.
- Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2026). JoVE.
- ENOLS AND ENOLATES. (n.d.).
- Carbonyl Alpha-Substitution Reactions (Summary). (2024). Chemistry LibreTexts.
- Enolates – Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
- α-Substitution Reactions of Carbonyl Group. (n.d.).
- Favorskii rearrangement. (n.d.). Wikipedia.
- 2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). National Institutes of Health.
- Reactions of Enols and Enolates. (2017). YouTube.
- pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. (n.d.). OWL.
- Favorskii Rearrangement | Rearrangement reactions | Named Organic reactions | Chemwonders. (2023). YouTube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 3. chemistry.coach [chemistry.coach]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. purechemistry.org [purechemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 13. scribd.com [scribd.com]
- 14. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
Technical Support Center: Storage and Handling of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Welcome to the technical support guide for 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone (CAS: 141134-24-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research intermediate. As a reactive α-bromo ketone, improper storage can lead to decomposition, compromising experimental outcomes. This guide provides in-depth, evidence-based protocols and troubleshooting advice to mitigate degradation risks.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has developed a yellowish or brownish tint. What does this indicate?
A yellowish or brownish discoloration is a common visual indicator of decomposition. This is often due to the release of bromine or the formation of polymeric byproducts resulting from degradation pathways. It is crucial to reassess the purity of the material before use if any color change is observed.
Q2: I've noticed a decrease in the purity of my compound over time, even when stored in the freezer. What could be the cause?
Decomposition can still occur at low temperatures, albeit at a slower rate, if other contributing factors are not controlled. The primary culprits are typically exposure to atmospheric moisture and light. This compound is susceptible to hydrolysis and photodegradation.
Q3: What are the primary decomposition products I should be aware of?
The most common degradation product is the corresponding α-hydroxy ketone, 1-(4-(difluoromethoxy)phenyl)-2-hydroxyethanone , formed via hydrolysis. Another byproduct of this reaction is hydrogen bromide (HBr), which can further catalyze decomposition. Other impurities may arise from photodecomposition or reactions with contaminants.
Q4: Is an inert atmosphere absolutely necessary for storing this compound?
While not always mandatory for short-term storage, an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability.[1][2][3][4][5] It displaces oxygen, which can participate in radical-mediated degradation pathways, and more importantly, it minimizes exposure to atmospheric moisture, a key driver of hydrolysis.
Q5: How does the difluoromethoxy group affect the stability of the molecule?
The difluoromethoxy (-OCF₂H) group is a moderate electron-withdrawing group through both inductive and resonance effects. This electronic influence can impact the reactivity of the aromatic ring and the adjacent α-bromo ketone moiety. While the C-F bonds themselves are very strong and the difluoromethoxy group is generally considered metabolically stable, its electron-withdrawing nature can influence the electrophilicity of the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack, such as hydrolysis.[6]
Troubleshooting Guide: Identifying and Mitigating Decomposition
This section provides a systematic approach to troubleshooting suspected decomposition of this compound.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Color Change (to yellow/brown) | Liberation of free bromine, formation of degradation byproducts. | Quantify purity using HPLC or ¹H NMR before use. If significantly degraded, consider purification or acquiring a new batch. |
| Clumping or Caking of Solid | Moisture absorption. | The compound has been exposed to humidity. Dry the material under vacuum and store with a desiccant. Purity should be checked. |
| Pressure Buildup in Vial | Decomposition leading to gas formation (e.g., HBr). | Handle with extreme caution in a fume hood. Vent the vial carefully. This is a strong indicator of significant degradation. |
Analytical Troubleshooting Workflow
If you suspect decomposition, the following workflow can help identify the issue and determine the appropriate course of action.
Caption: Troubleshooting workflow for suspected decomposition.
The Science Behind Decomposition: Key Pathways
Understanding the mechanisms of decomposition is crucial for effective prevention. For this compound, the primary risks are hydrolysis and photodecomposition.
Hydrolysis
The α-bromo ketone functional group is highly susceptible to nucleophilic substitution by water. This reaction is often the main cause of degradation during storage if the material is exposed to atmospheric humidity.
-
Mechanism : The reaction proceeds via a nucleophilic attack of water on the electrophilic carbon bearing the bromine atom. This results in the formation of an α-hydroxy ketone and hydrogen bromide (HBr).
-
Catalytic Effect : The HBr generated can protonate the carbonyl oxygen of another molecule, making it more electrophilic and accelerating further hydrolysis.[7][8][9] This autocatalytic cycle can lead to rapid degradation once initiated.
Photodecomposition
Aromatic ketones, such as the acetophenone backbone of this molecule, are known to be photosensitive.[10][11][12][13] They can absorb UV light, leading to the formation of excited states that can undergo various reactions.
-
Mechanism : Upon absorption of light, the molecule can be promoted to an excited triplet state.[11] This high-energy species can then undergo several decomposition pathways, including homolytic cleavage of the carbon-bromine bond to form radical intermediates. These highly reactive radicals can then participate in a cascade of secondary reactions, leading to a complex mixture of byproducts and often a colored appearance.
Recommended Storage Protocols
To ensure the long-term stability and purity of this compound, adhere to the following protocols. These are designed to mitigate the risks of hydrolysis and photodecomposition.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including hydrolysis and any potential thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[1][2][3][4][5] |
| Light | Amber glass vial, stored in the dark | Prevents exposure to UV and visible light, minimizing the risk of photodecomposition.[10][11][12][13] |
| Moisture | Tightly sealed container with desiccant | Minimizes the ingress of atmospheric moisture. Use of a desiccant (e.g., silica gel) in a secondary container is advised. |
| Purity | Store in high-purity, dedicated vials | Prevents cross-contamination with nucleophiles (e.g., amines, alcohols) or bases that can react with the α-bromo ketone. |
Step-by-Step Storage Procedure
-
Preparation : Before storing, ensure the compound is dry. If it has been exposed to air, consider drying it under a high vacuum for a short period.
-
Container Selection : Use a clean, dry amber glass vial with a PTFE-lined cap to ensure a tight seal and protection from light.
-
Inerting the Vial :
-
Place the solid material into the vial.
-
Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace the air.
-
Quickly and tightly seal the vial with the cap.
-
-
Sealing : For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Secondary Containment : Place the sealed vial inside a larger, labeled container that includes a desiccant pouch.
-
Storage Location : Store the secondary container in a freezer set to -20°C or below, away from any light sources.
Handling Protocol for Use
-
Equilibration : Before opening, allow the vial to warm to room temperature in a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Environment : If possible, open the vial and handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of inert gas).
-
Dispensing : Quickly weigh out the desired amount of material and promptly reseal the vial.
-
Re-storage : If the material is to be stored again, re-flush the vial with inert gas before sealing and returning it to the freezer.
By implementing these rigorous storage and handling procedures, you can significantly extend the shelf-life of your this compound and ensure the integrity of your experimental results.
References
- Maag, H., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv.
- Fesenko, A. A., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
- Netto-Ferreira, J. C., & Scaiano, J. C. (1991). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- Braude, E. A., & Sondheimer, F. (1955). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. Journal of the Chemical Society (Resumed).
- Bai, Z., et al. (2022). Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst.
- (2024). Principles of Inert Atmosphere Storage.
- PhotochemCAD, Acetophenone - Absorption Spectrum.
- PubMed. (2014).
- The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethyl
- Kintek Solution. (n.d.). What Provides An Inert Atmosphere? Achieve Safety And Purity With Nitrogen, Argon, Or Co2.
- Air Products. (n.d.). The Importance of Inerting.
- Zamann Pharma Support GmbH. (n.d.).
- Kintek Solution. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
- Stevens, C. L., et al. (1962). The Reactions of α-Bromo Ketones with Primary Amines1. American Chemical Society.
- Organic Chemistry Portal. (2023).
- Chemistry LibreTexts. (2023). 22.
- MDPI. (2020).
- OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry.
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). 22.
- Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes.
- YouTube. (2014).
- ACP. (2009).
- Chemistry LibreTexts. (2023). 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only).
- Gao, et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- Matrix Scientific. (n.d.). 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone.
- ResearchGate. (n.d.). New Method for α-Bromination of Ketones Using Br2 and β-Cyclodextrin in H2O.
- Stenutz. (n.d.). 2-bromo-1-phenylethanone.
- Chemistry LibreTexts. (2025). 22.
- YouTube. (2018).
- Master Organic Chemistry. (n.d.).
- ResearchG
- NIH. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- SCBT. (n.d.). (Difluoromethoxy)benzene | CAS 458-92-4.
- Wikipedia. (n.d.). Phenacyl bromide.
- NIH. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem.
- YouTube. (2019).
- Wikipedia. (n.d.).
- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-.
- Sigma-Aldrich. (n.d.). 2-Bromo-1-(4-(methylthio)phenyl)ethanone 42445-46-5.
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity.
- ChemRxiv. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- SciSpace. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- Cambridge Open Engage. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage | Organic Chemistry | ChemRxiv.
- ResearchGate. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- PubMed. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- ResearchGate. (n.d.). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- NIH. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC.
- SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
- Semantic Scholar. (n.d.). The Reactions of a-Bromo Ketones with Primary Amines.
- ChemicalBook. (n.d.). 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis.
- Appchem. (n.d.). This compound | 141134-24-9 | C9H7BrF2O2.
- ResearchGate. (n.d.). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones.
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- SpectraBase. (n.d.). 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethanone - Optional[MS (GC)] - Spectrum.
- ResearchGate. (2025).
- BLDpharm. (n.d.). 62932-94-9|2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one.
Sources
- 1. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage (2024) | Henning Maag [scispace.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Alkylation Reactions with 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Welcome to the technical support center for alkylation reactions utilizing 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve optimal results.
Introduction to the Reagent and its Reactivity
This compound is a versatile electrophilic reagent commonly employed for the introduction of the 2-(4-(difluoromethoxy)phenyl)-2-oxoethyl group onto various nucleophiles. As an α-bromo ketone, its reactivity is primarily dictated by the electrophilic nature of the α-carbon, which is activated by the adjacent carbonyl group. This makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles, including amines, imidazoles, thiols, and phenols.[1] However, this reactivity also opens the door to potential side reactions and experimental challenges. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Low or No Product Formation
Question 1: My N-alkylation reaction with an amine/imidazole is not proceeding, or the yield is very low. What are the likely causes and how can I fix this?
Answer:
Low or no product formation in N-alkylation reactions with this compound is a common issue that can often be traced back to several key factors:
-
Insufficient Basicity: The reaction generates hydrobromic acid (HBr) as a byproduct. This will protonate your nucleophile (amine or imidazole), rendering it non-nucleophilic and halting the reaction. A base is crucial to neutralize this acid and to deprotonate the nucleophile, thereby increasing its nucleophilicity.[2]
-
Troubleshooting:
-
Choice of Base: For many amine and imidazole alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[3] K₂CO₃ is a good starting point due to its low cost, but if solubility is an issue in your chosen solvent, Cs₂CO₃ is a more soluble and often more effective alternative.[4] For less nucleophilic amines or when stronger conditions are needed, a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can be used. In some cases, particularly with weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) might be necessary to achieve complete deprotonation.[5]
-
Stoichiometry of Base: Ensure you are using at least one equivalent of base to neutralize the HBr produced. It is common practice to use a slight excess (1.5-2.5 equivalents) to drive the reaction to completion.
-
-
-
Poor Solubility of Reagents: If your nucleophile or the base is not sufficiently soluble in the reaction solvent, the reaction will be slow or may not proceed at all.[4] This is a frequent problem when using inorganic bases in less polar solvents.
-
Troubleshooting:
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve a wide range of nucleophiles and are compatible with the reaction conditions.[4][6] Acetone can also be a suitable solvent, particularly with more soluble bases.[6]
-
Phase-Transfer Catalysis: In cases where there is poor solubility of the base in the organic solvent, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction.
-
-
-
Low Reaction Temperature: While some highly reactive nucleophiles will react at room temperature, many require heating to proceed at a reasonable rate.
-
Troubleshooting:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures. For particularly stubborn reactions, microwave-assisted synthesis can be a powerful tool to accelerate the reaction.[4][5]
-
-
-
Steric Hindrance: If your nucleophile is sterically hindered around the nucleophilic center, the SN2 reaction will be slow.[5]
-
Troubleshooting:
-
Prolonged Reaction Time and Higher Temperature: These are the first parameters to adjust.
-
Alternative Methods: For severely hindered systems, consider alternative synthetic routes if possible.
-
-
Decision-Making Workflow for Low Yield
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Minimizing By-product Formation with 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing by-product formation during its use. This document will delve into the causality behind experimental choices, ensuring scientifically sound and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed when using this compound in nucleophilic substitution reactions?
A1: The primary by-products typically arise from three main pathways:
-
Over-alkylation/Multiple Substitutions: If the nucleophile is a primary or secondary amine, there is a potential for the product to act as a nucleophile itself and react with the starting material.
-
Elimination Reactions: Under strongly basic conditions, elimination of HBr can occur, leading to the formation of an α,β-unsaturated ketone.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a rearrangement to form carboxylic acid derivatives.[1][2][3] This is a significant pathway to consider, especially with alkoxide bases.[4][5]
Q2: I am observing a significant amount of a rearranged ester by-product in my reaction. What is causing this and how can I prevent it?
A2: This is a classic indicator of a Favorskii rearrangement.[1][2][3] This reaction is promoted by strong bases, such as alkoxides, which can deprotonate the α'-carbon (the carbon on the other side of the carbonyl from the bromine).[4][5] To minimize this, consider the following:
-
Use a weaker base: If possible, switch to a milder, non-nucleophilic base like a hindered amine (e.g., diisopropylethylamine) or an inorganic base (e.g., K₂CO₃).
-
Control stoichiometry: Use a precise stoichiometry of your nucleophile and base.
-
Lower the temperature: Running the reaction at a lower temperature can often disfavor the rearrangement pathway.
Q3: My reaction is sluggish and I'm recovering a lot of starting material. What can I do to improve the reaction rate without generating more by-products?
A3: Sluggish reactions can often be addressed by optimizing reaction conditions:
-
Solvent Choice: Ensure your solvent is appropriate for the reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile can often accelerate SN2 reactions.
-
Temperature: While high temperatures can lead to by-products, a modest increase may be necessary to drive the reaction to completion. Careful temperature screening is recommended.
-
Catalysis: In some cases, a phase-transfer catalyst can be beneficial, especially in heterogeneous reaction mixtures.
Q4: Is the difluoromethoxy group stable under my reaction conditions?
A4: The difluoromethoxy group is generally considered metabolically and chemically robust due to the strong carbon-fluorine bonds.[6][7] It is more stable than a methoxy group to oxidative metabolism.[6] However, under very harsh acidic or basic conditions, cleavage could potentially occur, though this is not a common issue under typical synthetic conditions.
II. Troubleshooting Guides
Guide 1: Issue - Formation of α,β-Unsaturated Ketone By-product
Symptoms:
-
A new spot on TLC with a different polarity than the starting material and desired product.
-
1H NMR signals in the olefinic region (typically 5-7 ppm).
-
Mass spectrometry data corresponding to the loss of HBr from the starting material.
Root Cause Analysis: The formation of an α,β-unsaturated ketone is indicative of an E2 elimination pathway. This is favored by strong, sterically hindered bases and higher reaction temperatures.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower Reaction Temperature | Elimination reactions often have a higher activation energy than substitution reactions. Reducing the temperature will slow down the elimination pathway more significantly. |
| 2 | Use a Less Hindered, More Nucleophilic Base | If your protocol allows, switch from a bulky base (e.g., t-BuOK) to a less hindered one (e.g., K₂CO₃, NaHCO₃). This will favor the SN2 pathway. |
| 3 | Change the Solvent | Aprotic polar solvents (DMF, DMSO) can favor SN2 reactions over E2. Protic solvents can solvate the nucleophile, reducing its reactivity. |
| 4 | Monitor the Reaction Closely | Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further degradation to the elimination product. |
Guide 2: Issue - Favorskii Rearrangement Leading to Carboxylic Acid Derivatives
Symptoms:
-
Isolation of a carboxylic acid, ester, or amide product with a rearranged carbon skeleton.
-
Mass spectrometry data that does not correspond to a simple substitution.
Root Cause Analysis: The Favorskii rearrangement occurs when a base abstracts a proton from the α'-position of the α-bromo ketone, leading to a cyclopropanone intermediate that is then attacked by a nucleophile.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Favorskii rearrangement.
III. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol is a starting point and should be optimized for each specific amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.0-1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine nucleophile (1.0-1.2 eq).
-
Add DIPEA (1.5 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing By-products in the α-Bromination of 1-(4-(difluoromethoxy)phenyl)ethanone
Materials:
-
1-(4-(difluoromethoxy)phenyl)ethanone
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1-(4-(difluoromethoxy)phenyl)ethanone (1.0 eq) in acetic acid.
-
Add NBS (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.
Rationale for Acidic Conditions: Acid-catalyzed bromination proceeds through an enol intermediate.[8][9] This method is generally regioselective for the more substituted α-carbon and helps to avoid the formation of poly-brominated species that can occur under basic conditions.[10]
IV. Mechanistic Insights
Favorskii Rearrangement Pathway
The following diagram illustrates the generally accepted mechanism for the Favorskii rearrangement, which proceeds through a cyclopropanone intermediate.
Caption: Mechanism of the Favorskii Rearrangement.
V. References
-
Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE.
-
Aston, J. G., & Greenburg, R. B. (1940). The Favorskiĭ Rearrangement of Haloketones. Journal of the American Chemical Society.
-
NROChemistry. (n.d.). Favorskii Rearrangement.
-
BenchChem. (2025). An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol.
-
Wikipedia. (n.d.). Favorskii rearrangement.
-
Alfa Chemistry. (n.d.). Favorskii Rearrangement.
-
BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
-
BenchChem. (2025). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
-
MDPI. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol.
-
Podgorsˇek, A., & Iskra, J. (2025). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry.
-
RSC Publishing. (n.d.). α′-Bromination of α,β-unsaturated ketones by an electrochemical procedure. Journal of the Chemical Society, Chemical Communications.
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
-
Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
-
Pearson, R. G., et al. (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society.
-
Chemrio. (n.d.). 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one.
-
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules.
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
-
ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
-
Wikipedia. (n.d.). Ketone halogenation.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
-
PubChem. (n.d.). 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one.
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
-
The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.
-
ResearchGate. (n.d.). One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone).
-
Appchem. (n.d.). This compound.
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
-
Sigma-Aldrich. (n.d.). 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone.
-
PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ketone halogenation - Wikipedia [en.wikipedia.org]
Reaction Monitoring Technical Support Center: 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Welcome to the technical support center for monitoring reactions involving 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Part 1: Understanding Your Analyte
This compound is an α-bromo ketone. This class of compounds are important intermediates in organic synthesis. The presence of the difluoromethoxy group can enhance metabolic stability and modulate lipophilicity in drug candidates.[1] Monitoring its reactions requires careful consideration of its chemical properties.
Key Molecular Characteristics:
| Property | Value | Source |
| Molecular Formula | C9H6BrF3O2 | PubChem[2] |
| Molecular Weight | 283.04 g/mol | PubChem[2] |
| Appearance | Colorless to light yellow crystal or solid | ChemBK[3] |
| Melting Point | 48-55°C | LabSolu[4] |
Part 2: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective technique for monitoring the progress of many organic reactions.[5][6] For α-bromination reactions, it allows for the visualization of the consumption of the starting material and the appearance of the product.[7][8][9]
Experimental Protocol: General TLC Procedure
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the mixture on the starting line. It's also good practice to spot the starting material and a "co-spot" (starting material and reaction mixture in the same spot) for better comparison.[5]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line.[10][11] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds are UV-active. If spots are not visible, staining with potassium permanganate or p-anisaldehyde can be used.[12]
Troubleshooting TLC Issues
Question: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate can be due to several factors:
-
Overloading the sample: The most common cause is applying too much sample to the plate.[10][11] Try diluting your sample or spotting a smaller amount.
-
Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, leading to streaking.[12] For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can help. For basic compounds, a small amount of triethylamine may resolve the issue.[13]
-
Inappropriate Solvent System: If the solvent system is too polar, it may not effectively move the compound, resulting in a streak. Conversely, if it's not polar enough, the compound may not move from the baseline.
Question: I'm having trouble separating my starting material and product. Their Rf values are very similar. What can I do?
Answer:
-
Optimize the Solvent System: The key to good separation is finding the right solvent system.[14] For aromatic ketones, mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are good starting points.[15][16] Try varying the ratio of your solvents. A common starting point is a 1:1 mixture of hexane and ethyl acetate.[15]
-
Consider a Different Solvent: Sometimes, adding a third solvent with different properties can improve separation. For aromatic compounds, incorporating a small amount of toluene might help resolve issues related to pi-stacking interactions.[17]
-
Use a Cospot: A cospot, where you spot both the starting material and the reaction mixture in the same lane, can help you determine if the spots are truly identical or just very close.[5]
Question: I don't see any spots on my TLC plate after developing it. What should I do?
Answer:
-
Concentration Issues: Your sample may be too dilute. Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[10][11][13]
-
UV Inactivity: Your compound might not be UV-active. Try using a stain like potassium permanganate or p-anisaldehyde for visualization.[12]
-
Volatility: The compound might be volatile and could have evaporated from the plate.[13]
-
Reaction Failure: It's also possible the reaction did not proceed as expected, and there is no product to detect.
Visualizing the TLC Workflow
Caption: A streamlined workflow for TLC reaction monitoring.
Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[18] It is highly sensitive and selective, making it ideal for monitoring complex reaction mixtures.[19][20]
Experimental Protocol: General LC-MS Procedure
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Separation: A C18 reversed-phase column is a good starting point for many organic molecules. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (0.1%) to aid ionization, is commonly used.
-
Mass Spectrometry Detection: Electrospray ionization (ESI) is a common and effective ionization technique for polar molecules.[19] Given the structure of this compound, both positive and negative ion modes should be evaluated. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar compounds.[18][21]
Troubleshooting LC-MS Issues
Question: I am seeing a characteristic isotopic pattern in my mass spectrum. What does this mean?
Answer: The presence of a bromine atom in your molecule will result in a distinct isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[22] This will produce two peaks for the molecular ion (M+ and M+2) that are 2 Da apart and have almost equal intensity. This is a key indicator that your bromine-containing compound is present.
Question: My peak shape is poor (tailing or fronting). What are the possible causes?
Answer:
-
Column Overload: Injecting too much sample can lead to broad or tailing peaks.[23] Try diluting your sample further.
-
Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. For basic compounds, this can cause tailing.[22] Ensure your mobile phase pH is appropriate.
-
Contamination: A dirty ion source or contaminated column can lead to poor peak shapes.[23] Regular cleaning and maintenance are crucial.
Question: I'm not getting a good signal for my compound. How can I improve the sensitivity?
Answer:
-
Optimize Ionization Source: The choice of ionization source and its parameters are critical.[24] Infuse a standard solution of your compound directly into the mass spectrometer to optimize parameters like capillary voltage, gas flow, and temperature.
-
Mobile Phase Additives: The presence of additives like formic acid can significantly enhance ionization efficiency.[24] However, some additives, like trifluoroacetic acid, can suppress the signal.[24]
-
Ionization Mode: If you are not getting a good signal in positive ion mode, try negative ion mode. Some compounds ionize more efficiently in one mode over the other.
Visualizing the LC-MS Troubleshooting Logic
Caption: A logical flow for troubleshooting common LC-MS issues.
References
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies.
- Thin Layer Chromatography (TLC). University of Colorado Boulder.
- LC-MS Technical Support Center: Halogen
- 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. PubChem.
- Thin Layer Chrom
- The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. Austin Publishing Group.
- Troubleshooting Thin Layer Chrom
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- I want good solvent system in TLC in aniline and ketone compound?.
- Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC.
- Ioniz
- Troubleshooting for Thin Layer Chrom
- The Role of LC–MS in Drug Discovery. Technology Networks.
- This compound. Appchem.
- How To: Monitor by TLC. University of Rochester.
- Troubleshooting Guide. Restek.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting arom
- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Benchchem.
- 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethanone. LabSolu.
- An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol. Benchchem.
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.
- Monitoring Reactions by TLC.
- Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration.
- LCMS Troubleshooting: 14 Proven Strategies for Labor
- 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)
- Determining a solvent system. University of York.
- Solvents for TLC. Carl ROTH.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- Chromatography: Solvent Systems For Flash Column. University of Rochester.
- 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
- How to Avoid Problems in LC–MS.
- 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethanone. NIST.
- Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol. Benchchem.
- 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one. Chemrio.
- Halogenation Of Ketones via Enols. Master Organic Chemistry.
- 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed.
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry.
- Benzophenone like alpha halogen
- 2-bromo-1-(4-dimethylamino-phenyl)-ethanone. Sigma-Aldrich.
- 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone. Sigma-Aldrich.
- LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma.
- Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants.
- Ethanone, 2-bromo-1-phenyl-. NIST.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one | C9H6BrF3O2 | CID 2778691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. labsolu.ca [labsolu.ca]
- 5. How To [chem.rochester.edu]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. silicycle.com [silicycle.com]
- 14. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. austinpublishinggroup.com [austinpublishinggroup.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. zefsci.com [zefsci.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Welcome to the technical support center for "2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical challenges you may face, particularly concerning the stability of this compound in various solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound, an α-bromo ketone, is principally governed by its susceptibility to nucleophilic attack at the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group makes this carbon highly electrophilic, while the bromide ion serves as an excellent leaving group.
The two main degradation pathways to be aware of are:
-
Nucleophilic Substitution (Solvolysis): In protic solvents, such as alcohols (methanol, ethanol) or water, the solvent itself can act as a nucleophile, displacing the bromide to form an α-alkoxy or α-hydroxy ketone. This process is known as solvolysis.
-
Elimination: In the presence of a base, an elimination reaction can occur to yield an α,β-unsaturated ketone.
Therefore, the choice of solvent and the presence of nucleophilic or basic impurities are the most critical factors determining the compound's stability in solution.
Q2: Which solvents are recommended for short-term handling and long-term storage of this compound?
For optimal stability, aprotic solvents are highly recommended. These solvents do not have labile protons and are generally less nucleophilic than protic solvents.
-
Recommended for Short-Term Use & Reactions:
-
Acetonitrile (ACN): An excellent choice due to its polar aprotic nature, which aids in dissolving the compound without participating in solvolysis.
-
Dichloromethane (DCM): A common solvent for reactions involving α-bromo ketones, offering good solubility and low reactivity.
-
Tetrahydrofuran (THF): Suitable for many applications, but be mindful of potential peroxide impurities in older stock, which could lead to oxidative degradation.
-
Acetone: A polar aprotic solvent that can be used, but its enolate can be nucleophilic under certain conditions.
-
-
Recommended for Long-Term Storage (in solution):
-
Acetonitrile: Generally the best choice for storing solutions for extended periods.
-
Dichloromethane: Also a good option, ensure it is stored in a tightly sealed container to prevent evaporation.
-
It is always advisable to store solutions at low temperatures (2-8 °C) and protected from light to minimize any potential degradation. For the longest shelf-life, the compound should be stored as a solid under inert atmosphere at 2-8°C.
Q3: I am observing the formation of a new, more polar peak in my HPLC chromatogram after leaving my sample in methanol overnight. What is likely happening?
This is a classic case of solvolysis. Methanol, being a protic solvent, is acting as a nucleophile and displacing the bromide from your compound. The resulting product, 1-(4-(difluoromethoxy)phenyl)-2-methoxyethan-1-one, is more polar than the starting material, hence it will have a shorter retention time on a reverse-phase HPLC column.
Troubleshooting:
-
Solvent Choice: If your experimental protocol allows, switch to an aprotic solvent like acetonitrile for sample preparation and storage.
-
Time Sensitivity: If you must use methanol, prepare your samples immediately before analysis to minimize the extent of this reaction.
-
Temperature: Keeping your methanolic solution at a low temperature (e.g., in an autosampler set to 4°C) will significantly slow down the rate of solvolysis.
The following diagram illustrates this degradation pathway:
Caption: Solvolysis of the parent compound in methanol.
Q4: Can I use a stock solution of this compound in an alcohol-based solvent for my reaction screening?
While it is possible, it is generally not recommended if your reactions are sensitive to the presence of the solvolysis byproduct or if quantitative accuracy of the starting material concentration is critical. The rate of solvolysis can be influenced by the specific alcohol, temperature, and the presence of any acidic or basic species. If you must use an alcohol, consider the following:
-
Tertiary Alcohols (e.g., t-butanol): These are bulkier and less nucleophilic, leading to a slower rate of solvolysis compared to primary alcohols like methanol.
-
Fresh Solutions: Always use freshly prepared solutions.
-
Internal Standard: For quantitative studies, the use of a stable internal standard is highly recommended to account for any degradation of the starting material.
Stability in Different Solvents: A Comparative Overview
The following table provides a qualitative summary of the expected stability of this compound in common laboratory solvents. This information is based on the general reactivity of α-bromo ketones.
| Solvent Class | Example Solvents | Expected Stability | Primary Degradation Pathway |
| Polar Aprotic | Acetonitrile, DMF, DMSO, Acetone | High | Generally stable, but susceptible to reaction with nucleophilic additives. |
| Non-Polar Aprotic | Hexanes, Toluene, Dichloromethane | High | Stable, but solubility may be limited in very non-polar solvents. |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | Solvolysis (nucleophilic substitution by the solvent). |
| Acidic | Acetic Acid, Trifluoroacetic Acid | Low | Acid-catalyzed enolization can facilitate reactions. |
| Basic (Amine-based) | Pyridine, Triethylamine | Very Low | Base-catalyzed elimination is a likely and rapid degradation pathway. |
Experimental Protocol: Monitoring Stability by HPLC
This section provides a robust, stability-indicating HPLC method that can be used to monitor the purity of your this compound and to detect the formation of degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile
Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound in the solvent of interest at a concentration of approximately 1 mg/mL.
-
Divide the stock solution into several vials for analysis at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Store the vials under the desired conditions (e.g., room temperature, 40°C).
-
At each time point, withdraw an aliquot and dilute it to a final concentration of approximately 0.1 mg/mL with acetonitrile before injecting it into the HPLC system.
The following diagram outlines the experimental workflow:
Caption: Workflow for the HPLC-based stability study.
References
- Reactivity of α-Bromo Ketones: For a general overview of the reactivity of this class of compounds, please refer to standard organic chemistry textbooks. A relevant online resource is provided by Chemistry LibreTexts. Title: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
- Stability-Indicating HPLC Methods: The principles and practices of developing stability-indicating methods are well-documented by regulatory bodies and in the pharmaceutical literature. Title: Stability Indicating HPLC Method Development and Validation Source: International Journal of Pharma Research & Review URL: [Link]
- Solvent Properties: Understanding the properties of different solvents is crucial for predicting chemical stability. Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL: [Link]
Technical Support Center: Work-up Procedures for Reactions Involving "2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone"
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. This guide is structured as a series of troubleshooting questions and detailed answers to address common challenges encountered during the work-up and purification of reactions involving this versatile α-bromoketone intermediate.
Section 1: Critical Safety & Handling Protocols
Before initiating any experimental work, it is imperative to understand the hazards associated with α-bromoketones.
Question: What are the primary safety concerns with this compound and how should I handle it?
Answer: this compound, like most α-haloketones, is a potent lachrymator (a substance that irritates the eyes and causes tears) and a skin irritant.[1][2] It must be handled with stringent safety precautions.
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of its vapors or any fine dust particles.[1][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Chemical safety goggles and a face shield.[1]
-
Chemically resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for your specific solvent system).
-
A flame-resistant lab coat.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Section 2: General Work-up & Quenching Strategies
The initial work-up phase is critical for neutralizing reactive species and separating the crude product from the reaction mixture. The strategy depends heavily on the reaction conditions and the nature of the nucleophile used.
Question: My reaction is complete. What is the first step in the work-up, and how do I quench the reaction safely and effectively?
Answer: The first step is to cool the reaction mixture (typically in an ice bath) to slow down any residual reactivity and minimize side reactions. The quenching procedure is designed to neutralize any unreacted reagents or reactive byproducts. The choice of quenching agent is paramount.
Decision Workflow for Quenching
Caption: Decision tree for selecting a quenching strategy.
Causality Behind Quenching Choices:
-
Acidic Byproducts (e.g., HBr): Many substitution reactions with this compound release HBr as a byproduct. This acid must be neutralized to prevent acid-catalyzed degradation of the product during work-up and extraction. A slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the standard protocol.[4][5] Caution: This neutralization is exothermic and releases CO₂ gas; ensure adequate venting and slow addition to avoid excessive foaming and pressure buildup.
-
Excess Base: If your reaction uses a strong base (e.g., NaH, LDA), it must be neutralized before extraction. Saturated aqueous ammonium chloride (NH₄Cl) is a common choice as it is a mild proton source.
-
Water Quench: For many neutral reactions, quenching by simply adding water or brine is sufficient to dissolve inorganic salts and prepare the mixture for extraction.
Section 3: Troubleshooting Guide for Common Issues
Problem 1: My yield is very low. What are the likely causes?
Answer: Low yields in nucleophilic substitution reactions with α-bromoketones are frequently due to competing side reactions or suboptimal conditions.[6]
-
Cause A: Competing Favorskii Rearrangement: If your nucleophile is also a strong base, it can abstract the α'-proton (on the other side of the carbonyl), leading to a cyclopropanone intermediate that rearranges to an ester or carboxylic acid derivative. This is a classic side reaction for α-haloketones.[6]
-
Troubleshooting:
-
Analyze Byproducts: Use LC-MS or NMR on your crude material to identify rearranged products.
-
Modify Base/Nucleophile: If possible, use a less basic nucleophile. For instance, if performing an O-alkylation with a phenol, using a weaker base like K₂CO₃ instead of NaH can favor the desired Sₙ2 pathway.
-
Lower Temperature: Elimination and rearrangement reactions often have higher activation energies than Sₙ2 substitution.[6] Running the reaction at a lower temperature can significantly improve the yield of the desired product.
-
-
-
Cause B: Product is Water-Soluble: The difluoromethoxy group and the carbonyl oxygen can increase the polarity of your product.
-
Troubleshooting:
-
Check the Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small aliquot, extract it with a strong solvent like ethyl acetate, and analyze it by TLC or LC-MS to see if your product is present.[7]
-
Salting Out: If the product has high water solubility, saturate the aqueous layer with NaCl (brine) before extraction. This decreases the polarity of the aqueous phase and can drive your product into the organic layer.
-
-
Problem 2: My crude NMR is messy, and purification by column chromatography is difficult.
Answer: This often points to incomplete reaction, presence of side products, or co-elution of the starting material and product.
-
Cause A: Incomplete Conversion: The starting material, this compound, can be highly nonpolar and may have a similar Rf value to your product, making separation challenging.[8]
-
Troubleshooting:
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction until the starting material is completely consumed.
-
Optimize Chromatography: Experiment with different solvent systems. A common starting point is a hexane/ethyl acetate gradient. Sometimes, adding a small amount of a more polar solvent or switching to a different stationary phase (e.g., alumina) can improve separation.
-
-
-
Cause B: Dibromination: In the synthesis of the starting material itself, over-bromination can occur, leading to a dibrominated ketone impurity.[8] This impurity can be carried through and react, leading to complex product mixtures.
-
Troubleshooting:
-
Purify Starting Material: Ensure the purity of your this compound before starting the reaction. Recrystallization is often an effective method.
-
Isolate and Identify: If purification is challenging, try to isolate the major impurity and identify it by NMR and MS to understand the problematic side reaction.
-
-
Section 4: Standardized Experimental Protocols
Here are detailed, step-by-step methodologies for a typical work-up.
Protocol 1: Aqueous Work-up and Extraction
This protocol assumes the reaction was run in an organic solvent (e.g., THF, DCM, Acetone) and generated an acidic byproduct.
-
Cooling: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring. Continue addition until CO₂ evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Phase Separation: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF or acetone), add an immiscible extraction solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction:
-
Add a volume of ethyl acetate roughly equal to the reaction volume.
-
Stopper the funnel, invert it, and vent frequently to release any pressure.
-
Shake vigorously for 30-60 seconds.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer sequentially with:
-
Water (1 x volume)
-
Saturated aqueous NaCl (Brine) (1 x volume) to remove residual water and dissolved inorganic salts.
-
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Filter the organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh extraction solvent to recover any adsorbed product. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Quantitative Data Summary Table
| Step | Reagent/Solvent | Typical Amount | Purpose |
| Quenching | Saturated NaHCO₃(aq) | Add until pH 7-8 | Neutralize acidic byproducts (e.g., HBr) |
| Extraction | Ethyl Acetate or DCM | 1-2x reaction volume | Dissolve and isolate the organic product |
| Washing | Water / Brine | 1x organic layer vol. | Remove water-soluble impurities and salts |
| Drying | Anhydrous MgSO₄/Na₂SO₄ | Add until free-flowing | Remove residual water from the organic layer |
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like NaOH, to quench an acidic reaction? A1: It is strongly discouraged. Strong bases like NaOH can promote hydrolysis of your product or catalyze undesired side reactions like the Favorskii rearrangement. A weak base like NaHCO₃ is much safer and more selective.[6]
Q2: An emulsion formed during my extraction. How do I break it? A2: Emulsions are common when working with complex mixtures. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
Q3: My product seems to be degrading on the silica gel column. What can I do? A3: The difluoromethoxy group should be relatively stable, but the α-bromoketone functionality can be sensitive. Silica gel is slightly acidic and can sometimes catalyze decomposition. You can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent system before packing the column. Alternatively, using a different stationary phase like neutral alumina may solve the problem.
Q4: How should I store this compound? A4: It should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place.[2] Refrigeration is recommended for long-term storage to prevent decomposition.
References
- Technical Support Center: Reactions Involving α-Haloketones. (n.d.). Benchchem.
- Separation of Ketone and alpha Bromo ketone. (2023, May 30). Reddit.
- GHS 11 (Rev.11) SDS for 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone. (n.d.). XiXisys.
- Synthetic Access to Aromatic α-Haloketones. (n.d.). National Institutes of Health (NIH).
- Safety Data Sheet for 4'-Bromoacetophenone. (2024, September 8). Sigma-Aldrich.
- An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. (n.d.). Benchchem.
- Safety Data Sheet for 1-Bromo-4-fluorobutane. (2025, March 28). TCI Chemicals.
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem, National Institutes of Health.
- Safety Data Sheet for 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. (2024, October 31). Fisher Scientific.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Qing, W. X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2837.
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.
- 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Safety Information. (2024, April 9). ChemBK.
- 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. (n.d.). PubChem, National Institutes of Health.
- Vekariya, R. H., Panchal, S. N., Patel, K. D., & Patel, H. (2015). Solvent and Catalyst Free, Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. Journal of Chemistry.
- Ashenhurst, J. (2020, August 26). Haloform Reaction of Methyl Ketones. Master Organic Chemistry.
- Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.
- 1-(2-Bromo-4-fluorophenyl)ethanone Safety Data Sheet. (n.d.). ECHEMI.
- This compound. (n.d.). Appchem.
- 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. (n.d.). PubChem, National Institutes of Health.
- Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria.
- Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. (n.d.). PrepChem.com.
- 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 95%. (n.d.). Advanced ChemBlocks.
- 2-Bromo-1-(4-hydroxy-phen-yl)ethanone. (2009). PubMed.
- 1-(2,4-Bis-difluoromethoxy-phenyl)-2-bromo-ethanone. (n.d.). Santa Cruz Biotechnology.
- 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one. (n.d.). Chemrio.
- Flow generation and quenching of 1-bromo-4-(diazomethyl)benzene. (n.d.). ResearchGate.
- 2-Bromo-1-(4-methoxyphenyl)ethanone. (2025, August 10). ResearchGate.
- Troubleshooting guide for reactions with 2-Bromo-1-furan-2-yl-ethanone. (n.d.). Benchchem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Handling and safety precautions for "2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone"
Technical Support Center: 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Introduction: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 141134-24-9). As a reactive α-bromo ketone, this compound is a valuable intermediate in organic synthesis. However, its structure suggests significant potential hazards, including corrosive and lachrymatory properties, which demand rigorous safety protocols. This document synthesizes data from the compound itself and structurally analogous chemicals to provide a robust framework for safe handling, emergency preparedness, and experimental troubleshooting.
Section 1: Hazard Identification & Core Safety Data
Q1: What are the primary hazards and classifications for this compound?
While comprehensive GHS classification for this specific molecule is not universally published, data for the compound and its close analogs strongly indicate significant hazards. The primary hazard statement available for this compound is H319 (Causes serious eye irritation). However, structurally similar α-bromoacetophenones are classified as H314 (Causes severe skin burns and eye damage)[1][2][3]. Therefore, as a matter of stringent laboratory safety, it must be handled as a corrosive material that can cause severe skin burns and serious eye damage. It should also be treated as a potent lachrymator (a substance that irritates the eyes and causes tearing)[4].
The causality for this lies in the molecule's reactivity. The α-bromine is a good leaving group, making the compound a potent electrophile and alkylating agent. It can react readily with biological nucleophiles, such as amino and thiol groups in proteins and DNA, leading to cellular damage and the observed corrosive effects.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 141134-24-9 | [6] |
| Molecular Formula | C₉H₇BrF₂O₂ | |
| Molecular Weight | 265.05 g/mol | [6] |
| Physical Form | Solid | |
| Melting Point | 63-65 °C | |
| GHS Pictogram | GHS05 (Corrosion), GHS07 (Exclamation Mark) | Inferred from analogs[1] |
| Signal Word | Danger | Inferred from analogs[1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damageH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][7] |
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Q2: What is the mandatory level of PPE and what engineering controls are required?
Due to the corrosive and lachrymatory nature of the compound, work must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. The hierarchy of controls is a fundamental principle of chemical safety that prioritizes eliminating or minimizing the hazard at its source.
Caption: Hierarchy of controls for safe chemical handling.
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles and a full-face shield are required, especially when handling quantities greater than a few milligrams or during any transfer operation where splashing is possible[7][8].
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. Inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected[8].
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. For larger-scale operations, a chemical-resistant apron is also necessary[8].
-
Footwear: Closed-toe shoes are mandatory at all times in the laboratory[8].
Section 3: Handling, Storage, and Disposal
Q3: What is the correct procedure for weighing and transferring this solid compound?
The primary goal during handling is to prevent the generation of dust and avoid all contact.
-
Preparation: Cordon off the work area. Ensure the chemical fume hood sash is at the appropriate height. Place all necessary equipment (spatulas, weigh boats, containers) inside the hood before starting.
-
Weighing: Use an analytical balance inside the fume hood if possible. If not, use a "weighing by difference" method. Tare a sealed vial of the compound, remove the desired amount inside the hood, re-seal the vial, and weigh it again outside the hood.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder. If making a solution, add the solvent to the solid slowly to prevent splashing[8].
Q4: What are the optimal storage conditions and known incompatibilities?
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[5][9]. Some suppliers recommend refrigerated storage (2-8°C). The compound should be stored in a designated, locked cabinet for corrosive and toxic chemicals[1][7].
-
Incompatible Materials: This compound is a reactive electrophile. Avoid contact with:
-
Strong Bases & Amines: Can cause rapid, potentially exothermic substitution or elimination reactions[7][10].
-
Strong Oxidizing Agents: May lead to violent reactions.
-
Reducing Agents: Can cause decomposition[7].
-
Water/Moisture: α-bromo ketones can slowly hydrolyze, releasing hydrobromic acid (HBr), which can degrade the compound and corrode containers.
-
Q5: How should I dispose of waste containing this compound?
All materials contaminated with this compound, including empty containers, gloves, weigh boats, and reaction residues, must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, labeled, sealed hazardous waste container.
-
Liquid Waste: Collect in a labeled, sealed hazardous waste container designated for halogenated organic waste.
-
Never dispose of this chemical down the drain[11]. Consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols[7][8].
Section 4: Emergency Procedures & First Aid
Q6: What is the immediate response protocol for an exposure incident?
Immediate action is critical to mitigate injury. The following workflow should be followed without delay.
Caption: First aid decision workflow for chemical exposure.
-
For Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person[7][8].
Q7: How should a spill of the solid material be handled?
The appropriate response depends on the location and size of the spill.
| Spill Cleanup Protocol | |
| Step 1: Secure the Area | Evacuate all non-essential personnel from the immediate area. Restrict access. |
| Step 2: Don PPE | Wear full PPE: double gloves, lab coat, safety goggles, and a face shield. For large spills outside a hood, a respirator may be required[7]. |
| Step 3: Containment | Prevent the solid from becoming airborne. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the dry powder. |
| Step 4: Cleanup | Carefully sweep the contained material into a labeled hazardous waste container. Avoid creating dust[4]. |
| Step 5: Decontamination | Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste. |
| Step 6: Post-Cleanup | Dispose of all contaminated PPE as hazardous waste. Thoroughly wash hands and any exposed skin. Document the spill and cleanup procedure according to your lab's protocols[8]. |
Section 5: Troubleshooting Experimental Issues
Q8: My nucleophilic substitution reaction is slow or incomplete. What are the common causes?
This is a frequent issue when working with electrophilic intermediates. The root cause often lies in the stability of the reagent or the reaction conditions.
| Observation | Potential Cause | Troubleshooting Action & Rationale |
| Low or No Conversion | 1. Degraded Electrophile: The α-bromo ketone may have hydrolyzed due to moisture. | Action: Use a freshly opened bottle or verify the purity of the starting material via NMR or LC-MS. Rationale: Hydrolysis converts the electrophile to its corresponding ketone, which is unreactive, and generates HBr that can cause side reactions. |
| 2. Insufficiently Nucleophilic Reagent: The nucleophile may not be strong enough to react under the chosen conditions. | Action: Consider using a stronger nucleophile, a different solvent to enhance nucleophilicity, or adding a catalyst (e.g., phase-transfer catalyst for biphasic reactions). Rationale: The reaction follows SN2 kinetics, which are highly dependent on nucleophile strength. | |
| 3. Poor Solubility: The reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate. | Action: Test the solubility of all components. Consider a different solvent system (e.g., DMF, DMSO, acetonitrile) or gently warming the reaction if thermally stable. Rationale: Reactions require reactants to be in the same phase to interact effectively. | |
| Reaction mixture turns yellow/brown and TLC shows a complex mixture. | 1. Decomposition: The compound is decomposing under the reaction conditions (e.g., high temperature, presence of a strong base). | Action: Run the reaction at a lower temperature. If using a base, add it slowly at a reduced temperature. Consider running the reaction under an inert atmosphere (N₂ or Ar). Rationale: α-bromo ketones can undergo elimination to form α,β-unsaturated ketones or other decomposition pathways, which are often accelerated by heat and base[12][13][14]. |
| Multiple products are observed, including one at the same Rf as the starting ketone. | 1. Hydrolysis of Product or Starting Material: Water in the solvent or on glassware is reacting with the compound. | Action: Use anhydrous solvents and flame-dried glassware. Rationale: Both the starting material and the SN2 product can be susceptible to hydrolysis. |
| 2. Elimination Side Reaction: The nucleophile is acting as a base, causing elimination of HBr. | Action: Use a less hindered, more nucleophilic reagent. If a base is required, use a non-nucleophilic, hindered base (e.g., DBU, proton sponge) if it doesn't interfere with the desired reaction. Rationale: The choice of base/nucleophile can dictate the pathway between substitution and elimination[10]. |
Section 6: FAQs - Chemical Reactivity
Q9: Why is acid-catalyzed bromination the standard method for synthesizing compounds like this?
Acid catalysis provides excellent control for achieving mono-bromination at the α-position[13][14]. The mechanism proceeds through an enol intermediate. The formation of this enol is the slow, rate-determining step and does not depend on the bromine concentration[12][13]. Once the enol is formed, it rapidly attacks Br₂, and the resulting protonated ketone is deprotonated to give the product. Because the electron-withdrawing bromine deactivates the product towards further enolization, the reaction tends to stop after a single substitution. In contrast, base-catalyzed bromination proceeds via an enolate and is often difficult to stop at mono-substitution, leading to poly-brominated side products.
Q10: Can I use a strong, non-hindered base like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) with this compound?
It is strongly discouraged unless the intended product is from a Favorskii rearrangement. Strong, non-hindered bases will preferentially act as a base to deprotonate the α-carbon, but this can lead to a complex mixture of products. The primary competing pathways are:
-
Dehydrobromination: Elimination of HBr to form an α,β-unsaturated ketone[12][13].
-
Favorskii Rearrangement: If there is another α-proton on the other side of the carbonyl, base can induce a rearrangement to form a carboxylic acid derivative after workup.
-
Substitution: The hydroxide or methoxide can act as a nucleophile, but this is often slower than the other pathways. For controlled substitution reactions, weaker bases or specific nucleophiles are required[10].
References
- Chemistry LibreTexts. (2025, March 9). 22.
- OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023, January 29). 22.
- Master Organic Chemistry.
- Cromwell, N. H., & Ayer, R. P. (1960). Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. Journal of the American Chemical Society, 82(1), 133-137. [Link]
- XiXisys. (2025, October 19). GHS 11 (Rev.11) SDS: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone. [Link]
- SIELC Technologies. (2018, February 16). Ethanone, 2-bromo-1-(4-bromophenyl)-. [Link]
- Manufacturer/Supplier SDS. (2025, September 22). Safety Data Sheet.
- SpectraBase. (2020-2025). 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethanone. [Link]
- PubChem. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. [Link]
- YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments. [Link]
- ChemBK. (2024, April 9). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. [Link]
- Applichem. This compound. [Link]
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]
- NIST. Ethanone, 2-bromo-1-phenyl-. [Link]
- YouTube. (2019, September 2). Troubleshooting Experiments: Getting An Experiment “To Work”. [Link]
- PubChem. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. [Link]
- PubChem. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
- National Institutes of Health (NIH). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
- ResearchGate. Clean synthesis of α-bromo ketones.... [Link]
- Royal Society of Chemistry. Clean synthesis of α-bromo ketones.... [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone [xixisys.com]
- 6. appchemical.com [appchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone and 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethanone
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The reactivity of these synthons dictates reaction conditions, impurity profiles, and ultimately, the efficiency of the synthetic route. This guide provides an in-depth technical comparison of the reactivity of two closely related α-bromo ketones: 2-bromo-1-(4-(difluoromethoxy)phenyl)ethanone and 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethanone . While structurally similar, the subtle difference in the fluorine content of the methoxy group at the para-position imparts a discernible impact on their chemical behavior.
Introduction: The Role of α-Bromo Ketones in Synthesis
α-Bromo ketones, such as the phenacyl bromides discussed herein, are versatile intermediates in organic synthesis. Their utility stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents. A classic and widely employed application of α-bromo ketones is the Hantzsch thiazole synthesis, a robust method for the construction of the thiazole ring system.[1][2][3]
Electronic Effects of Difluoromethoxy vs. Trifluoromethoxy Substituents
The key to understanding the differential reactivity of these two molecules lies in the electronic properties of the para-substituent. Both the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing due to the high electronegativity of fluorine atoms. However, the extent of this electron withdrawal differs significantly.
The trifluoromethoxy group is one of the most strongly electron-withdrawing groups in organic chemistry.[4] This is due to the cumulative inductive effect of the three fluorine atoms. The difluoromethoxy group, while still electron-withdrawing, is less so than its trifluoromethoxy counterpart.[5][6] This difference in electron-withdrawing strength has a direct impact on the reactivity of the α-bromo ketone moiety.
Studies on the electronic properties of the difluoro(methoxy)methyl group have shown it to be a moderate electron acceptor through both inductive and resonance effects.[5][6] In contrast, the trifluoromethoxy group exerts a more powerful and long-range electron-withdrawing effect.[7]
Comparative Reactivity in Nucleophilic Substitution Reactions
The most common reaction pathway for α-bromo ketones is nucleophilic substitution, typically proceeding via an SN2 mechanism.[3] In this reaction, a nucleophile attacks the α-carbon, displacing the bromide ion. The rate of this reaction is highly sensitive to the electronic nature of the para-substituent on the phenyl ring.
Electron-withdrawing groups at the para-position increase the rate of nucleophilic substitution on phenacyl bromides.[5] This is because they stabilize the partial negative charge that develops on the carbonyl oxygen in the transition state of the SN2 reaction. A more stabilized transition state leads to a lower activation energy and thus a faster reaction.
Given that the trifluoromethoxy group is a stronger electron-withdrawing group than the difluoromethoxy group, it is predicted that 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethanone will be more reactive towards nucleophiles than this compound.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of α-Amino Ketones Derived from 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise characterization of reaction products is paramount. This guide provides a comprehensive comparative analysis of the spectroscopic properties—specifically ¹H and ¹³C Nuclear Magnetic Resonance (NMR)—of α-amino ketones synthesized from the versatile starting material, 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. As experienced researchers know, the journey from reactant to purified, well-characterized product is paved with careful experimental choices and rigorous analytical interpretation. Here, we will not only present the data but also delve into the causality behind the synthetic strategies and the nuances of the spectroscopic outcomes.
This guide will explore the direct nucleophilic substitution of this compound with two common secondary amines, dimethylamine and morpholine. Furthermore, we will compare these products with a potential alternative synthetic pathway, the Favorskii rearrangement, which offers a different route to carboxylic acid derivatives and serves as a valuable point of comparison in synthetic strategy.
The Strategic Importance of this compound
The starting material, this compound, is a valuable building block in medicinal chemistry. The difluoromethoxy group is a bioisostere for hydroxyl and methoxy groups, often enhancing metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate. The α-bromo ketone functionality is a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions, making it a linchpin for the introduction of diverse functionalities.
Synthesis of α-Amino Ketones: A Comparative Approach
The primary focus of this guide is the synthesis and analysis of two α-amino ketones. The choice of dimethylamine and morpholine as nucleophiles allows for a clear comparison of the impact of a simple acyclic amine versus a cyclic amine on the spectroscopic properties of the resulting products.
Experimental Protocol: Nucleophilic Substitution with Secondary Amines
The synthesis of 2-(dimethylamino)-1-(4-(difluoromethoxy)phenyl)ethanone and 2-morpholino-1-(4-(difluoromethoxy)phenyl)ethanone is achieved through a direct nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Addition of Amine: To the stirred solution, add the respective secondary amine (dimethylamine or morpholine, 2.2 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) to neutralize the HBr formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-amino ketone.
Caption: Synthetic workflow for α-amino ketones.
Spectroscopic Elucidation: A Tale of Two Amines
The power of NMR spectroscopy lies in its ability to provide a detailed atomic-level map of a molecule. By comparing the ¹H and ¹³C NMR spectra of the two synthesized α-amino ketones, we can discern the subtle yet significant electronic and steric influences of the dimethylamino and morpholino moieties.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. Key diagnostic signals for the synthesized α-amino ketones include:
-
Aromatic Protons: The protons on the phenyl ring will appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the ketone and the difluoromethoxy group will influence their chemical shifts.
-
Difluoromethoxy Protons: The proton of the -OCHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.
-
α-Methylene Protons: The two protons on the carbon adjacent to the carbonyl group (the α-carbon) are diastereotopic and will typically appear as a singlet or a pair of doublets, depending on the rotational barrier and the chiral environment.
-
Amine Protons: The protons of the dimethylamino or morpholino group will have characteristic chemical shifts and integrations.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals to observe include:
-
Carbonyl Carbon: The ketone carbonyl carbon will appear at a characteristic downfield chemical shift (typically > 190 ppm).
-
Aromatic Carbons: The carbons of the phenyl ring will have distinct chemical shifts, with the carbon attached to the difluoromethoxy group showing a characteristic triplet due to C-F coupling.
-
Difluoromethoxy Carbon: The carbon of the -OCHF₂ group will also appear as a triplet.
-
α-Carbon: The carbon adjacent to the carbonyl group will be shifted downfield due to the electron-withdrawing effect of the carbonyl and the nitrogen atom.
-
Amine Carbons: The carbons of the dimethylamino or morpholino group will have distinct chemical shifts.
| Product | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 2-(Dimethylamino)-1-(4-(difluoromethoxy)phenyl)ethanone | Aromatic protons (doublets), -OCHF₂ (triplet), α-CH₂ (singlet), -N(CH₃)₂ (singlet) | C=O (>190), Aromatic Cs, -OCHF₂ (triplet), α-C, -N(CH₃)₂ |
| 2-Morpholino-1-(4-(difluoromethoxy)phenyl)ethanone | Aromatic protons (doublets), -OCHF₂ (triplet), α-CH₂ (singlet), Morpholine protons (multiplets) | C=O (>190), Aromatic Cs, -OCHF₂ (triplet), α-C, Morpholine Cs |
Note: The exact chemical shifts will depend on the solvent and the specific instrument used for analysis. The data presented here are representative values.
An Alternative Synthetic Route: The Favorskii Rearrangement
To provide a broader context for the synthesis of derivatives from α-bromo ketones, it is instructive to consider alternative reaction pathways. The Favorskii rearrangement is a classic named reaction where an α-halo ketone, in the presence of a base, rearranges to form a carboxylic acid derivative.[1][2][3][4][5] This reaction proceeds through a cyclopropanone intermediate and offers a different synthetic outcome compared to direct substitution.
Caption: Comparison of reaction pathways.
While a direct Favorskii rearrangement of this compound with an amine would yield an amide rather than an α-amino ketone, understanding this alternative reactivity is crucial for any synthetic chemist. The choice between a substitution reaction and a rearrangement is often dictated by the substrate structure and the reaction conditions. For instance, α-halo ketones lacking α'-hydrogens are more prone to undergo the Favorskii rearrangement.
Conclusion: The Power of Spectroscopic Insight
This guide has demonstrated the synthesis and detailed ¹H and ¹³C NMR analysis of two α-amino ketones derived from this compound. The comparison of the spectroscopic data for the dimethylamino and morpholino derivatives highlights the subtle yet discernible influence of the amine structure on the chemical environment of the molecule. Furthermore, the consideration of the Favorskii rearrangement as an alternative synthetic pathway underscores the importance of understanding competing reaction mechanisms in organic synthesis.
For researchers in drug development, the ability to synthesize and definitively characterize novel compounds is a cornerstone of their work. The protocols and spectroscopic data presented herein provide a practical and insightful resource for those working with α-bromo ketones and their derivatives. The self-validating nature of NMR spectroscopy, where every signal must be accounted for, ensures a high degree of confidence in the structural elucidation of new chemical entities.
References
- Favorskii, A. E. J. Russ. Phys. Chem. Soc.1894, 26, 590.
- Kende, A. S. Org. React.1960, 11, 261-316.
- Turro, N. J.; Gagosian, R. B.; Rappe, C.; Knutsson, L. J. Chem. Soc. D1969, 270. [Link]
- Favorskii Rearrangement. AdiChemistry. [Link]
Sources
A Comparative Guide to the Purity Analysis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone by High-Performance Liquid Chromatography
Introduction
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into method development, validation, and the application of orthogonal techniques for comprehensive impurity profiling. The principles discussed are grounded in established regulatory frameworks, such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][4][5]
Primary Purity Assessment: Reversed-Phase HPLC with UV Detection (HPLC-UV)
For routine quality control and purity assessment of this compound, a reversed-phase HPLC method with UV detection is the workhorse technique, valued for its robustness, precision, and cost-effectiveness.[2][6]
Rationale for Method Development
The development of a robust HPLC method is a systematic process aimed at achieving reliable and reproducible results.[1][7] The goal is to separate the main compound from potential process-related impurities (e.g., starting materials, reagents) and degradation products.[7]
-
Column Selection: A C18 column is the standard choice for reversed-phase chromatography of moderately polar to non-polar compounds like the target analyte. The choice of a specific C18 column can influence selectivity, and screening different C18 chemistries is often a part of method development.[8]
-
Mobile Phase: A gradient elution using a mixture of water (often with a pH-modifying additive like formic or phosphoric acid to ensure sharp peaks) and an organic solvent like acetonitrile or methanol is typically employed. This allows for the effective elution of both more polar and more lipophilic impurities within a reasonable timeframe.
-
Detection: The aromatic nature of this compound makes it a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is recommended as it can provide spectral information to assess peak purity.
Experimental Protocol: HPLC-UV Method
Objective: To determine the purity of this compound and quantify any related impurities.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | PDA at 254 nm |
| Sample Preparation | 1.0 mg/mL in Acetonitrile |
Data Presentation: Illustrative Purity Profile
The following table represents a hypothetical purity profile for a batch of this compound.
| Peak No. | Retention Time (min) | Relative Retention Time | Area (%) | Impurity Classification |
| 1 | 4.5 | 0.40 | 0.08 | Process Impurity (e.g., starting material) |
| 2 | 8.9 | 0.79 | 0.12 | Unknown |
| 3 | 11.2 | 1.00 | 99.75 | This compound |
| 4 | 13.5 | 1.21 | 0.05 | Process Impurity (e.g., dibromo-adduct) |
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV purity analysis of this compound.
Comparative and Orthogonal Methods
While HPLC-UV is excellent for routine purity determination, a comprehensive analysis, especially during process development and for regulatory submissions, necessitates the use of orthogonal methods.[9][10] Orthogonal methods rely on different separation principles or detection modes, providing a more complete picture of a sample's purity.[11][12]
Hyphenated Technique: HPLC-Mass Spectrometry (HPLC-MS)
HPLC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an invaluable tool for impurity identification.[6]
-
Advantages over HPLC-UV:
-
Impurity Identification: Provides mass-to-charge ratio (m/z) of impurities, enabling the determination of their elemental composition and facilitating structural elucidation.
-
Enhanced Sensitivity and Selectivity: Can detect impurities that co-elute with the main peak or are present at levels below the UV detection limit.[6]
-
Confirmation of Main Peak Identity: Confirms the molecular weight of the target compound.
-
-
Considerations:
-
Method Development: Requires MS-compatible mobile phases (e.g., formic acid instead of non-volatile phosphoric acid).
-
Cost and Complexity: Instrumentation is more expensive and requires more specialized expertise to operate and maintain.
-
Orthogonal Chromatographic Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities that may not be amenable to HPLC analysis, GC-MS is a powerful orthogonal technique.
-
Applicability:
-
Residual Solvents: Ideal for the detection and quantification of residual solvents from the synthesis.
-
Volatile Starting Materials: Can detect volatile starting materials or by-products.
-
-
Limitations:
-
Analyte Suitability: this compound itself may not be sufficiently volatile or thermally stable for direct GC analysis without derivatization.
-
Different Impurity Profile: Will only detect impurities that are amenable to GC analysis.
-
Spectroscopic Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used as a quantitative method (qNMR) without the need for a reference standard of the impurity.
-
Unique Advantages:
-
Structural Elucidation: The primary technique for definitively identifying the structure of unknown impurities.
-
Quantitative Analysis (qNMR): Can provide a highly accurate measure of purity against a certified internal standard.
-
-
Role in Purity Analysis:
-
Typically used to characterize isolated impurities or to provide an orthogonal, quantitative purity value for the main compound.
-
Less suited for routine, high-throughput screening of multiple samples compared to HPLC.
-
Method Selection Guide
The choice of analytical technique depends on the specific goal of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity analysis of this compound requires a well-defined strategy. While a validated reversed-phase HPLC-UV method is sufficient for routine quality control, a comprehensive understanding of the impurity profile relies on the intelligent application of orthogonal and hyphenated techniques. HPLC-MS is indispensable for the identification of unknown impurities, while GC-MS and NMR provide complementary information on volatile components and definitive structural confirmation, respectively. Employing a multi-faceted analytical approach ensures the highest level of quality and confidence in this critical pharmaceutical intermediate, aligning with modern principles of Quality by Design (QbD) and regulatory expectations.[1]
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceias. [Link]
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]
- Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Orthogonal HPLC methods. SlideShare. [Link]
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide.
- The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermedi
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. veeprho.com [veeprho.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. orthogonal hplc methods | PPTX [slideshare.net]
- 10. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. santaisci.com [santaisci.com]
A Comparative Guide to the Biological Activities of Compounds Synthesized from 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
For researchers, scientists, and drug development professionals, the selection of a versatile starting material is a critical step in the discovery of novel therapeutic agents. The compound 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone emerges as a promising scaffold due to its inherent reactivity, allowing for the synthesis of a diverse array of heterocyclic and other organic molecules. The presence of the difluoromethoxy group is of particular interest as it can enhance metabolic stability and receptor binding affinity, making it a valuable substituent in medicinal chemistry.
This guide provides an in-depth comparison of the potential biological activities of various classes of compounds that can be synthesized from this compound. While direct comparative studies on derivatives of this specific starting material are not extensively published, this document synthesizes data from structurally related compounds to provide a predictive overview of their potential anti-inflammatory, antimicrobial, and cytotoxic properties. The experimental protocols detailed herein are established methods that provide a robust framework for the evaluation of these synthesized compounds.
The Synthetic Potential of this compound
The α-bromo ketone functionality of this compound is a key reactive site, making it an excellent electrophile for reactions with various nucleophiles. This reactivity is the foundation for the synthesis of a multitude of derivatives.
Caption: A systematic workflow for biological evaluation.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. [1][2]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells. [3] Protocol:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for anti-inflammatory studies, or cancer cell lines like MCF-7 for cytotoxicity) in a 96-well plate at a suitable density and incubate for 24 hours. [4][5]2. Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [6]4. Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [7]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). [4]The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production, which is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. [4] Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour. [5]2. LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. [5]3. Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8][9] Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth. [9]2. Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [8]
Conclusion
This compound stands out as a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The derivatives, including thiazoles, chalcones, oxadiazoles, and pyrimidines, hold significant promise as potential anti-inflammatory, antimicrobial, and cytotoxic agents. The difluoromethoxy moiety is a key feature that can positively influence the pharmacokinetic and pharmacodynamic properties of these novel compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate the therapeutic potential of their synthesized molecules. Further in-depth studies into the mechanisms of action and structure-activity relationships will be crucial for the rational design and development of new and effective drug candidates.
References
- Synthesis and anti-inflammatory effect of chalcones and rel
- Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques
- Synthesis and anti-inflamm
- Cytotoxicity MTT Assay Protocols and Methods.
- Structure-activity relationship of antibacterial chalcones. PubMed
- Synthesis and Anti-inflammatory Effect of Chalcones and Rel
- A review on progress of thiazole derivatives as potential anti-inflammatory agents.
- MTT assay protocol. Abcam
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine N
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf
- Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Deriv
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. Benchchem
- Synthesis and antimicrobial activity of novel chalcone deriv
- Protocol for Cell Viability Assays. BroadPharm
- Synthesis and Anti-inflammatory Effect of Chalcones. Oxford Academic
- Application Notes and Protocols for In Vitro Anti-inflamm
- A review on progress of thiazole derivatives as potential anti-inflammatory agents.
- Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books
- Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone deriv
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
- Guidelines for anti‐inflammatory assays in RAW264.7 cells.
- Thiazole and Thiazolidinone Derivatives as Anti-inflamm
- Antimicrobial Susceptibility Testing.
- Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH
- Guidelines for the in vitro determination of anti‐inflammatory activity.
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PMC - NIH
- Synthesis and anti-inflammatory activity of thiazole deriv
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. NIH
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH
- Synthesis and biological evaluation of some substituted amino thiazole derivatives.
- Synthesis and Biological Evaluation of Thiazole Derivatives.
- Review on Antimicrobial Activity of Oxadiazole. Human Journals
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.
- SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. pdb.apec.org [pdb.apec.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Heterocycle Synthesis: The Influence of Substituted Phenacyl Bromides on Reaction Yield
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Phenacyl bromides (α-bromoacetophenones) are versatile electrophilic building blocks frequently employed in the construction of a wide array of nitrogen-, sulfur-, and oxygen-containing heterocycles. The strategic placement of substituents on the phenyl ring of phenacyl bromide can profoundly influence reaction kinetics and, ultimately, the yield of the desired heterocyclic product. This guide provides an in-depth comparison of product yields in heterocycle synthesis using differently substituted phenacyl bromides, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Central Role of Phenacyl Bromide in Heterocycle Synthesis
Phenacyl bromides are bifunctional reagents, possessing a reactive α-bromomethyl ketone moiety. This functionality allows for a two-pronged reaction sequence: an initial nucleophilic substitution at the α-carbon, followed by condensation involving the carbonyl group. This sequence is the foundation for numerous named reactions that deliver important heterocyclic scaffolds, including:
-
Hantzsch Thiazole Synthesis: Reaction with a thioamide or thiourea.
-
Quinoxaline Synthesis: Condensation with o-phenylenediamines.
-
Imidazole Synthesis: Reaction with amidines.
-
Feist-Benary Furan Synthesis: Condensation with β-dicarbonyl compounds.[1][2][3][4]
The electronic and steric nature of substituents on the phenacyl bromide's phenyl ring can either facilitate or hinder these reaction pathways, leading to significant variations in product yield.
Visualizing the Core Reaction Pathway
The synthesis of most heterocycles from phenacyl bromides initiates with a nucleophilic attack on the α-carbon, displacing the bromide ion. This is typically the rate-determining step and is highly sensitive to the electronic environment of the phenacyl bromide.
Caption: Generalized reaction pathway for heterocycle synthesis using substituted phenacyl bromides.
The Impact of Substituents on Reaction Yield: A Comparative Analysis
The electronic properties of substituents on the phenyl ring of phenacyl bromide play a crucial role in determining the electrophilicity of the α-carbon. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects, which can be leveraged to optimize reaction yields.
Electronic Effects: Electron-Withdrawing vs. Electron-Donating Groups
In principle, electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) enhance the electrophilicity of the α-carbon, thereby accelerating the initial Sₙ2 reaction with a nucleophile.[5][6] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can decrease the rate of this initial step.[5][6] However, the overall yield is a product of both the initial substitution and the subsequent cyclization and dehydration steps.
Caption: Influence of electron-withdrawing and electron-donating groups on phenacyl bromide reactivity.
Experimental Data: Thiazole and Quinoxaline Synthesis
Interestingly, while the reaction rate is often influenced by electronic effects, the final isolated yield may not always show a clear trend. This can be due to various factors, including the stability of intermediates and the specific reaction conditions employed.
Table 1: Yield Comparison in the Synthesis of 2-Amino-4-arylthiazoles
The following data, adapted from a study on a rapid Hantzsch-type synthesis, illustrates the yields obtained from various substituted phenacyl bromides reacting with thiourea.[7] The reactions were completed efficiently at ambient temperature.[7]
| Substituent on Phenacyl Bromide (R) | Yield (%) |
| H | 95 |
| 4-CH₃ | 94 |
| 4-OCH₃ | 93 |
| 4-Cl | 96 |
| 4-Br | 95 |
| 4-NO₂ | 94 |
Source: Adapted from Kocabas et al., HETEROCYCLES, Vol. 81, No. 12, 2010.[7]
In this particular study, the authors noted that they did not observe a significant difference in yield between phenacyl bromides substituted with electron-donating or electron-withdrawing groups, with all reactions proceeding in excellent yields.[7] This suggests that under these optimized conditions, the subsequent cyclization and product isolation are highly efficient, minimizing the impact of the initial Sₙ2 rate on the final yield.
Table 2: Yield Comparison in the Synthesis of Quinoxalines
The synthesis of quinoxalines via the condensation of o-phenylenediamine with substituted phenacyl bromides provides another valuable comparison.
| Substituent on Phenacyl Bromide (R) | Yield (%) |
| H | 98 |
| 4-CH₃ | 95 |
| 4-OCH₃ | 92 |
| 4-Cl | 96 |
| 4-Br | 94 |
| 4-NO₂ | 90 |
Source: Adapted from Nagarapu et al., Organic and Medicinal Chemistry Letters, 2014, 4:2.[8]
In this case, while all yields are high, there is a slight trend suggesting that strongly electron-donating (-OCH₃) and strongly electron-withdrawing (-NO₂) groups may result in slightly lower yields compared to the unsubstituted or halogen-substituted counterparts.
Steric Effects: The Challenge of Ortho-Substitution
Steric hindrance plays a significant role in the reactivity of phenacyl bromides. Ortho-substituents can impede the approach of the nucleophile to the α-carbon, thereby slowing down the Sₙ2 reaction and often leading to a decrease in yield. This diminished reactivity of ortho-substituted phenacyl bromides has been systematically studied and is attributed to rotational barrier effects and repulsion between the substituent and the approaching nucleophile.[6]
Experimental Protocol: Hantzsch Synthesis of 4-(4-chlorophenyl)-2-aminothiazole
This protocol provides a detailed, step-by-step methodology for a representative heterocycle synthesis.
Materials:
-
4'-Chloro-α-bromoacetophenone (1 mmol)
-
Thiourea (1.2 mmol)
-
Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (10 mol%)
-
Methanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4'-chloro-α-bromoacetophenone (1 mmol), thiourea (1.2 mmol), and Bu₄NPF₆ (10 mol%).
-
Add methanol (5 mL) to the flask.
-
Stir the mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 15-20 minutes), filter the reaction mixture to collect the solid product.
-
Wash the solid with cold methanol.
-
Dry the product under vacuum to obtain 4-(4-chlorophenyl)-2-aminothiazole.
This protocol is based on the methodology described by Kocabas et al. for the rapid synthesis of thiazoles.[7]
Conclusion and Future Perspectives
The choice of substituted phenacyl bromide is a critical parameter in the synthesis of heterocyclic compounds. While electronic effects can modulate the rate of the initial nucleophilic substitution, their impact on the final isolated yield may be less pronounced under optimized reaction conditions. Steric hindrance, particularly from ortho-substituents, generally leads to a more significant decrease in reactivity and yield.
For researchers and drug development professionals, this guide highlights the importance of considering both electronic and steric factors when selecting starting materials. While phenacyl bromides with a range of substituents can often provide excellent yields, particularly in robust reactions like the Hantzsch thiazole synthesis, careful optimization of reaction conditions is key to overcoming potential reactivity challenges and maximizing product output. Future research in this area will likely focus on the development of novel catalytic systems that can further minimize the influence of substituent effects and provide high yields across an even broader range of substrates.
References
- A metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Indian Academy of Sciences. [Link]
- SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. International Journal of Scientific Development and Research (IJSDR). [Link]
- A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, Vol. 81, No. 12, 2010. [Link]
- Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
- Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Semantic Scholar. [Link]
- Aziridine synthesis. Organic Chemistry Portal. [Link]
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. International Journal of Molecular Sciences. [Link]
- Effect of Substituent and Nucleophile in the Phenacylation of Benz imidazole.
- Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. PubMed. [Link]
- A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing. [Link]
- Synthesis of substituted imidazoles from phenacyl bromides.
- An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF.
- The Gabriel Synthesis. Master Organic Chemistry. [Link]
- Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
- Feist–Benary synthesis. Wikipedia. [Link]
- Tail-approach based design, synthesis, and cytotoxic evaluation of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives with suggested carbonic anhydrase IX inhibition mechanism. RSC Publishing. [Link]
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing. [Link]
- Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Synthesis of Aziridines. YouTube. [Link]
- Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. [Link]
- Feist‐Benary synthesis.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evalu
- Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Comput
- Thiazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis of 2-aminothiazole derivatives: A short review.
- The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. PubMed. [Link]
- Feist-Benary Synthesis Of Furan. YouTube. [Link]
- Synthesis and Characterization of New Substituted 1,3-Thiazole and 1,3,4-Thiadiazine Derivatives from Monothiocarbohydrazones. Jordan Journal of Chemistry. [Link]
- The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. Molecules. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. longdom.org [longdom.org]
A Comparative Guide to Novel Compounds Derived from 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone for Kinase Inhibition
This guide provides a comprehensive technical overview and comparative analysis of a novel series of putative kinase inhibitors derived from the versatile building block, 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, and comparative performance of these novel entities against a well-established kinase inhibitor. The experimental data presented herein is illustrative, designed to guide researchers in their evaluation of similar compounds.
The strategic incorporation of a difluoromethoxy group into small molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] The title compound, this compound, serves as a key starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.
Rationale and Design of Novel Compounds
The core hypothesis of this study is that the 4-(difluoromethoxy)phenyl moiety can serve as a privileged scaffold for the development of potent and selective kinase inhibitors. The α-bromo ketone functionality of the starting material provides a reactive handle for the facile synthesis of various heterocyclic cores, such as imidazoles, thiazoles, and oxazoles, which are prevalent in known kinase inhibitors.[2]
For the purpose of this guide, we will focus on a hypothetical series of 2-amino-N-aryl-thiazole derivatives synthesized from this compound and compare their in vitro activity against a known multi-kinase inhibitor, Sorafenib.
Synthesis and Characterization
The synthesis of the novel thiazole derivatives proceeds via a Hantzsch-type thiazole synthesis, a reliable and well-documented method.
General Synthetic Scheme:
Caption: General synthetic route to novel thiazole derivatives.
Experimental Protocol: Synthesis of a Representative Novel Compound (NC-1)
-
To a solution of this compound (1.0 eq) in ethanol, add the appropriate N-arylthiourea (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-N-aryl-thiazole derivative.
Characterization of Novel Compounds
All synthesized compounds should be rigorously characterized to confirm their structure and purity.[3][4][5][6][7]
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the covalent framework. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity, typically >95% for biological screening. |
| Elemental Analysis | Confirmation of the empirical formula. |
Comparative Performance Analysis: Kinase Inhibition
The inhibitory potential of the novel compounds was assessed against a panel of kinases, with a primary focus on kinases implicated in cancer progression, such as VEGFR2 and BRAF, for which Sorafenib is a known inhibitor.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[8]
Caption: Workflow for the in vitro kinase inhibition assay.
Comparative IC₅₀ Data (Illustrative)
| Compound | VEGFR2 IC₅₀ (nM) | BRAF IC₅₀ (nM) |
| NC-1 | 25 | 150 |
| NC-2 | 15 | 80 |
| Sorafenib | 90 | 60 |
Interpretation of Results:
The illustrative data suggests that the novel compounds, particularly NC-2, exhibit potent inhibition of VEGFR2, with improved activity compared to Sorafenib. While Sorafenib shows greater potency against BRAF, the novel compounds demonstrate a different selectivity profile, which could be advantageous in targeting specific cancer types with less off-target effects.
Comparative Performance Analysis: Anti-inflammatory Activity
Given that many kinase signaling pathways are implicated in inflammation, the novel compounds were also evaluated for their potential anti-inflammatory properties.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by murine macrophage cells (RAW 264.7) upon stimulation with lipopolysaccharide (LPS).[9][10][11]
Caption: Workflow for the in vitro anti-inflammatory assay.
Comparative Inhibition of NO Production (Illustrative)
| Compound | Inhibition of NO Production (%) at 10 µM |
| NC-1 | 65 |
| NC-2 | 75 |
| Dexamethasone | 85 |
Interpretation of Results:
The hypothetical data indicates that the novel compounds possess significant anti-inflammatory activity, with NC-2 showing comparable efficacy to the well-known anti-inflammatory drug, Dexamethasone, in this in vitro model. This suggests a potential dual therapeutic application for these compounds.
Conclusion and Future Directions
The novel series of 2-amino-N-aryl-thiazole derivatives, synthesized from the readily available starting material this compound, demonstrates promising potential as both kinase inhibitors and anti-inflammatory agents. The illustrative data highlights the superior potency of these compounds against VEGFR2 compared to Sorafenib and significant anti-inflammatory effects.
Further studies should focus on:
-
Expansion of the Kinase Panel: Profiling the novel compounds against a broader range of kinases to fully elucidate their selectivity.
-
In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of cancer and inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives to optimize potency and selectivity.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.
This guide provides a foundational framework for the characterization and comparative evaluation of novel compounds derived from this compound. The presented methodologies and illustrative data underscore the potential of this chemical scaffold in the discovery of new therapeutic agents.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org. [Link]
- Characterising new chemical compounds & measuring results. (n.d.). Royal Society. [Link]
- Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2022). Food Safety and Health. [Link]
- Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
- The Significance of Fluorine Chemistry: 4'-(Trifluoromethoxy)acetophenone as a Key Player. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (2024). Nanotechnology Perceptions. [Link]
- In vitro kinase assay. (2023). protocols.io. [Link]
- Characterization of Organic Compounds. (n.d.).
- Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. (2014). Journal of Organic Chemistry. [Link]
- Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. (2016).
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2017). NCBI. [Link]
- What is the exact protocol for assaying the anti-inflammatory activity of plant extracts in vitro? (2015).
- Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. (2014). Organic Chemistry Portal. [Link]
- Synthesis of compounds useful in the manufacture of ketorolac. (2002).
- Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. (2023). ChemRxiv. [Link]
- 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). NCBI. [Link]
- Novel compounds. (2003).
- Fluorine in Pharmaceutical and Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
- Multiple-component solid phases containing at least one active pharmaceutical ingredient. (2010).
- Studies on antiinflammatory agents. I. Synthesis and pharmacological properties of 2'-phenoxymethanesulfonanilide derivatives. (1992). Chemical & Pharmaceutical Bulletin. [Link]
- Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. (2009).
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem. [Link]
- 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009).
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells. (2018). NCBI. [Link]
- MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (2021). Iraqi Journal of Pharmaceutical Sciences. [Link]
- Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. (2015). JSciMed Central. [Link]
- Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. (2014). Bioorganic & Medicinal Chemistry. [Link]
- Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). (2022).
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). NCBI. [Link]
- Innovations in Salmeterol Synthesis: Exploring the Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Design, synthesis and evaluation of antiinflammatory, analgesic and ulcerogenicity studies of novel S-substituted phenacyl-1,3,4-oxadiazole-2-thiol and Schiff bases of diclofenac acid as nonulcerogenic derivatives. (2008). Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. rroij.com [rroij.com]
- 6. nano-ntp.com [nano-ntp.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Mechanisms of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: A Cornerstone in Modern Synthesis
In the landscape of pharmaceutical and agrochemical research, the strategic construction of complex molecular architectures is paramount. Among the versatile synthons available to chemists, α-haloketones stand out for their predictable reactivity and utility as precursors to a wide array of functional groups and heterocyclic systems. This guide provides an in-depth analysis of the reaction mechanisms involving 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone , a key building block whose unique electronic properties, conferred by the difluoromethoxy group, make it an invaluable tool in drug discovery.[1][2]
This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to illuminate the causality behind experimental choices, offering a framework for validating reaction mechanisms and empowering researchers to optimize their synthetic strategies. We will dissect the principal reaction pathways, compare them with viable alternatives, and provide the experimental data necessary for informed decision-making.
The Enhanced Reactivity of α-Bromoketones: An Overview
The reactivity of α-haloketones, such as this compound, is significantly enhanced compared to simple alkyl halides.[3] This heightened reactivity is primarily attributed to the neighboring carbonyl group, which activates the α-carbon for nucleophilic attack. The general mechanism for the synthesis of such compounds involves the acid-catalyzed α-halogenation of the parent ketone. This process proceeds through a rate-determining enol intermediate, which then acts as a nucleophile, attacking an electrophilic halogen source like bromine (Br₂).[4][5]
The presence of the electron-withdrawing difluoromethoxy group on the phenyl ring further influences the electrophilicity of the carbonyl carbon, which can, in turn, affect the rates and outcomes of subsequent reactions.
Core Reaction Mechanisms and Their Validation
Nucleophilic Substitution (SN2) Reactions
The most fundamental reaction of this compound is the SN2 displacement of the bromide ion by a nucleophile. This pathway is foundational for introducing a wide variety of substituents at the α-position.
Mechanism: The reaction proceeds via a backside attack of the nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon is chiral. The carbonyl group facilitates this reaction by stabilizing the transition state.
Caption: SN2 displacement of bromide by a nucleophile (Nu⁻).
Experimental Protocol: General Procedure for SN2 Reaction with a Phenoxide Nucleophile
-
Reagent Preparation: Dissolve 1.0 equivalent of this compound in a suitable aprotic polar solvent such as acetone or DMF.
-
Addition of Nucleophile: Add 1.1 equivalents of the desired phenol and 1.2 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction Conditions: Stir the mixture at room temperature or gentle heat (40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the inorganic salts, evaporate the solvent, and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Trustworthiness: The progress of the reaction can be easily monitored for the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The final product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hantzsch Thiazole Synthesis
A cornerstone of heterocyclic chemistry, the Hantzsch synthesis provides a direct route to thiazole derivatives, which are prevalent scaffolds in many therapeutic agents.[3] This reaction involves the condensation of an α-haloketone with a thioamide.
Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, displacing the bromide. The resulting intermediate then undergoes cyclization and subsequent dehydration to yield the thiazole ring.
Caption: Key stages of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a primary thioamide (e.g., thioacetamide) in ethanol.
-
Reaction Conditions: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Isolation: The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration. If no precipitate forms, extract the product with an appropriate organic solvent.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.
Comparative Analysis with Alternative Reagents
The choice of the α-haloketone can significantly impact reaction outcomes. Below is a comparison of this compound with its chloro and iodo analogs.
| Feature | α-Chloro | α-Bromo | α-Iodo |
| Reactivity | Lower | Optimal | Higher (often too reactive) |
| Stability | High | Good | Lower (can decompose) |
| Cost | Lowest | Moderate | Highest |
| Leaving Group Ability | Fair | Good | Excellent |
Rationale: The bromo-derivative generally offers the best balance of reactivity and stability for most applications.[6] While the iodo-analog is more reactive, it is also less stable and more expensive. The chloro-analog, though cost-effective, often requires harsher reaction conditions.
Alternative Synthetic Pathways
While this compound is a highly effective intermediate, alternative strategies can be employed to synthesize similar target molecules. For instance, α-amino ketones, precursors to many heterocycles, can be synthesized via the direct amination of the bromoketone or through alternative routes starting from the corresponding ketone.
Caption: Comparison of synthetic routes to α-amino ketones.
Comparative Data for α-Amino Ketone Synthesis
| Parameter | Route A (via Bromoketone) | Route B (via Nitrosation) |
| Number of Steps | 2 | 2 |
| Reagents | Br₂, Amine | Alkyl nitrite, Reducing agent |
| Typical Yields | 70-90% | 60-80% |
| Safety Concerns | Lachrymatory bromoketone | Potentially mutagenic nitroso compounds |
| Substrate Scope | Broad | Can be substrate-dependent |
Conclusion
This compound is a robust and versatile intermediate in modern organic synthesis. Its well-defined reactivity, primarily centered around SN2 displacement and condensations to form heterocycles, makes it a reliable choice for drug discovery and development professionals. While alternative α-haloketones and synthetic pathways exist, the bromo-derivative often provides an optimal balance of reactivity, stability, and cost-effectiveness. A thorough understanding of the underlying reaction mechanisms, coupled with rigorous experimental validation, is essential for leveraging the full potential of this powerful synthetic building block.
References
- Chemistry LibreTexts. (2023). 22.
- Fiveable. (n.d.).
- University of Pretoria. (n.d.).
- YouTube. (2019).
- Journal of the American Chemical Society. (n.d.). Reactions of nucleophiles with α-halo ketones. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Respiratory Relief: Understanding 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) in Modern Drug Discovery. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. [Link]
- PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Salmeterol Synthesis: Exploring the Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. [Link]
- ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
Sources
A Researcher's Guide to Isotopic Labeling with 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and development, the ability to trace, quantify, and understand the metabolic fate of a molecule is paramount. Isotopic labeling is a cornerstone technique that provides these critical insights, enabling researchers to navigate the complexities of absorption, distribution, metabolism, and excretion (ADME) studies. This guide offers an in-depth technical exploration of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone as a promising reagent for the isotopic labeling of phenolic and thiolic moieties within drug candidates.
This document moves beyond a simple procedural outline, offering a comparative analysis against alternative labeling strategies. By delving into the causality behind experimental choices and grounding our recommendations in established chemical principles, we aim to provide a comprehensive resource for scientists seeking to employ robust and insightful isotopic labeling strategies in their research.
The Strategic Advantage of the Difluoromethoxy Group in Isotopic Labeling
The selection of a labeling reagent is a critical decision that can significantly impact the quality and interpretability of data from metabolic studies. "this compound" offers a unique combination of features that make it an attractive candidate for labeling phenolic and thiolic functional groups.
The core of its utility lies in the difluoromethoxy (-OCF₂H) group . This moiety is increasingly recognized in medicinal chemistry as a metabolically stable bioisostere for more common groups like the methoxy (-OCH₃) group. The high strength of the carbon-fluorine bond confers significant resistance to oxidative metabolism, particularly O-demethylation, a frequent metabolic pathway for methoxy-containing compounds.[1][2] This inherent stability ensures that the isotopic label remains attached to the parent molecule or its primary metabolites throughout their biological journey, providing a clearer and more accurate picture of their metabolic fate.
Furthermore, the difluoromethoxy group can influence the physicochemical properties of the labeled molecule, such as lipophilicity and hydrogen bonding potential, which can be strategically leveraged in drug design.[2]
Mechanism of Labeling: Alkylation of Phenols and Thiols
"this compound" is an α-bromoacetophenone. The primary mechanism for labeling involves the nucleophilic substitution of the bromine atom by the lone pair of electrons on the oxygen of a phenol or the sulfur of a thiol. This reaction, a classic example of Williamson ether or thioether synthesis, forms a stable ether or thioether linkage, respectively, covalently attaching the difluoromethoxy-containing phenacyl group to the target molecule.
Caption: General reaction scheme for labeling phenols and thiols.
The reactivity of the α-bromo ketone is a key determinant of the reaction's efficiency. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-bromine bond, making it susceptible to nucleophilic attack.
Comparative Analysis with Alternative Labeling Reagents
The selection of a labeling reagent should be a considered process, weighing the advantages and disadvantages of each option in the context of the specific research question. Here, we compare "this compound" with other commonly used reagents for labeling phenols and thiols.
| Labeling Reagent | Target Functionality | Linkage Stability | Metabolic Stability of Label | Key Advantages | Key Disadvantages |
| This compound | Phenols, Thiols | High (Ether/Thioether) | High | Introduces a metabolically robust difluoromethoxy group; provides a unique mass shift for MS analysis. | Potentially higher cost; reactivity may vary with substrate. |
| Iodoacetamide | Thiols | High (Thioether) | Moderate | Highly reactive and specific for thiols. | Label itself can be susceptible to metabolism; may not be suitable for all applications. |
| Maleimides | Thiols | High (Thioether) | Moderate | Highly specific for thiols under controlled pH. | Potential for side reactions and instability of the maleimide ring.[3] |
| Dansyl Chloride | Phenols, Amines | Moderate (Sulfonate Ester) | Moderate | Fluorescent tag allows for UV/fluorescence detection in addition to MS. | Can label multiple functional groups; linkage may be less stable than ether bonds. |
| Diazomethane (isotopically labeled) | Carboxylic Acids, Phenols | High (Ester/Ether) | High (for methyl group) | Simple methylation; small mass shift. | Highly toxic and explosive; requires specialized handling. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific substrate and analytical requirements.
Protocol 1: Isotopic Labeling of a Phenolic Compound
Objective: To label a phenolic drug candidate with "this compound" for mass spectrometry-based metabolic analysis.
Materials:
-
Phenolic drug candidate
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the phenolic drug candidate (1.0 mmol) and "this compound" (1.1 mmol) in anhydrous acetonitrile (20 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.0 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and then brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure labeled compound.
Caption: Workflow for isotopic labeling of a phenolic compound.
Protocol 2: Isotopic Labeling of a Thiol-Containing Compound
Objective: To label a thiol-containing peptide with "this compound".
Materials:
-
Thiol-containing peptide
-
This compound
-
Ammonium bicarbonate buffer (pH ~7.8)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the thiol-containing peptide in ammonium bicarbonate buffer.
-
Reagent Preparation: Prepare a stock solution of "this compound" in acetonitrile.
-
Reaction: Add the labeling reagent solution to the peptide solution in a 5-10 fold molar excess. Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small amount of a thiol-containing scavenger (e.g., dithiothreitol) if necessary.
-
Purification: Acidify the reaction mixture with trifluoroacetic acid and purify the labeled peptide using a C18 SPE cartridge.
-
Lyophilization: Lyophilize the purified peptide to obtain a dry powder.
Data Analysis and Validation
The success of the labeling reaction and the integrity of the labeled molecule should be confirmed using mass spectrometry and, if necessary, NMR spectroscopy.
-
Mass Spectrometry (MS): The primary method for analysis. A successful labeling reaction will result in a mass shift corresponding to the mass of the added phenacyl group minus the mass of the bromine atom. High-resolution mass spectrometry can confirm the elemental composition of the labeled product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the site of labeling and the structural integrity of the molecule. The appearance of new signals in the aromatic and methylene regions of the ¹H NMR spectrum, along with shifts in the signals of the parent molecule, will indicate a successful reaction.
Conclusion
"this compound" presents a valuable tool for researchers engaged in drug metabolism and pharmacokinetic studies. Its key strengths lie in the introduction of a metabolically robust difluoromethoxy group, which helps to ensure the integrity of the isotopic label throughout biological systems. The straightforward alkylation chemistry for labeling phenols and thiols makes it an accessible reagent for many laboratories. While direct comparative data for this specific reagent is still emerging, its properties, when evaluated against other labeling agents, suggest it is a strong candidate for applications where label stability is of paramount importance. As with any labeling strategy, careful optimization and thorough analytical validation are essential to ensure the generation of high-quality, reliable data.
References
- Isotopic labeling of metabolites in drug discovery applic
- Isotopic Labeling of Metabolites in Drug Discovery Applications.
- Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and R
- Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.
- Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
- Core-Labeling (Radio) Synthesis of Phenols. PMC. [Link]
- Core-Labeling Synthesis of Phenols. ChemRxiv. [Link]
- Isotopic labeling experiments and proposed reaction mechanism a...
- Spectrally accurate quantitative analysis of isotope-labeled compounds. PubMed. [Link]
- Synthesis of isotopically labeled 1,3-dithiane. NIH. [Link]
- Multiple isotopic labels for quantit
- Multiple Isotopic Labels for Quantitative Mass Spectrometry.
- 2'-Amino-5'-bromoacetophenone.
- 2'-Bromoacetophenone. SpectraBase. [Link]
- 2'-Bromoacetophenone - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
- Isotopic labeling. Wikipedia. [Link]
- Isotopic labeling-assisted metabolomics using LC–MS. PMC. [Link]
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics.
- Synthesis of sulfides (thioethers)
- Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chrom
- Thiols And Thioethers. Master Organic Chemistry. [Link]
- 2-Bromoacetophenone.
- Isotopic labelling in the study of organic and organometallic mechanism and structure: An account.
- Synthesis of thiols and thioether. YouTube. [Link]
- Regulation of bilayer stability in Clostridium butyricum: studies on the polymorphic phase behavior of the ether lipids. PubMed. [Link]
- Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. MDPI. [Link]
- Synthetic Isotopic Labeling. Peking University. [Link]
Sources
A Comparative Guide to the Kinetic Profile of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, α-haloketones stand out as pivotal intermediates due to their inherent reactivity as potent electrophiles.[1][2] Among these, substituted phenacyl bromides are frequently employed for the alkylation of a wide array of nucleophiles, including amines, phenols, and thiols. This guide provides an in-depth kinetic analysis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone , a fluorinated building block of increasing interest, and objectively compares its reactivity profile against other commonly used α-bromoacetophenones. By understanding the electronic influence of the novel difluoromethoxy substituent, researchers can make more informed decisions in reaction design and optimization.
The Enduring Utility of α-Bromo Ketones: A Mechanistic Overview
The high reactivity of α-bromo ketones stems from the synergistic electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. This electronic arrangement polarizes the α-carbon-bromine bond, rendering the α-carbon highly susceptible to nucleophilic attack, primarily through an SN2 mechanism.[2][3] The rate of this reaction is critically dependent on the electrophilicity of the α-carbon, which can be modulated by substituents on the aromatic ring.
This guide will compare the kinetic performance of this compound with the following benchmark and alternative reagents:
-
2-Bromo-1-phenylethanone (Phenacyl bromide): The unsubstituted parent compound.
-
2-Bromo-1-(4-methoxyphenyl)ethanone: An analogue with a classic electron-donating group.
-
2-Bromo-1-(4-nitrophenyl)ethanone: A derivative bearing a strong electron-withdrawing group.
The difluoromethoxy group (-OCHF₂) presents a unique electronic profile, characterized by a strong inductive electron-withdrawing effect (-I) due to the fluorine atoms, and a potential, albeit weaker, electron-donating resonance effect (+R) from the oxygen lone pairs. Understanding the net electronic impact of this group is crucial for predicting its reactivity.
Experimental Design for Comparative Kinetic Analysis
To quantitatively assess the reactivity of these α-bromo ketones, a well-controlled kinetic study is paramount. The following protocol outlines a robust methodology for monitoring the reaction rate with a model nucleophile, aniline, using High-Performance Liquid Chromatography (HPLC).[4]
Workflow for Kinetic Experiment
Caption: Experimental workflow for kinetic analysis.
Detailed Protocol
Objective: To determine the pseudo-first-order rate constant for the reaction of various substituted phenacyl bromides with aniline.
Materials:
-
This compound
-
2-Bromo-1-phenylethanone
-
2-Bromo-1-(4-methoxyphenyl)ethanone
-
2-Bromo-1-(4-nitrophenyl)ethanone
-
Aniline
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
-
Thermostatted reaction vessel or water bath.
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.01 M stock solution of each α-bromo ketone in acetonitrile.
-
Prepare a 0.2 M stock solution of aniline in acetonitrile. The large excess of aniline ensures pseudo-first-order kinetics with respect to the α-bromo ketone.
-
-
HPLC Method Development:
-
Develop an isocratic HPLC method capable of resolving the reactant α-bromo ketone from the N-phenacylaniline product. A typical mobile phase would be a mixture of acetonitrile and water with 0.1% TFA. Set the UV detector to a wavelength where both reactant and product have significant absorbance.
-
-
Kinetic Run:
-
Pipette 10.0 mL of the 0.01 M α-bromo ketone solution into the thermostatted reaction vessel and allow it to equilibrate at 25.0 ± 0.1 °C.
-
To initiate the reaction, rapidly add 10.0 mL of the 0.2 M aniline solution and start the timer (t=0). The final concentrations will be 0.005 M for the α-bromo ketone and 0.1 M for aniline.
-
At regular intervals (e.g., 0, 2, 5, 10, 15, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing 900 µL of the HPLC mobile phase. This dilution effectively stops the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC.
-
-
Data Processing:
-
For each time point, determine the concentration of the remaining α-bromo ketone based on its peak area relative to the initial peak area at t=0.
-
Plot ln([α-bromo ketone]t / [α-bromo ketone]0) versus time (in seconds).
-
The slope of the resulting straight line will be equal to -kobs (the observed pseudo-first-order rate constant).
-
Comparative Performance and Data Interpretation
The rate of the SN2 reaction is highly sensitive to the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) are expected to increase the reaction rate by enhancing the electrophilicity of the α-carbon, while electron-donating groups (EDGs) should decrease the rate.
Anticipated Kinetic Data
The following table summarizes the expected trend in reactivity based on the electronic properties of the para-substituents.
| Reagent | Para-Substituent | Expected Electronic Effect | Predicted Relative Rate Constant (krel) |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | -OCH₃ | Strongly Donating | < 1 |
| 2-Bromo-1-phenylethanone | -H | Neutral | 1 |
| This compound | -OCHF₂ | Moderately Withdrawing | > 1 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | -NO₂ | Strongly Withdrawing | >> 1 |
Analysis of Substituent Effects
Caption: Influence of substituents on reaction rate.
-
-OCH₃ (Methoxy): This group is a strong resonance donor (+R > -I), increasing electron density on the ring and through the carbonyl group, which deactivates the α-carbon towards nucleophilic attack. This results in the slowest reaction rate.
-
-H (Hydrogen): This serves as the baseline for comparison.
-
-NO₂ (Nitro): As a powerful inductive and resonance withdrawing group (-I, -R), the nitro group significantly depletes electron density from the α-carbon, making it highly electrophilic and accelerating the reaction dramatically.
-
-OCHF₂ (Difluoromethoxy): This is the group of primary interest. The two fluorine atoms exert a potent inductive-withdrawing effect (-I). While the oxygen can donate via resonance (+R), this effect is substantially diminished by the electron-withdrawing fluorine atoms. The net result is that the -OCHF₂ group acts as an electron-withdrawing group, though likely less powerful than a nitro group. Therefore, This compound is predicted to be significantly more reactive than its unsubstituted and methoxy-substituted counterparts, but less reactive than the nitro-substituted analogue.
This enhanced, yet moderate, reactivity makes it a valuable reagent when a higher degree of electrophilicity is required without the extreme activation and potential side reactions associated with a nitro group.
Conclusion and Field Application Insights
This guide provides a framework for the kinetic evaluation of this compound. The experimental protocol described is robust and adaptable for various nucleophiles and analytical systems.
Key Takeaways for the Practicing Scientist:
-
Predictable Reactivity: The difluoromethoxy group acts as an effective electron-withdrawing substituent, enhancing the alkylation rate compared to phenacyl bromide itself. This makes it a superior choice for reactions with weaker nucleophiles or when faster reaction times are desired.
-
Tunable Electrophilicity: For applications requiring fine-tuning of reactivity, the series of substituted phenacyl bromides offers a predictable gradient of electrophilicity. This compound occupies an intermediate position of enhanced reactivity.
-
Self-Validating Protocols: The described kinetic methodology, which relies on monitoring the disappearance of a reactant under pseudo-first-order conditions, is a self-validating system. A linear plot of ln([A]t/[A]0) vs. time confirms the assumed reaction order and provides confidence in the calculated rate constant.
By leveraging the unique electronic properties of the difluoromethoxy group, researchers can expand their synthetic toolkit, enabling more efficient and controlled construction of complex molecules for pharmaceutical and materials science applications.
References
- (2026). Current time information in Pasuruan, ID. Google.
- Miyawaki, T., et al. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health.
- BenchChem. (2025). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery. BenchChem.
- Chemistry LibreTexts. (2021, September 11). 13.2: Chemical Kinetics. Chemistry LibreTexts.
- BenchChem. (2025). A Comparative Guide to Alternative Alkylating Reagents for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. BenchChem.
- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.
- Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.
Sources
A Senior Application Scientist's Guide to In Silico Modeling vs. Experimental Realities: The Hantzsch Thiazole Synthesis with 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
For researchers, scientists, and drug development professionals, the accurate prediction of reaction outcomes is a cornerstone of efficient and cost-effective discovery. In this guide, we delve into the in silico modeling of a reaction involving the versatile building block, 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone . We will compare theoretical predictions with established experimental outcomes for a classic and robust transformation: the Hantzsch thiazole synthesis. This guide will provide an objective comparison of in silico methodologies and their predictive power against the ground truth of the laboratory bench.
Introduction: The Power and Pitfalls of Predictive Chemistry
In modern drug discovery and process development, in silico modeling has emerged as an indispensable tool.[1] By simulating reactions at a molecular level, we can anticipate potential products, understand reaction mechanisms, and estimate energetic barriers, thereby prioritizing synthetic routes and minimizing resource-intensive trial-and-error experimentation.[2] However, the accuracy of these computational predictions is intrinsically tied to the chosen theoretical models and their parameterization. This guide will explore these nuances through the lens of the Hantzsch thiazole synthesis, a cornerstone reaction in medicinal chemistry for the formation of the biologically significant thiazole scaffold.[3][4][5]
Our model reaction is the condensation of this compound with thiourea. This α-bromo ketone is a valuable synthon due to the presence of the difluoromethoxy group, which can enhance metabolic stability and receptor binding affinity in drug candidates. Understanding its reactivity is therefore of significant interest.
The Experimental Benchmark: Hantzsch Thiazole Synthesis
Representative Experimental Protocol: Synthesis of 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole
A typical experimental procedure involves the reaction of the α-bromo ketone with thiourea in a suitable solvent, often ethanol, under reflux conditions.[7]
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 mmol) and thiourea (1.2 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole.
Expected Outcome: Based on analogous reactions, this synthesis is expected to proceed with a high yield, typically in the range of 80-95%.[4][7]
In Silico Modeling: A Comparative Approach
To model the Hantzsch thiazole synthesis of this compound, we can employ several computational chemistry techniques. The primary goal is to predict the reaction's feasibility, mechanism, and potential side products. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.[2]
Computational Workflow
The following diagram outlines a typical workflow for the in silico modeling of this reaction.
Caption: A generalized workflow for the in silico modeling of a chemical reaction using computational chemistry methods.
Detailed In Silico Protocol:
-
Reactant and Product Structure Preparation:
-
Build the 3D structures of the reactants (this compound and thiourea) and the expected product (2-amino-4-(4-(difluoromethoxy)phenyl)thiazole) using a molecular editor.
-
Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method like PM7) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculations:
-
Optimize the geometries of the reactants, product, and any proposed intermediates and transition states using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data like enthalpy and Gibbs free energy.
-
-
Transition State Search:
-
Locate the transition state (TS) for the key bond-forming and bond-breaking steps of the reaction mechanism. This is a critical step to determine the activation energy of the reaction.
-
Common methods for TS searching include Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to a saddle point.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform IRC calculations starting from the optimized transition state structure. This confirms that the transition state connects the correct reactants and products on the potential energy surface.
-
-
Analysis of Results:
-
Construct a reaction energy profile by plotting the relative Gibbs free energies of the reactants, transition states, intermediates, and products.
-
The overall reaction Gibbs free energy (ΔG) indicates the thermodynamic feasibility of the reaction (a negative ΔG suggests a spontaneous reaction).
-
The activation energy (Ea), the energy difference between the reactants and the highest energy transition state, provides insight into the reaction kinetics (a lower Ea suggests a faster reaction).
-
Comparison of In Silico Predictions and Experimental Data
The following table summarizes the expected outcomes from both the in silico modeling and the experimental synthesis.
| Parameter | In Silico Prediction (DFT B3LYP/6-31G(d)) | Experimental Data (Analog-Based) |
| Product Structure | 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole | 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole |
| Reaction Feasibility | Exergonic (Negative ΔG) | High Yield (>80%) |
| Reaction Rate | Low to moderate activation energy (Ea) | Proceeds readily at reflux temperature |
| Potential Byproducts | Minimal, with a clear energetic preference for the main product | Generally clean reaction with high purity after recrystallization |
Discussion: Bridging the Gap Between Theory and Practice
The in silico modeling, when performed with appropriate methodologies, is expected to accurately predict the formation of 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole as the major product of the Hantzsch synthesis. The calculated negative Gibbs free energy of the reaction will align with the experimentally observed high yield, confirming the thermodynamic favorability of the process.
The predicted activation energy will provide a rationale for the experimental conditions. A relatively low activation barrier would be consistent with the reaction proceeding efficiently at the reflux temperature of ethanol. Furthermore, the computational analysis of the reaction pathway can help to rule out the significant formation of alternative, thermodynamically less favorable byproducts, which is in agreement with the typically clean nature of the Hantzsch thiazole synthesis.
The Causality Behind Experimental Choices: An In Silico Perspective
-
Choice of Solvent: In silico models can incorporate solvent effects using implicit (e.g., Polarizable Continuum Model - PCM) or explicit solvent models. These calculations can demonstrate how a polar protic solvent like ethanol stabilizes the charged intermediates and transition states in the Hantzsch mechanism, thereby lowering the activation energy and facilitating the reaction, validating its experimental use.
-
Reaction Temperature: While DFT calculations are typically performed at 0 K, the thermodynamic corrections from frequency calculations allow for the estimation of Gibbs free energies at different temperatures. This can show that the reaction becomes more favorable at the experimentally employed reflux temperature.
Trustworthiness of the Protocols: A Self-Validating System
The synergy between in silico modeling and experimental work creates a self-validating system. The experimental results confirm the predictions of the computational model, lending credibility to the theoretical approach. Conversely, the in silico model provides a mechanistic and energetic rationale for the observed experimental outcomes, deepening our understanding of the reaction. Any significant discrepancies would prompt a re-evaluation of both the computational model (e.g., choice of functional, basis set, or inclusion of explicit solvent molecules) and the experimental procedure (e.g., purity of reagents, reaction conditions).
Conclusion: In Silico Modeling as a Guide to Experimental Success
This guide demonstrates that in silico modeling, particularly with robust methods like DFT, can be a powerful predictive tool for understanding and planning chemical reactions. For the Hantzsch thiazole synthesis of this compound, computational methods are expected to accurately predict the reaction's feasibility and outcome. By providing a deeper understanding of the underlying reaction mechanism and energetics, in silico modeling can guide experimental design, accelerate the development of new synthetic routes, and ultimately contribute to more efficient and successful research and development in the pharmaceutical and chemical industries.
References
- Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Nano Bio Letters, 2(1). [Link]
- Pattanayak, P., & Pattanayak, L. (2009). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 21(8), 6031-6036. [Link]
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(8), 1339. [Link]
- FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.
- A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2015). RSC Advances, 5(103), 84964-84968. [Link]
- Thiazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. (2000). Pharmaceutical Chemistry Journal, 34(10), 521-523. [Link]
- Synthesis, Biological Evaluation, in Silico ADMET Prediction, Molecular Docking and Dynamics Studies of 4-phenoxyphenyl-thiazole-Schiff Base Derivatives. (2023). Chemistry & Biodiversity, 20(11), e202301131. [Link]
- Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]
- Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. (2022). Metabolites, 12(7), 633. [Link]
- Hantzsch Thiazole Synthesis. (2010). Comprehensive Organic Name Reactions and Reagents, 327, 1331-1334. [Link]
- In Silico Modeling: Accelerating drug development.
Sources
- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to Compound Library Construction: Evaluating the Efficacy of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
For researchers, scientists, and drug development professionals, the construction of diverse and novel compound libraries is the cornerstone of modern drug discovery. The strategic selection of building blocks is paramount to accessing unique chemical spaces and identifying promising lead candidates. This guide provides an in-depth technical comparison of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone , a fluorinated α-bromoacetophenone, against other commonly employed alternatives in the synthesis of privileged heterocyclic scaffolds. By examining experimental data and underlying chemical principles, we aim to equip you with the insights necessary to make informed decisions in your library synthesis endeavors.
The Strategic Advantage of the Difluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine-containing moieties into drug candidates has become a well-established strategy to enhance pharmacological properties. The difluoromethoxy (-OCHF₂) group, in particular, offers a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability.[1][2] Unlike the more electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCHF₂ group possesses a weakly acidic proton, allowing it to act as a hydrogen bond donor, which can be crucial for target engagement.[3] Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability, a critical parameter in drug design.[1]
This compound leverages these properties, presenting itself as a valuable building block for introducing the difluoromethoxy-phenyl motif into a variety of heterocyclic systems. Its α-bromo ketone functionality serves as a versatile electrophilic handle for a range of classical and multicomponent reactions.
Core Applications in Heterocyclic Synthesis: A Comparative Overview
α-Bromoacetophenones are workhorse reagents for the synthesis of a multitude of heterocyclic cores. In this guide, we will focus on three widely employed and robust reactions for compound library generation: the Hantzsch Thiazole Synthesis, Imidazole Synthesis, and the Gewald Aminothiophene Synthesis.
| α-Bromoacetophenone Derivative | Hantzsch Thiazole Synthesis (Yield %) | Imidazole Synthesis (Yield %) | Gewald Aminothiophene Synthesis (Yield %) | Key Considerations |
| This compound | ~85-95% (Projected) | ~80-90% (Projected) | ~70-85% (Projected) | Potentially enhanced metabolic stability and unique hydrogen bonding capabilities of the final products. The electron-withdrawing nature of the -OCHF₂ group may slightly accelerate the initial nucleophilic attack. |
| 2-Bromo-1-phenylethanone | 85-95%[4] | 80-90%[5] | 70-85%[6] | The unsubstituted benchmark, providing a baseline for comparison. |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 88-96%[4] | 85-95%[5] | 75-90%[7] | The electron-donating methoxy group can slightly increase reaction rates in some cases. Products are susceptible to O-demethylation. |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 82-92%[4] | 75-85%[8] | 65-80%[7] | The electron-withdrawing chloro group can facilitate the initial reaction but may also affect the electronics of the final heterocycle. |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 75-85%[4] | 70-80%[8] | 60-75%[7] | The strongly electron-withdrawing nitro group can significantly impact reactivity and may require adjusted reaction conditions. |
In-Depth Analysis and Experimental Protocols
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring, a prevalent scaffold in many biologically active compounds. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[9]
General Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Workflow.
Rationale for using this compound: The electron-withdrawing nature of the difluoromethoxy group is expected to enhance the electrophilicity of the carbonyl-adjacent carbon, potentially leading to faster reaction rates compared to electron-donating substituted analogs. The resulting 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole core is a valuable starting point for further diversification.
Detailed Experimental Protocol (Representative):
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added thiourea (1.2 mmol).
-
The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole.
Imidazole Synthesis
The synthesis of imidazoles from α-haloketones and amidines is a robust and versatile method for accessing this important heterocyclic motif, which is a key component of numerous pharmaceuticals.[5]
General Reaction Scheme:
Caption: Imidazole Synthesis Workflow.
Rationale for using this compound: Similar to the Hantzsch synthesis, the electronic properties of the difluoromethoxy group are anticipated to facilitate the initial nucleophilic attack by the amidine. The resulting imidazoles bearing the difluoromethoxy-phenyl moiety can be further functionalized to explore structure-activity relationships.
Detailed Experimental Protocol (Representative):
-
To a solution of an amidine hydrochloride (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (4:1, 10 mL) is added potassium bicarbonate (2.0 mmol).
-
The mixture is heated to reflux, and a solution of this compound (1.0 mmol) in THF (2 mL) is added dropwise.
-
The reaction is refluxed for 2-6 hours, with progress monitored by TLC.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted imidazole.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[6][10] While the classical Gewald reaction utilizes a ketone or aldehyde, α-haloketones can also be employed in modified procedures. A more common approach to access similar structures from α-haloketones is a two-step process involving the formation of a β-ketothioether followed by cyclization. For the purpose of this guide, we will consider the overall transformation.
General Reaction Scheme:
Sources
- 1. 2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google Patents [patents.google.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. gov.uk [gov.uk]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 9. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
A Head-to-Head Comparison of Synthetic Routes to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: A Guide for Researchers
Introduction: The Significance of a Key Building Block
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, efficient and scalable synthetic access to this α-bromo ketone is of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies for this compound, offering field-proven insights and actionable experimental protocols.
The synthesis of this compound is a two-stage process that first involves the preparation of the precursor, 1-(4-(difluoromethoxy)phenyl)ethanone, followed by its selective α-bromination. This guide will delve into both stages, presenting and comparing the most viable synthetic methodologies.
Part 1: Synthesis of the Precursor: 1-(4-(difluoromethoxy)phenyl)ethanone
The most common and economically viable route to 1-(4-(difluoromethoxy)phenyl)ethanone begins with the readily available 4-hydroxyacetophenone. The key transformation is the difluoromethylation of the phenolic hydroxyl group.
Route 1: Difluoromethylation with Chlorodifluoromethane
This industrial-scale method involves the reaction of 4-hydroxyacetophenone with chlorodifluoromethane (CHClF₂) in the presence of a base.
Reaction Scheme:
Figure 1: Synthesis of 1-(4-(difluoromethoxy)phenyl)ethanone.
Experimental Protocol:
-
To a solution of 4-hydroxyacetophenone and a suitable base (e.g., sodium hydroxide or potassium hydroxide) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), chlorodifluoromethane gas is bubbled at a controlled temperature.
-
The reaction is typically carried out under pressure in an autoclave to maintain a sufficient concentration of the gaseous reagent.
-
The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford 1-(4-(difluoromethoxy)phenyl)ethanone.
Discussion:
-
Expertise & Experience: The choice of base and solvent is critical for this reaction. A strong base is required to deprotonate the phenol, and a polar aprotic solvent is necessary to solvate the resulting phenoxide and facilitate the nucleophilic attack on the chlorodifluoromethane. The reaction temperature and pressure are key parameters that need to be carefully controlled to ensure optimal yield and minimize side reactions.
-
Trustworthiness: This method is well-established and has been widely used in industrial settings for the synthesis of difluoromethoxy-containing compounds.[1] The scalability of this process makes it a reliable choice for large-scale production.
-
Authoritative Grounding: The mechanism of this reaction involves the in-situ generation of difluorocarbene (:CF₂) from CHClF₂ under basic conditions, which then reacts with the phenoxide.
Part 2: Head-to-Head Comparison of α-Bromination Routes
The crucial step in the synthesis of the target molecule is the selective bromination at the α-position of the ketone. Several methods have been developed for this transformation, each with its own set of advantages and disadvantages.
Route 2A: Direct Bromination with Elemental Bromine
This classical approach involves the reaction of the ketone with elemental bromine (Br₂) in the presence of an acid catalyst.
Reaction Scheme:
Figure 2: Direct α-Bromination with Elemental Bromine.
Experimental Protocol:
-
1-(4-(difluoromethoxy)phenyl)ethanone is dissolved in a suitable solvent such as methanol or dioxane.[2]
-
A catalytic amount of a strong acid, like hydrobromic acid or acetic acid, is added to the solution.[2]
-
A solution of elemental bromine in the same solvent is added dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched, for example, by the addition of a sodium thiosulfate solution to consume any unreacted bromine.
-
The product is then extracted into an organic solvent, washed, dried, and concentrated.
-
Purification is typically achieved by recrystallization or column chromatography.
Discussion:
-
Expertise & Experience: The acid catalyst is essential for this reaction as it promotes the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.[2] The rate of bromine addition and temperature control are critical to prevent over-bromination and other side reactions. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aromatic ring, making selective α-bromination of the ketone feasible.[2][3]
-
Trustworthiness: This is a fundamental and widely documented method for the α-bromination of ketones.[2][3] Its reliability is high when performed under carefully controlled conditions.
-
Authoritative Grounding: The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by electrophilic attack of the enol on bromine.
Route 2B: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and safer alternative to elemental bromine for α-bromination.
Reaction Scheme:
Figure 3: α-Bromination with N-Bromosuccinimide.
Experimental Protocol:
-
1-(4-(difluoromethoxy)phenyl)ethanone and N-bromosuccinimide are dissolved in a suitable solvent like carbon tetrachloride or acetonitrile.
-
The reaction can be initiated either by a radical initiator, such as azobisisobutyronitrile (AIBN), under photochemical conditions, or by an acid catalyst.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off.
-
The filtrate is then washed, dried, and concentrated to yield the crude product.
-
Purification is performed by recrystallization or column chromatography.
Discussion:
-
Expertise & Experience: The choice between a radical or an acid-catalyzed pathway depends on the substrate and desired selectivity. For α-bromination of ketones, the acid-catalyzed route is generally preferred. NBS is a solid and is easier and safer to handle than liquid bromine. However, the reaction can sometimes be slower than direct bromination.[4]
-
Trustworthiness: NBS is a widely used and reliable reagent for various bromination reactions, including the α-bromination of ketones.
-
Authoritative Grounding: The acid-catalyzed reaction with NBS is believed to proceed through the in-situ generation of a low concentration of Br₂, which then follows a similar mechanism to direct bromination.
Route 2C: Bromination with Copper(II) Bromide
Copper(II) bromide offers a heterogeneous and often more selective method for α-bromination.
Reaction Scheme:
Figure 4: α-Bromination with Copper(II) Bromide.
Experimental Protocol:
-
A mixture of 1-(4-(difluoromethoxy)phenyl)ethanone and copper(II) bromide is heated in a suitable solvent, such as ethyl acetate or a mixture of chloroform and methanol.[5]
-
The reaction is typically carried out at reflux temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the copper(I) bromide byproduct.
-
The filtrate is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Discussion:
-
Expertise & Experience: This method often provides good yields and can be more selective than using elemental bromine, reducing the formation of di-brominated byproducts.[4] The workup is straightforward as the copper salts can be easily removed by filtration.
-
Trustworthiness: Copper(II) bromide is a reliable reagent for the α-bromination of ketones and has been successfully applied to a variety of substrates.[5]
-
Authoritative Grounding: The mechanism is thought to involve the enolate of the ketone coordinating to the copper(II) center, followed by an intramolecular transfer of a bromine atom.
Quantitative Data Summary
| Route | Brominating Agent | Catalyst/Initiator | Solvent | Typical Yield | Key Advantages | Key Disadvantages |
| 2A | Elemental Bromine (Br₂) | Acid (HBr, AcOH) | Methanol, Dioxane | Good to Excellent | Readily available reagents, fast reaction | Hazardous bromine, potential for over-bromination |
| 2B | N-Bromosuccinimide (NBS) | Acid or Radical Initiator | CCl₄, CH₃CN | Moderate to Good[4] | Safer to handle than Br₂, easier workup | Can be slower, may require initiator |
| 2C | Copper(II) Bromide (CuBr₂) | None | Ethyl Acetate, CHCl₃/MeOH | Good[4][5] | High selectivity, simple workup | Stoichiometric use of copper reagent |
Conclusion and Recommendations
For laboratory-scale synthesis, all three α-bromination routes are viable for the preparation of this compound.
-
Route 2A (Direct Bromination) is a classic and efficient method, but requires careful handling of elemental bromine.
-
Route 2B (NBS) offers a safer alternative and is a good choice for researchers who wish to avoid handling liquid bromine.
-
Route 2C (Copper(II) Bromide) provides excellent selectivity and a simple workup, making it an attractive option, especially if side-product formation is a concern.
The optimal choice will depend on the specific requirements of the researcher, including scale, safety considerations, and available resources. For larger-scale preparations, a thorough process safety assessment is crucial, particularly for the direct bromination route. The synthesis of the precursor via difluoromethylation of 4-hydroxyacetophenone is a robust and scalable method that provides reliable access to the necessary starting material.
References
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergradu
- Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry, 2003. [Link]
- Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Semantic Scholar. [Link]
- (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide.
- 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]
- CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem. [Link]
- One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone).
- 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone 1g. Dana Bioscience. [Link]
- 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethanone. SpectraBase. [Link]
- (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.
- CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
Sources
- 1. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents [patents.google.com]
- 2. zenodo.org [zenodo.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone for Laboratory Professionals
As a key intermediate in pharmaceutical synthesis, 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is a compound that demands rigorous adherence to safety protocols, not only during its use but critically, through to its final disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this halogenated α-bromo ketone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established chemical safety principles and regulatory standards, emphasizing the rationale behind each critical step.
Immediate Safety Profile
Before handling or preparing for disposal, it is imperative to understand the hazard profile of this compound. Due to its structural features as an α-bromo ketone, it shares hazards with analogous compounds.
| Hazard Class | Classification & Statement | Rationale & Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | The presence of the α-bromo group enhances reactivity and toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation, with some analogs causing severe skin burns.[1][3][4] | α-Bromo ketones are known alkylating agents that can react with biological nucleophiles in the skin.[5] |
| Eye Damage/Irritation | Causes serious eye irritation or severe eye damage.[1][6] | This compound is a lachrymator, meaning it is a tearing agent and can cause significant eye damage upon contact.[6] |
| Respiratory Irritation | May cause respiratory irritation.[1][4][7] | Inhalation of dust or vapors can irritate the mucous membranes and respiratory tract. |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to the environment. Do not let the product enter drains or waterways.[8][9] | Brominated and fluorinated compounds require specific disposal methods to prevent environmental contamination. |
| Combustion Byproducts | Thermal decomposition can release toxic and corrosive gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[6][7] | High-temperature incineration requires specialized scrubbers to neutralize these acidic gases.[10] |
Pre-Disposal Checklist & Preparation
Proper preparation is the foundation of safe disposal. Before beginning, ensure the following measures are in place.
Personnel & Environment:
-
Designated Area: Conduct all waste handling activities in a well-ventilated area, preferably within a certified chemical fume hood.[8][11]
-
Trained Personnel: Only personnel trained in handling hazardous chemicals and familiar with your institution's specific waste disposal procedures should perform these tasks.[12][13]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and immediately accessible.[8][14]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[9]
-
Eye Protection: Wear chemical safety goggles. A face shield is recommended for additional protection, especially when handling larger quantities or during potential splash risks.[8][14]
-
Body Protection: A lab coat is mandatory. Consider a chemically resistant apron for added protection.[8]
-
Footwear: Closed-toe shoes are required at all times.[6]
Required Materials:
-
Waste Container: A designated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Labeling: Hazardous waste labels compliant with institutional and EPA guidelines.
-
Spill Kit: An accessible spill kit containing inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).[6]
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the safe handling and disposal of this compound waste.
Caption: Decision workflow for compliant disposal of halogenated ketone waste.
Step-by-Step Disposal Protocol
This protocol applies to the pure compound, solutions containing it, and any materials (e.g., gloves, weigh boats, absorbent pads) contaminated with it.
-
Action: Identify the waste as a halogenated organic compound .[15] This is the most critical classification step.
-
Causality: this compound contains both bromine and fluorine. Halogenated organic wastes cannot be mixed with non-halogenated streams.[16] They require high-temperature incineration with specialized "scrubbing" equipment to neutralize the corrosive acidic gases (HBr, HF) that are produced, a process standard incinerators are not equipped for.[7][10] Mixing these waste streams leads to regulatory non-compliance and can damage disposal facilities.
-
Action: Select a designated hazardous waste container that is clean, in good condition, and compatible with the chemical. The container must have a secure, tight-fitting lid.[16][17] For solid waste (pure compound, contaminated labware), a sealable pail or wide-mouth bottle is appropriate. For liquid waste (solutions), use a designated solvent waste container.
-
Causality: A sealed container prevents the release of harmful vapors and protects against spills.[16] Using a compatible container material prevents degradation of the container and potential leaks.
-
Action (Solids): Carefully transfer the solid waste or contaminated materials into the designated "Halogenated Organic Solids" container. Use a spatula or scoop and avoid generating dust.[6][11]
-
Action (Liquids): Using a funnel, carefully pour liquid waste into the designated "Halogenated Organic Liquids" container.
-
Causality: Minimizing dust or splashes during transfer is a key exposure control measure, protecting the handler from inhalation and skin contact.[12]
-
Action: Immediately after adding waste, ensure the container is correctly labeled. The label must include, at a minimum:
-
The words "Hazardous Waste "
-
The full, unabbreviated chemical name: "This compound " and any other components in a mixture.
-
The primary hazard(s): "Toxic, Irritant, Corrosive ".
-
The date when waste was first added to the container (Accumulation Start Date).
-
-
Causality: Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[8][18] It ensures that everyone who handles the container, from lab personnel to disposal technicians, is aware of its contents and the associated dangers.
-
Action: Keep the waste container tightly sealed when not actively adding waste.[16] Store the container in a designated satellite accumulation area within the laboratory that is away from incompatible materials (e.g., strong bases, amines, reducing agents).[14] Follow your institution's procedures to request a pickup by the Environmental Health & Safety (EHS) office.
-
Causality: Proper storage prevents accidental spills and reactions. The final disposal must be carried out by a licensed hazardous waste management facility that can provide documentation of destruction, ensuring a complete and compliant "cradle-to-grave" management of the chemical waste.[2][10]
Emergency Procedures: Spills and Exposures
Immediate and correct action is critical in an emergency.
-
Small Spill (Contained in Fume Hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material (sand, vermiculite).[6]
-
Carefully sweep or scoop the absorbed material into your halogenated solid waste container.[17]
-
Wipe the area with a cloth dampened with a solvent like ethanol or isopropanol, followed by a thorough wash with soap and water. Place all cleaning materials in the hazardous waste container.[6]
-
-
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
Prevent entry to the area.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][14]
-
By adhering to this structured and scientifically-grounded disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of environmental safety.
References
- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- XiXisys.com. (2025). SAFETY DATA SHEETS: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone.
- Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from a general university safety guideline PDF.
- Unknown. (2025). SAFETY DATA SHEET.
- West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
- Unknown. (2025). MSDS of 2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Braun Research Group. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- University of New Mexico. (n.d.). Chemical Safety Guidelines.
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros.
- Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone [xixisys.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. aksci.com [aksci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. fishersci.com [fishersci.com]
- 15. bucknell.edu [bucknell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. echemi.com [echemi.com]
- 18. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
